Product packaging for 5-Phenoxyquinolin-2(1H)-one(Cat. No.:)

5-Phenoxyquinolin-2(1H)-one

Cat. No.: B15353652
M. Wt: 237.25 g/mol
InChI Key: NQXTXYBYEMTFRO-UHFFFAOYSA-N
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Description

5-Phenoxyquinolin-2(1H)-one is a useful research compound. Its molecular formula is C15H11NO2 and its molecular weight is 237.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H11NO2 B15353652 5-Phenoxyquinolin-2(1H)-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H11NO2

Molecular Weight

237.25 g/mol

IUPAC Name

5-phenoxy-1H-quinolin-2-one

InChI

InChI=1S/C15H11NO2/c17-15-10-9-12-13(16-15)7-4-8-14(12)18-11-5-2-1-3-6-11/h1-10H,(H,16,17)

InChI Key

NQXTXYBYEMTFRO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC3=C2C=CC(=O)N3

Origin of Product

United States

Foundational & Exploratory

5-Phenoxyquinolin-2(1H)-one: A Technical Guide to Synthesis and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of 5-Phenoxyquinolin-2(1H)-one, a molecule of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct literature on this specific compound, this document outlines a proposed synthetic pathway based on established chemical principles for quinolinone synthesis, alongside a detailed framework for its characterization.

Proposed Synthesis of this compound

The synthesis of this compound can be envisioned through a multi-step process, beginning with the appropriate starting materials and culminating in the desired product. A plausible synthetic route is outlined below, followed by detailed experimental protocols.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Conrad-Limpach Reaction cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Halogenation cluster_step4 Step 4: Phenoxylation cluster_product Final Product 2-Aminophenol 2-Aminophenol Condensation Condensation 2-Aminophenol->Condensation Diethyl malonate Diethyl malonate Diethyl malonate->Condensation Thermal Cyclization Thermal Cyclization Condensation->Thermal Cyclization Intermediate A 5-Hydroxyquinolin-2(1H)-one 5-Hydroxyquinolin-2(1H)-one Thermal Cyclization->5-Hydroxyquinolin-2(1H)-one Intermediate B Chlorination Chlorination 5-Chloroquinolin-2(1H)-one 5-Chloroquinolin-2(1H)-one Chlorination->5-Chloroquinolin-2(1H)-one Intermediate D Ullmann Condensation Ullmann Condensation This compound This compound Ullmann Condensation->this compound 5-Hydroxyquinolin-2(1H)-one->Chlorination Intermediate C 5-Chloroquinolin-2(1H)-one->Ullmann Condensation Phenol Phenol Phenol->Ullmann Condensation

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

The following are detailed, hypothetical experimental protocols for the proposed synthesis of this compound.

Step 1: Synthesis of Diethyl 2-((2-hydroxyphenyl)amino)maleate (Intermediate A)

  • In a round-bottom flask equipped with a reflux condenser, combine 2-aminophenol (1 eq) and diethyl malonate (1.1 eq).

  • Heat the mixture at 140-150 °C for 4-6 hours with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Step 2: Synthesis of 5-Hydroxyquinolin-2(1H)-one (Intermediate B)

  • Add the purified Intermediate A to a high-boiling point solvent such as Dowtherm A.

  • Heat the solution to 240-250 °C for 30-60 minutes.

  • Monitor the cyclization reaction by TLC.

  • After completion, cool the reaction mixture and pour it into a large volume of hexane to precipitate the product.

  • Filter the solid, wash with hexane, and dry under vacuum to yield 5-hydroxyquinolin-2(1H)-one.

Step 3: Synthesis of 5-Chloroquinolin-2(1H)-one (Intermediate D)

  • To a stirred solution of 5-hydroxyquinolin-2(1H)-one (1 eq) in a suitable solvent like N,N-dimethylformamide (DMF), add a chlorinating agent such as phosphorus oxychloride (POCl₃) (1.2 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to 60-70 °C for 2-4 hours.

  • Monitor the reaction by TLC.

  • Once complete, carefully pour the reaction mixture onto crushed ice.

  • Neutralize with a suitable base (e.g., sodium bicarbonate solution).

  • Filter the precipitated solid, wash with water, and dry to obtain 5-chloroquinolin-2(1H)-one.

Step 4: Synthesis of this compound

  • In a sealed tube, combine 5-chloroquinolin-2(1H)-one (1 eq), phenol (1.5 eq), potassium carbonate (2 eq), and a catalytic amount of copper(I) iodide in a high-boiling polar aprotic solvent like DMF or dimethyl sulfoxide (DMSO).

  • Heat the mixture at 120-140 °C for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the final product, this compound.

Characterization

A thorough characterization of the synthesized this compound is crucial to confirm its identity, purity, and structure. The following techniques are recommended:

Technique Expected Data/Information
Melting Point A sharp melting point range indicates the purity of the compound.
¹H NMR Spectroscopy Provides information on the number and types of protons, their chemical environment, and connectivity. Expected signals would correspond to the protons on the quinolinone core and the phenoxy group.
¹³C NMR Spectroscopy Reveals the number of unique carbon atoms and their chemical environment, confirming the carbon skeleton of the molecule.
Mass Spectrometry (MS) Determines the molecular weight of the compound and provides information about its fragmentation pattern, further confirming the structure. High-resolution mass spectrometry (HRMS) would provide the exact molecular formula.
Infrared (IR) Spectroscopy Identifies the functional groups present in the molecule, such as the N-H and C=O stretching of the quinolinone ring, and C-O-C stretching of the ether linkage.
Elemental Analysis Determines the percentage composition of elements (C, H, N), which should match the calculated values for the molecular formula of this compound.

General Experimental and Characterization Workflow

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_purity Purity Assessment cluster_confirmation Final Confirmation Synthesis Synthesis Purification Purification Synthesis->Purification NMR NMR (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR MP Melting Point Purification->MP EA Elemental Analysis Purification->EA Structure_Confirmed Structure & Purity Confirmed NMR->Structure_Confirmed MS->Structure_Confirmed IR->Structure_Confirmed MP->Structure_Confirmed EA->Structure_Confirmed

Caption: General workflow for the synthesis and characterization of a chemical compound.

This guide provides a foundational framework for the synthesis and characterization of this compound. Researchers are encouraged to adapt and optimize these protocols based on their laboratory conditions and available resources. The successful synthesis and thorough characterization of this compound will enable further investigation into its potential biological activities and applications in drug development.

An In-depth Technical Guide on the Potential Mechanisms of Action of the Quinolin-2(1H)-one Scaffold

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of October 2025, specific experimental data on the mechanism of action for 5-Phenoxyquinolin-2(1H)-one is not available in the public domain. This guide, therefore, provides a comprehensive overview of the known and potential mechanisms of action for the broader quinolin-2(1H)-one and phenoxyquinoline classes of compounds, intended to inform researchers, scientists, and drug development professionals. The presented data and protocols are derived from studies on structurally related analogs.

The quinolin-2(1H)-one core is a prevalent scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. The introduction of a phenoxy group at various positions on the quinoline ring has been shown to modulate these activities. This guide will explore the potential mechanisms of action for compounds based on this scaffold, focusing on anti-inflammatory and anticancer pathways.

Potential Anti-inflammatory Mechanism of Action

Based on studies of 2-(furan-2-yl)-4-phenoxyquinoline derivatives, a plausible mechanism of action for phenoxy-substituted quinolines is the inhibition of inflammatory mediators. These compounds have been shown to suppress the release of enzymes and cytokines from neutrophils, key cells in the inflammatory response.

Inhibition of Neutrophil Degranulation and Pro-inflammatory Cytokine Release

One potential mechanism is the inhibition of degranulation of neutrophils, preventing the release of lytic enzymes such as β-glucuronidase and lysozyme. Additionally, these compounds may inhibit the production of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) and the generation of superoxide anions, which are critical components of the inflammatory cascade.

Quantitative Data: Anti-inflammatory Activity of Phenoxyquinoline Derivatives

The following table summarizes the in vitro anti-inflammatory activity of various 2-(furan-2-yl)-4-phenoxyquinoline derivatives.

CompoundInhibition of β-Glucuronidase Release IC50 (µM)Inhibition of Lysozyme Release IC50 (µM)Inhibition of TNF-α Formation IC50 (µM)Inhibition of Superoxide Anion Generation IC50 (µM)
8 5.0>30--
7 7.5>30--
10 -4.6--
6 --2.3-
11a 9.57.1-2.7
11b ---2.8
12a -8.9--
12b -10.4--
13a 11.4---
13b >30--2.2
Genistein (Control) --9.1-

Data extracted from a study on 2-(furan-2-yl)-4-phenoxyquinoline derivatives. The specific structures of the numbered compounds can be found in the cited literature.

Experimental Protocols
  • Neutrophil Isolation: Isolate human neutrophils from peripheral blood using a Ficoll-Paque density gradient followed by dextran sedimentation.

  • Cell Treatment: Resuspend neutrophils in a suitable buffer (e.g., Hanks' Balanced Salt Solution with Ca²⁺ and Mg²⁺) and pre-incubate with the test compound or vehicle control for 10 minutes at 37°C.

  • Stimulation: Stimulate the neutrophils with a secretagogue such as f-Met-Leu-Phe (fMLP)/cytochalasin B for 30 minutes at 37°C.

  • Enzyme Activity Measurement:

    • β-Glucuronidase: Centrifuge the samples and incubate the supernatant with p-nitrophenyl-β-D-glucuronide as a substrate. Stop the reaction with a basic solution and measure the absorbance at 405 nm.[1][2]

    • Lysozyme: Measure the lysozyme activity in the supernatant by observing the rate of lysis of Micrococcus lysodeikticus as a decrease in absorbance at 450 nm.[3][4][5][6]

  • Data Analysis: Calculate the percentage inhibition of enzyme release compared to the vehicle-treated control.

  • Cell Culture: Use a suitable cell line, such as RAW 264.7 macrophages, and seed them in 96-well plates.

  • Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce TNF-α production and incubate for 24 hours.

  • Quantification: Measure the concentration of TNF-α in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.[7][8][9][10]

  • Data Analysis: Determine the IC50 value by plotting the percentage inhibition of TNF-α production against the compound concentration.

  • Neutrophil Preparation: Isolate and prepare human neutrophils as described above.

  • Assay Mixture: In a 96-well plate, add neutrophils, cytochrome c, and the test compound or vehicle.

  • Stimulation: Initiate the reaction by adding a stimulant such as fMLP.

  • Measurement: Measure the change in absorbance at 550 nm over time, which corresponds to the reduction of cytochrome c by superoxide anions.[11][12][13][14][15]

  • Data Analysis: Calculate the rate of superoxide anion production and the percentage inhibition by the test compound.

Experimental Workflow: Anti-inflammatory Screening

G cluster_0 Neutrophil-based Assays cluster_1 Macrophage-based Assay A Isolate Human Neutrophils B Pre-incubate with Test Compound A->B C Stimulate with fMLP B->C D Measure β-Glucuronidase and Lysozyme Release C->D E Measure Superoxide Anion Generation C->E F Culture RAW 264.7 Macrophages G Pre-treat with Test Compound F->G H Stimulate with LPS G->H I Measure TNF-α by ELISA H->I

Workflow for in vitro anti-inflammatory screening.

Potential Anticancer Mechanism of Action

Several quinolin-2(1H)-one derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of receptor tyrosine kinases and the induction of apoptosis.

Dual EGFR/HER-2 Inhibition

One prominent anticancer mechanism for some quinolin-2(1H)-one derivatives is the dual inhibition of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2). These receptors are often overexpressed in various cancers and play a crucial role in tumor cell proliferation, survival, and metastasis.

Quantitative Data: EGFR/HER-2 Inhibition and Antiproliferative Activity

The following table presents the kinase inhibitory and antiproliferative activities of a potent quinolin-2(1H)-one derivative, compound 5a .

AssayIC50 (nM)
EGFR Kinase Inhibition 87
HER-2 Kinase Inhibition 33
Antiproliferative Activity (MCF-7 cells) 34
Erlotinib (Control) 40

Data for compound 5a is from a study on newly synthesized quinolin-2(1H)-one derivatives.

Experimental Protocols
  • Reaction Setup: In a 96-well plate, combine the recombinant human EGFR or HER-2 enzyme, a specific peptide substrate, and the test compound at various concentrations in a kinase buffer.

  • Initiation: Start the kinase reaction by adding ATP.

  • Detection: After incubation, quantify the amount of phosphorylated substrate. This can be done using various methods, such as ELISA with a phospho-specific antibody or luminescence-based assays that measure ATP consumption (e.g., ADP-Glo™).[16][17][18][19][20]

  • Data Analysis: Calculate the percentage of kinase inhibition and determine the IC50 value.

Induction of Apoptosis

Another key anticancer mechanism is the induction of programmed cell death, or apoptosis. Quinolin-2(1H)-one derivatives have been shown to trigger apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.

G Compound Quinolin-2(1H)-one Derivative Bax Bax (Pro-apoptotic) Compound->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Downregulates Casp8 Caspase-8 (Initiator) Compound->Casp8 Activates (Extrinsic Pathway) Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Bcl2->Mitochondrion Inhibits permeabilization CytC Cytochrome c Release Mitochondrion->CytC Casp9 Caspase-9 (Initiator) CytC->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Casp8->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Apoptotic signaling pathway induced by quinolin-2(1H)-ones.
Experimental Protocols

  • Cell Lysis: Treat cancer cells with the test compound for a specified time, then lyse the cells to release cellular contents.

  • Substrate Addition: Add a fluorogenic caspase-3, -8, or -9 substrate (e.g., Ac-DEVD-AMC for caspase-3) to the cell lysate.

  • Fluorescence Measurement: Incubate the mixture and measure the fluorescence generated from the cleavage of the substrate by active caspases.[21][22][23][24]

  • Data Analysis: Quantify the fold-increase in caspase activity compared to untreated control cells.

  • Protein Extraction: Extract total protein from compound-treated and control cells.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for Bax and Bcl-2, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate.[25][26][27][28][29]

  • Densitometry: Quantify the band intensities to determine the relative expression levels of Bax and Bcl-2.

  • Cell Fractionation: Treat cells with the test compound and then fractionate them to separate the mitochondrial and cytosolic components.

  • Western Blot Analysis: Perform Western blotting on both fractions using an antibody against cytochrome c to determine its subcellular localization.[30][31][32] An increase of cytochrome c in the cytosolic fraction indicates its release from the mitochondria.

  • Cell Fixation: Harvest and fix compound-treated cells in cold 70% ethanol.

  • Staining: Stain the cells with a DNA-intercalating dye such as propidium iodide (PI), after treating with RNase to remove RNA.[33][34][35][36][37]

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) to identify any cell cycle arrest.

  • Cell Staining: Harvest compound-treated cells and resuspend them in a binding buffer. Stain the cells with Annexin V-FITC and propidium iodide (PI).[38][39][40][41]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

  • Data Interpretation:

    • Annexin V-negative, PI-negative: Live cells

    • Annexin V-positive, PI-negative: Early apoptotic cells

    • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

Experimental Workflow: Anticancer Mechanism Elucidation

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Apoptosis Pathway Details A Treat Cancer Cells with Compound B Cell Viability Assay A->B C Determine IC50 B->C D Kinase Inhibition Assays (EGFR, HER-2) C->D E Apoptosis Assays C->E F Cell Cycle Analysis C->F G Caspase Activity Assays (3, 8, 9) E->G H Bax/Bcl-2 Western Blot E->H I Cytochrome c Release Assay E->I J Annexin V-FITC Assay E->J

Workflow for investigating the anticancer mechanism of action.

References

The Enigmatic Potential of 5-Phenoxyquinolin-2(1H)-one: A Technical Guide to its Anticipated Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the predicted biological activities of the novel compound 5-Phenoxyquinolin-2(1H)-one. In the absence of direct experimental data for this specific molecule, this paper provides a comprehensive overview of the known biological effects of structurally analogous 5-substituted quinolin-2(1H)-one derivatives. Drawing from extensive literature on this chemical class, we explore potential anticancer and antibacterial properties, supported by tabulated quantitative data from related compounds. Detailed experimental protocols for foundational assays in these therapeutic areas are provided to facilitate future research. Furthermore, a proposed synthesis route for this compound is outlined, and a representative signaling pathway associated with the quinolinone scaffold is visualized to contextualize its potential mechanism of action. This document serves as a foundational resource to stimulate and guide further investigation into the therapeutic promise of this compound.

Introduction

The quinolin-2(1H)-one scaffold is a privileged heterocyclic motif renowned for its broad spectrum of biological activities, forming the core of numerous approved drugs and clinical candidates. The diverse pharmacological profile of this class of compounds, including anticancer, antibacterial, anti-inflammatory, and neuroprotective effects, is largely dictated by the nature and position of its substituents. The 5-position of the quinolinone ring, in particular, has been a focal point for medicinal chemists, with modifications at this site significantly influencing target specificity and potency.

This guide focuses on the yet-unexplored compound, this compound. While no direct biological data for this specific molecule has been reported, its structural similarity to other 5-substituted quinolin-2(1H)-ones allows for informed predictions of its potential therapeutic applications. This paper will synthesize the existing knowledge on related compounds to build a strong case for the investigation of this compound as a potential therapeutic agent.

Proposed Synthesis of this compound

A plausible synthetic route to this compound involves a two-step process starting from the corresponding 5-hydroxyquinolin-2(1H)-one.

Step 1: Synthesis of 5-Hydroxyquinolin-2(1H)-one

The synthesis of 5-hydroxyquinolin-2(1H)-one can be achieved through various established methods. One common approach involves the dehydrogenation of 1,2,5,6,7,8-hexahydroquinoline-2,5-dione using a palladium on activated charcoal catalyst in a high-boiling solvent like decalin under prolonged heating[1].

Step 2: Williamson Ether Synthesis

The conversion of 5-hydroxyquinolin-2(1H)-one to this compound can be accomplished via a Williamson ether synthesis. This classic SN2 reaction involves the deprotonation of the hydroxyl group to form an alkoxide, which then acts as a nucleophile to attack an appropriate electrophile. In this case, the phenoxy moiety can be introduced using a phenonium ion source or by reacting the sodium salt of 5-hydroxyquinolin-2(1H)-one with a suitable phenylating agent. A typical procedure would involve treating the 5-hydroxyquinolin-2(1H)-one with a base such as sodium hydride to form the corresponding sodium salt, followed by reaction with a phenyl halide (e.g., fluorobenzene or chlorobenzene) in a suitable polar aprotic solvent like DMF or DMSO.[2][3][4][5]

Anticipated Biological Activity Based on Structural Analogs

The biological activity of this compound is predicted based on the known activities of other 5-substituted quinolin-2(1H)-one derivatives. The primary areas of interest are anticancer and antibacterial activities.

Anticancer Activity

Numerous 5-substituted quinolin-2(1H)-one derivatives have demonstrated potent cytotoxic effects against a range of cancer cell lines. The mechanism of action often involves the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Table 1: Cytotoxic Activity of 5-Substituted Quinolin-2(1H)-one Analogs

Compound/AnalogCancer Cell LineIC50 (µM)Reference
5-Amino-1-azolylalkyl-4(1H)-quinoloneVariousSeveral-fold increase in cytotoxicity in vitro compared to unsubstituted analogs[2]
5-Benzoyl-thieno[2,3-b]pyridinesBreast (MDA-MB-231)Varies with substitution[6]
5-Benzylhydroxy-thieno[2,3-b]pyridinesBreast (MDA-MB-231)Varies with substitution[6]
Antibacterial Activity

The quinolone core is famously associated with antibacterial activity, with fluoroquinolones being a major class of antibiotics. While the 2-quinolone scaffold is distinct, derivatives have also shown promising antibacterial effects, particularly against Gram-positive bacteria.

Table 2: Antibacterial Activity of Quinolin-2(1H)-one Analogs

Compound/AnalogBacterial StrainMIC (µg/mL)Reference
Quinoline-2-one derivative 6cMRSA0.75
Quinoline-2-one derivative 6cVRE0.75
Quinoline-2-one derivative 6lMRSAVaries
Quinoline-2-one derivative 6oMRSA2.50

Experimental Protocols

To facilitate the investigation of this compound, detailed protocols for standard in vitro assays are provided below.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 96-well plates

  • This compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[7][8][9][10]

Broth Microdilution Assay for Antibacterial Activity

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • This compound (dissolved in DMSO)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare serial two-fold dilutions of this compound in CAMHB in a 96-well plate. The final volume in each well should be 50 µL.

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL) and dilute it to achieve a final concentration of 5 x 10^5 CFU/mL in the wells.

  • Add 50 µL of the standardized bacterial suspension to each well, resulting in a final volume of 100 µL.

  • Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[11][12][13][14][15]

Potential Signaling Pathway Modulation

Many quinolinone derivatives exert their anticancer effects by inducing apoptosis. A common pathway involves the activation of caspases and modulation of the Bcl-2 family of proteins.

apoptosis_pathway ext_stim External Stimuli (e.g., Drug Treatment) quinolinone This compound ext_stim->quinolinone bax Bax (Pro-apoptotic) quinolinone->bax Upregulates bcl2 Bcl-2 (Anti-apoptotic) quinolinone->bcl2 Downregulates mito Mitochondrion bax->mito bcl2->mito Inhibits cytc Cytochrome c Release mito->cytc apaf1 Apaf-1 cytc->apaf1 cas9 Caspase-9 (Initiator) apaf1->cas9 Activates cas3 Caspase-3 (Executioner) cas9->cas3 Activates apoptosis Apoptosis cas3->apoptosis

Caption: Proposed intrinsic apoptosis pathway modulated by this compound.

Conclusion

While direct experimental evidence for the biological activity of this compound is currently unavailable, the extensive body of research on structurally related 5-substituted quinolin-2(1H)-one derivatives provides a strong rationale for its investigation as a potential therapeutic agent. The anticipated anticancer and antibacterial properties, coupled with the established versatility of the quinolinone scaffold, make this compound a compelling candidate for further study. The proposed synthesis and detailed experimental protocols provided in this guide offer a clear roadmap for researchers to embark on the exploration of this compound's therapeutic potential. Future studies are warranted to synthesize this novel compound and validate its predicted biological activities, potentially leading to the development of a new class of therapeutic agents.

References

An In-depth Technical Guide to 5-Phenoxyquinolin-2(1H)-one Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities.[1] This technical guide focuses on a specific subset of these compounds: 5-phenoxyquinolin-2(1H)-one analogs. Due to the limited availability of research on the exact this compound core, this paper will delve into the synthesis, biological evaluation, and mechanism of action of closely related analogs, with a particular emphasis on 5-phenoxy-2-aminopyridine derivatives, which share significant structural homology and offer valuable insights into the therapeutic potential of this chemical space.

Synthesis of Quinolone and Phenoxyquinoline Scaffolds

The synthesis of quinolin-2(1H)-one derivatives can be achieved through various established methods. Common strategies include the Knorr quinoline synthesis, which involves the reaction of β-ketoanilides with sulfuric acid, and the Conrad-Limpach synthesis, where anilines are reacted with β-ketoesters. More contemporary methods often employ metal-catalyzed cross-coupling reactions to introduce substituents onto the quinoline core.[1]

For phenoxy-substituted quinolines, a key synthetic step is the introduction of the phenoxy moiety. This is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction, where a hydroxylated quinoline precursor is reacted with a suitable aryl halide in the presence of a base. Alternatively, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or Ullmann condensation, can be employed to form the ether linkage.

A general synthetic workflow for obtaining phenoxyquinoline derivatives is outlined below.

Synthesis_Workflow General Synthetic Workflow for Phenoxyquinolines A Quinoline Precursor (e.g., Halo- or Hydroxy-substituted) C Coupling Reaction (e.g., SNAr, Buchwald-Hartwig, Ullmann) A->C B Aryl Partner (e.g., Phenol or Aryl Halide) B->C D Functional Group Interconversion (e.g., Oxidation, Reduction, Substitution) C->D E Final Phenoxyquinoline Analog D->E

Caption: General workflow for the synthesis of phenoxyquinoline analogs.

Biological Activity of this compound Analogs

While specific data on this compound is scarce, research on the closely related 5-phenoxy-2-aminopyridine scaffold has identified potent and selective irreversible inhibitors of Bruton's tyrosine kinase (BTK).[2] BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, making it a validated therapeutic target for various B-cell malignancies and autoimmune diseases.[2]

Bruton's Tyrosine Kinase (BTK) Inhibition

A series of 5-phenoxy-2-aminopyridine derivatives have been synthesized and evaluated for their inhibitory activity against BTK.[2] The structure-activity relationship (SAR) studies revealed that the introduction of an electrophilic warhead, such as an acrylamide moiety, on a piperazine linker attached to the 2-aminopyridine core, leads to potent and irreversible inhibition of BTK by forming a covalent bond with the Cys481 residue in the active site.[2]

The general structure of these potent BTK inhibitors is depicted below.

BTK_Inhibitor_Structure General Structure of 5-Phenoxy-2-aminopyridine BTK Inhibitors cluster_0 5-Phenoxy Group cluster_1 2-Aminopyridine Core cluster_2 Linker with Electrophilic Warhead node1 node2 node1->node2 N node3 node2->node3 node4 node3->node4 O node7 node3->node7 node5 node4->node5 node6 node5->node6 node6->node1 node8 node7->node8 node9 node8->node9 node9->node4

Caption: Core structure of 5-phenoxy-2-aminopyridine based BTK inhibitors.

Quantitative Biological Data

The inhibitory potencies of representative 5-phenoxy-2-aminopyridine derivatives against BTK are summarized in the table below. The data highlights the importance of the electrophilic acrylamide moiety for potent irreversible inhibition.

Compound IDLinker MoietyElectrophilic WarheadBTK IC₅₀ (nM)Reference
1a PiperazineNone>1000[2]
1b PiperazineAcrylamide15.3[2]
2a TetrahydroisoquinolineNone>1000[2]
2b TetrahydroisoquinolineAcrylamide8.7[2]

Mechanism of Action: Covalent Inhibition of BTK

The irreversible BTK inhibitors based on the 5-phenoxy-2-aminopyridine scaffold act as type II inhibitors.[2] They bind to the "DFG-out" conformation of the kinase, where the aspartate-phenylalanine-glycine (DFG) motif at the start of the activation loop is flipped. This binding mode allows the inhibitor to occupy an allosteric pocket adjacent to the ATP-binding site.[2]

The electrophilic acrylamide "warhead" is positioned to react with the thiol group of the Cys481 residue, which is unique to BTK among the Tec family kinases, thereby forming a covalent bond and leading to irreversible inhibition.[2] This mechanism provides high potency and selectivity.

The signaling pathway affected by these inhibitors is the B-cell receptor (BCR) signaling cascade.

BCR_Signaling_Pathway Simplified B-Cell Receptor (BCR) Signaling Pathway and Point of Inhibition BCR BCR Activation LYN_SYK LYN/SYK Activation BCR->LYN_SYK BTK BTK LYN_SYK->BTK PLCg2 PLCγ2 Activation BTK->PLCg2 Downstream Downstream Signaling (NF-κB, MAPK, Ca²⁺ mobilization) PLCg2->Downstream Inhibitor 5-Phenoxy-2-aminopyridine Inhibitor Inhibitor->BTK Covalent Inhibition

Caption: Inhibition of the BCR signaling pathway by 5-phenoxy-2-aminopyridine analogs.

Experimental Protocols

General Synthesis of 5-Phenoxy-2-aminopyridine Derivatives

Materials:

  • Substituted 2-amino-5-bromopyridine

  • Substituted phenol

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., Xantphos)

  • Base (e.g., Cs₂CO₃)

  • Anhydrous solvent (e.g., Dioxane)

  • Piperazine or tetrahydroisoquinoline linker

  • Acryloyl chloride

  • Triethylamine

  • Dichloromethane (DCM)

Procedure:

  • Buchwald-Hartwig Coupling: To a solution of 2-amino-5-bromopyridine and a substituted phenol in anhydrous dioxane are added Cs₂CO₃, Pd₂(dba)₃, and Xantphos. The mixture is heated under an inert atmosphere until the reaction is complete (monitored by TLC or LC-MS). The crude product is purified by column chromatography to yield the 5-phenoxy-2-aminopyridine intermediate.

  • Coupling of the Linker: The 5-phenoxy-2-aminopyridine intermediate is coupled with the desired linker (e.g., Boc-piperazine) via a suitable coupling reaction, often another palladium-catalyzed reaction or a nucleophilic substitution.

  • Deprotection: If a protecting group (e.g., Boc) is used on the linker, it is removed under appropriate conditions (e.g., TFA in DCM for Boc).

  • Acrylamide Formation: The deprotected amine is dissolved in DCM and triethylamine is added. The solution is cooled to 0 °C and acryloyl chloride is added dropwise. The reaction is stirred at room temperature until completion. The final product is purified by column chromatography.

In Vitro BTK Inhibition Assay

Principle: The inhibitory activity of the compounds against BTK is determined using a biochemical assay that measures the phosphorylation of a substrate peptide by the kinase.

Materials:

  • Recombinant human BTK enzyme

  • ATP

  • Fluorescently labeled peptide substrate

  • Assay buffer

  • Test compounds

  • Microplate reader

Procedure:

  • The test compounds are serially diluted in DMSO and added to the wells of a microplate.

  • The BTK enzyme and the peptide substrate are added to the wells.

  • The kinase reaction is initiated by the addition of ATP.

  • The plate is incubated at room temperature for a specified time.

  • The reaction is stopped, and the amount of phosphorylated and unphosphorylated peptide is determined using a microplate reader.

  • The IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Conclusion and Future Directions

While the this compound core remains an under-explored area, the promising results from its close analog, the 5-phenoxy-2-aminopyridine scaffold, highlight the potential of this chemical space for the development of novel therapeutics, particularly in the area of kinase inhibition. The potent and selective irreversible inhibition of BTK by these analogs provides a strong rationale for further investigation.

Future research should focus on:

  • The development of efficient synthetic routes to access a wider range of this compound derivatives.

  • Screening of these compounds against a panel of kinases and other biologically relevant targets to identify novel activities.

  • Elucidation of the structure-activity relationships for different substituents on both the phenoxy and quinolinone rings.

  • In vivo evaluation of promising candidates in relevant disease models.

By systematically exploring the this compound scaffold and its analogs, the scientific community can unlock new opportunities for the discovery of next-generation therapies for a variety of diseases.

References

In Vitro Evaluation of 5-Substituted Quinolin-2(1H)-ones: A Technical Guide Focused on 5-(Piperazin-1-yl) Derivatives as Antifungal Agents

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the latest available data, there is no publicly accessible research detailing the in vitro evaluation of 5-Phenoxyquinolin-2(1H)-one . This technical guide will therefore focus on a closely related and well-documented series of compounds: 5-(4-substituted piperazin-1-yl)quinolin-2(1H)-one derivatives . These compounds serve as an excellent case study for the in vitro evaluation of 5-substituted quinolin-2(1H)-ones, particularly concerning their potential as antifungal agents through the inhibition of chitin synthase.

This guide is intended for researchers, scientists, and drug development professionals interested in the methodologies and data interpretation associated with the in vitro assessment of this class of compounds.

Quantitative Data Summary

The following tables summarize the in vitro biological activity of the most potent 5-(4-substituted piperazin-1-yl)quinolin-2(1H)-one derivatives as reported in the literature.[1]

Table 1: Chitin Synthase Inhibitory Activity

Compound IDSubstitution on Piperazine RingIC50 (mM) vs. Chitin Synthase
4a Unsubstituted0.10
4c 4-Fluorophenyl0.15
4i 2,4-Difluorophenyl0.36
4n 4-Methylphenyl0.37
4h 4-Chlorophenyl0.38
4j 2-Fluorophenyl0.47
4k 3-Fluorophenyl0.47
Polyoxin B (Control)-0.18

Table 2: In Vitro Antifungal Activity (MIC in μg/mL)

Compound IDCandida albicansCryptococcus neoformansAspergillus flavus
4a 32>128>128
4i 326464
4j 3264128
Polyoxin B (Control)326464

Experimental Protocols

Chitin Synthase Inhibition Assay

This protocol outlines the determination of the 50% inhibitory concentration (IC50) of test compounds against fungal chitin synthase.

Materials:

  • Fungal strain (e.g., Saccharomyces cerevisiae for enzyme extraction)

  • Yeast extract peptone dextrose (YPD) medium

  • Sorbitol buffer (e.g., 1 M sorbitol, 50 mM Tris-HCl pH 7.5)

  • Glass beads (0.5 mm)

  • High-speed centrifuge

  • Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • Substrate: UDP-N-acetylglucosamine (UDP-GlcNAc)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Scintillation vials and cocktail

  • Liquid scintillation counter

Procedure:

  • Enzyme Preparation:

    • Culture the fungal strain in YPD medium to the mid-log phase.

    • Harvest the cells by centrifugation and wash with sorbitol buffer.

    • Resuspend the cell pellet in sorbitol buffer and lyse the cells by vortexing with glass beads.

    • Centrifuge the lysate at high speed to pellet cell debris. The supernatant contains the crude chitin synthase enzyme.

  • Inhibition Assay:

    • In a reaction tube, combine the reaction buffer, the enzyme preparation, and the test compound at various concentrations.

    • Pre-incubate the mixture for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 30°C).

    • Initiate the enzymatic reaction by adding the substrate, UDP-GlcNAc (containing a radiolabeled tracer if using a radioassay).

    • Allow the reaction to proceed for a set duration (e.g., 60 minutes).

    • Terminate the reaction (e.g., by adding a stop solution like 10% trichloroacetic acid).

    • Filter the reaction mixture through a glass fiber filter to capture the insoluble chitin product.

    • Wash the filter to remove unincorporated substrate.

    • Measure the radioactivity of the filter using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to a control without an inhibitor.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value from the resulting dose-response curve.

In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds against various fungal strains.

Materials:

  • Fungal strains (Candida albicans, Cryptococcus neoformans, Aspergillus flavus)

  • RPMI-1640 medium buffered with MOPS

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Test compounds dissolved in DMSO

  • Positive control antifungal agent (e.g., Polyoxin B)

Procedure:

  • Inoculum Preparation:

    • Culture the fungal strains on appropriate agar plates.

    • Prepare a suspension of fungal cells or spores in sterile saline.

    • Adjust the suspension to a standardized concentration (e.g., using a spectrophotometer to measure optical density).

  • Drug Dilution:

    • Perform serial two-fold dilutions of the test compounds and the positive control in the 96-well plates using RPMI-1640 medium.

    • Ensure each well contains a final volume of 100 µL of the diluted compound.

    • Include a drug-free well as a growth control and a medium-only well as a sterility control.

  • Inoculation:

    • Add 100 µL of the standardized fungal inoculum to each well (except the sterility control), resulting in a final volume of 200 µL.

  • Incubation:

    • Incubate the plates at a suitable temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours), depending on the fungal strain.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., ≥50% or ≥90% reduction) compared to the growth control.

    • Growth inhibition can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm) using a microplate reader.

Visualizations

Synthetic Pathway

The following diagram illustrates the general synthetic route for the preparation of 5-(4-substituted piperazin-1-yl)quinolin-2(1H)-one derivatives.

G start 5-Amino-3,4-dihydroquinolin-2(1H)-one step1 Dehydrogenation (e.g., Pd/C, solvent, heat) start->step1 intermediate1 5-Aminoquinolin-2(1H)-one step1->intermediate1 step2 Buchwald-Hartwig Amination (Piperazine, Pd catalyst, ligand, base) intermediate1->step2 intermediate2 5-(Piperazin-1-yl)quinolin-2(1H)-one step2->intermediate2 step3 N-Arylation or N-Alkylation (Aryl/Alkyl halide, base) intermediate2->step3 final_product 5-(4-substituted piperazin-1-yl)quinolin-2(1H)-one step3->final_product G cluster_fungus Fungal Cell chitin_synthase Chitin Synthase chitin Chitin (Cell Wall Component) chitin_synthase->chitin Synthesizes disruption Cell Wall Disruption & Fungal Cell Death chitin_synthase->disruption Leads to udp_glcnac UDP-GlcNAc (Substrate) udp_glcnac->chitin_synthase Binds to cell_wall Cell Wall chitin->cell_wall Incorporated into compound 5-(Piperazin-1-yl) quinolin-2(1H)-one Derivative compound->inhibition inhibition->chitin_synthase Inhibits

References

The Anticipated Pharmacokinetic Profile of 5-Phenoxyquinolin-2(1H)-one: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: To date, no direct experimental studies detailing the pharmacokinetic profile of 5-Phenoxyquinolin-2(1H)-one have been published in peer-reviewed literature. This guide, therefore, presents a predictive overview based on computational analysis of structurally analogous compounds, specifically phenylhydrazono phenoxyquinoline derivatives. The methodologies and potential metabolic pathways described are based on established principles of drug metabolism and in-silico prediction for quinoline-based compounds.

This technical guide is intended for researchers, scientists, and drug development professionals, providing a foundational understanding of the likely absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound.

Predicted Pharmacokinetic Parameters

The following table summarizes the predicted pharmacokinetic properties for phenylhydrazono phenoxyquinoline derivatives, which share a core structural similarity with this compound. These in-silico predictions offer a preliminary assessment of the compound's potential drug-like qualities.[1]

ParameterPredicted Value/ClassificationImplication for Drug Development
Intestinal Absorption HighSuggests good potential for oral bioavailability.
Blood-Brain Barrier (BBB) Permeability Predicted to be BBB non-permeableMay indicate a lower likelihood of central nervous system (CNS) side effects.
CYP450 2D6 Inhibition Predicted to be an inhibitorPotential for drug-drug interactions with substrates of this major metabolic enzyme.
Hepatotoxicity Predicted to be non-hepatotoxicFavorable preliminary safety profile regarding liver toxicity.
Human Ether-a-go-go-Related Gene (hERG) Inhibition Predicted to be a weak inhibitorLower risk of cardiotoxicity associated with QT interval prolongation.
Ames Test Predicted to be non-mutagenicSuggests a lower likelihood of carcinogenic potential.

Experimental Protocols: In-Silico ADME Prediction

The data presented above is derived from computational models that simulate the interaction of a compound with biological systems. The following outlines the typical methodologies employed in such in-silico ADME profiling:

1. Molecular Descriptor Calculation: The 2D and 3D structures of the molecule are used to calculate a wide range of physicochemical properties known as molecular descriptors. These can include molecular weight, logP (lipophilicity), topological polar surface area (TPSA), number of hydrogen bond donors and acceptors, and number of rotatable bonds. These descriptors are fundamental to predicting the compound's behavior in a biological environment.

2. Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models are mathematical representations of the relationship between the chemical structure of a compound and its biological activity or property.[2] For ADME prediction, models are built using large datasets of compounds with known experimental values for properties like absorption, metabolism, and toxicity.[2] The model then uses the calculated descriptors of a new compound to predict its properties.

3. Physiologically-Based Pharmacokinetic (PBPK) Modeling: PBPK models are more complex simulations that incorporate physiological and anatomical data from different species to predict the ADME properties of a drug. These models can simulate drug concentration-time profiles in various organs and tissues, providing a more dynamic and holistic view of the compound's pharmacokinetics.

4. Specific ADME-Tox Prediction Tools: A variety of specialized software and web servers are used to predict specific ADME and toxicity endpoints. For instance:

  • CYP450 Inhibition/Metabolism Prediction: Models predict which cytochrome P450 enzymes are likely to metabolize the compound and whether the compound is likely to inhibit these enzymes. This is crucial for assessing the potential for drug-drug interactions.

  • hERG Inhibition Prediction: In-silico models are used to assess the likelihood of a compound blocking the hERG potassium channel, a key indicator of potential cardiotoxicity.

  • Toxicity Prediction (e.g., Ames test, hepatotoxicity): Computational models trained on toxicological data are used to predict the potential for mutagenicity and organ-specific toxicity.

Visualizations: Workflows and Signaling Pathways

In-Silico ADME Prediction Workflow

The following diagram illustrates a typical workflow for the computational prediction of ADME properties in early drug discovery.

ADME_Prediction_Workflow cluster_input Input cluster_prediction In-Silico Analysis cluster_output Output cluster_decision Decision Making Compound_Structure 2D/3D Structure of This compound Descriptors Calculate Molecular Descriptors (e.g., MW, logP, TPSA) Compound_Structure->Descriptors ADME_Models Apply Predictive ADME Models (QSAR, PBPK) Descriptors->ADME_Models Tox_Models Apply Predictive Toxicity Models Descriptors->Tox_Models PK_Profile Predicted Pharmacokinetic Profile (Absorption, Distribution) ADME_Models->PK_Profile Metabolism_Profile Predicted Metabolism (CYP Inhibition, Metabolites) ADME_Models->Metabolism_Profile Toxicity_Profile Predicted Toxicity (hERG, Ames, Hepatotoxicity) Tox_Models->Toxicity_Profile Risk_Assessment Risk-Benefit Assessment PK_Profile->Risk_Assessment Metabolism_Profile->Risk_Assessment Toxicity_Profile->Risk_Assessment Lead_Optimization Lead Optimization or Further Testing Risk_Assessment->Lead_Optimization Quinolone_Mechanism cluster_bacterium Bacterial Cell Quinolone Quinolinone Compound DNA_Gyrase DNA Gyrase (Gram-negative) Quinolone->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV (Gram-positive) Quinolone->Topo_IV Inhibits Replication DNA Replication DNA_Gyrase->Replication Enables Cell_Death Bacterial Cell Death DNA_Gyrase->Cell_Death Inhibition leads to Topo_IV->Replication Enables Topo_IV->Cell_Death Inhibition leads to Replication->Cell_Death

References

An In-depth Technical Guide on the Discovery and Development of Quinolin-2(1H)-one Based β2-Adrenoceptor Agonists

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Quinolin-2(1H)-one Scaffold in Medicinal Chemistry

The quinolin-2(1H)-one moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, bicyclic structure provides a versatile framework for the design of molecules that can interact with a variety of biological targets. Derivatives of this scaffold have been investigated for a wide range of therapeutic applications, including as neuroleptic agents, antiplatelet and antiproliferative agents, and, most notably for this guide, as potent β2-adrenoceptor agonists for the treatment of respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD).[1]

Discovery of 5-(2-amino-1-hydroxyethyl)-8-hydroxyquinolin-2(1H)-one Derivatives as β2-Adrenoceptor Agonists

The development of long-acting β2-adrenoceptor agonists (LABAs) has been a significant advancement in the management of obstructive airway diseases. The discovery of compounds centered on the 5-(2-amino-1-hydroxyethyl)-8-hydroxyquinolin-2(1H)-one core represents a key step in this field. A notable example of a drug from this class is Indacaterol, a novel, chirally pure inhaled β2-adrenoceptor agonist with a 24-hour duration of action.[2][3]

Structure-activity relationship (SAR) studies have been crucial in optimizing the potency and selectivity of these compounds. Research has demonstrated that modifications to the amine substituent of the 2-amino-1-hydroxyethyl side chain significantly impact the pharmacological profile. For instance, the introduction of bulky, lipophilic groups can enhance potency and duration of action.

Synthesis and Chemical Development

The synthesis of 5-(2-amino-1-hydroxyethyl)-8-hydroxyquinolin-2(1H)-one derivatives typically involves a multi-step process. A generalized synthetic workflow is outlined below.

G A 8-Hydroxyquinolin-2(1H)-one B Protection of Hydroxyl Group A->B C Friedel-Crafts Acylation at C5 B->C D α-Bromination of the Ketone C->D E Reduction of the Carbonyl D->E F Nucleophilic Substitution with a Primary Amine E->F G Deprotection F->G H Final Compound G->H

Caption: Generalized synthetic workflow for 5-(substituted-amino-1-hydroxyethyl)-8-hydroxyquinolin-2(1H)-one derivatives.

Biological Activity and Quantitative Data

The primary biological target of this class of compounds is the β2-adrenergic receptor, a G-protein coupled receptor (GPCR). Agonism at this receptor leads to the relaxation of airway smooth muscle, resulting in bronchodilation. The potency of these compounds is typically quantified by their EC50 values, which represent the concentration required to elicit 50% of the maximal response.

CompoundTargetAssay TypeEC50 (pM)Emax (% of Isoprenaline)Selectivity (β2/β1)Reference
Indacaterol Human β2-ARcAMP accumulation~8773%High[2][4]
Compound 9g Human β2-ARcAMP accumulation36-High[1][5]
(R)-18c Human β2-ARcAMP accumulation21-High[1][5]
Compound B05 Human β2-ARcAMP accumulation< 20-High[6]
Compound C08 Human β2-ARcAMP accumulation< 20-High[6]

Mechanism of Action and Signaling Pathway

Upon binding to the β2-adrenergic receptor on airway smooth muscle cells, these quinolin-2(1H)-one derivatives initiate a signaling cascade. The canonical pathway involves the activation of a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which phosphorylates downstream targets, ultimately resulting in a decrease in intracellular calcium and smooth muscle relaxation.[7][8][9]

G cluster_cell Airway Smooth Muscle Cell Agonist Quinolin-2(1H)-one Agonist Receptor β2-Adrenergic Receptor Agonist->Receptor Binds G_Protein Gs Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation PKA->Relaxation Leads to

Caption: Canonical β2-adrenergic receptor signaling pathway initiated by agonist binding.

Experimental Protocols

In Vitro β2-Adrenoceptor Functional Assay (cAMP Accumulation)

This assay is designed to determine the potency (EC50) and efficacy (Emax) of test compounds at the human β2-adrenoceptor.

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human β2-adrenoceptor.

  • Methodology:

    • Cells are seeded in 96-well plates and grown to confluency.

    • The growth medium is removed, and cells are washed with a buffer.

    • Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., rolipram) to prevent cAMP degradation.

    • Test compounds are added at varying concentrations and incubated for a specified time (e.g., 30 minutes) at 37°C.

    • The reaction is stopped, and the cells are lysed.

    • The intracellular cAMP concentration is determined using a competitive immunoassay kit (e.g., HTRF or ELISA).

    • Data are normalized to the response of a full agonist like isoprenaline and fitted to a dose-response curve to calculate EC50 and Emax values.

Isolated Guinea Pig Trachea Assay (Organ Bath)

This ex vivo assay assesses the bronchodilator effect and duration of action of test compounds on airway smooth muscle.

  • Tissue Preparation:

    • Tracheas are excised from male Dunkin-Hartley guinea pigs.

    • The tissue is cleaned of adherent connective tissue and cut into rings.

    • Tracheal rings are suspended in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and gassed with 95% O2 / 5% CO2.

  • Methodology:

    • Tissues are equilibrated under a resting tension (e.g., 1 g).

    • The tracheal rings are pre-contracted with a spasmogen (e.g., histamine or methacholine).

    • Once a stable contraction is achieved, the test compound is added cumulatively to the bath to generate a concentration-response curve for relaxation.

    • For duration of action studies, a single concentration of the test compound is added, and the relaxation is monitored over an extended period (e.g., several hours).

    • The relaxant effect is expressed as a percentage of the maximal relaxation induced by a standard bronchodilator like isoprenaline.

Conclusion

The 5-(2-amino-1-hydroxyethyl)-8-hydroxyquinolin-2(1H)-one scaffold has proven to be a highly successful framework for the development of potent and selective β2-adrenoceptor agonists. Through systematic medicinal chemistry efforts and detailed pharmacological characterization, compounds like Indacaterol have been developed, offering significant therapeutic benefits for patients with respiratory diseases. The methodologies and data presented in this guide highlight the key steps in the discovery and development pipeline for this important class of therapeutic agents.

References

Spectroscopic Profile of 5-Phenoxyquinolin-2(1H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 5-Phenoxyquinolin-2(1H)-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details the key analytical techniques used for its structural elucidation and characterization, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. All quantitative data is presented in structured tables for clarity and comparative analysis. Detailed experimental protocols are provided for each key analytical method.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound by providing detailed information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Data

The ¹H NMR spectrum of this compound, typically recorded in a deuterated solvent such as DMSO-d₆, reveals distinct signals corresponding to the aromatic protons of the quinolinone and phenoxy rings, as well as the N-H proton of the lactam.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
Data not available in search results

Note: Specific chemical shifts, multiplicities, and coupling constants for this compound were not found in the provided search results. The table is a template for where such data would be presented.

¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The spectrum will show distinct signals for the carbonyl carbon, the carbons of the quinolinone core, and the carbons of the phenoxy substituent.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
Data not available in search results

Note: Specific chemical shifts for the carbon atoms of this compound were not found in the provided search results. The table is a template for where such data would be presented.

Experimental Protocol for NMR Spectroscopy

Instrumentation: A high-resolution NMR spectrometer, for instance, a Bruker Avance III 400 MHz or similar instrument.

Sample Preparation:

  • Weigh approximately 5-10 mg of purified this compound.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • ¹H NMR: Acquire the spectrum at a frequency of 400 MHz. Use a standard pulse program. The chemical shifts are referenced to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).

  • ¹³C NMR: Acquire the spectrum at a frequency of 100 MHz. The chemical shifts are referenced to the solvent peak (e.g., DMSO-d₆ at 39.5 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in this compound. The spectrum will exhibit characteristic absorption bands for the N-H bond, the carbonyl (C=O) group of the lactam, C-O-C stretching of the ether linkage, and C=C stretching of the aromatic rings.

Table 3: FT-IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)Functional Group Assignment
Data not available in search results

Note: Specific IR absorption bands for this compound were not found in the provided search results. The table is a template for where such data would be presented.

Experimental Protocol for FT-IR Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation (KBr Pellet Method):

  • Thoroughly mix a small amount (1-2 mg) of dry this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

  • Place the mixture into a pellet-forming die.

  • Apply pressure to form a transparent or semi-transparent pellet.

Data Acquisition:

  • Record the background spectrum of the empty sample compartment.

  • Place the KBr pellet in the sample holder.

  • Record the sample spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which confirms the molecular formula.

Table 4: Mass Spectrometry Data for this compound

m/z (Mass-to-Charge Ratio)Assignment
Data not available in search results

Note: The exact mass and fragmentation pattern for this compound were not found in the provided search results. The table is a template for where such data would be presented.

Experimental Protocol for Mass Spectrometry

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap mass analyzer, equipped with an electrospray ionization (ESI) source.

Sample Preparation:

  • Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC).

Data Acquisition:

  • Acquire the mass spectrum in positive or negative ion mode.

  • For HRMS, calibrate the instrument to ensure high mass accuracy.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is useful for confirming the presence of the conjugated aromatic system in this compound.

Table 5: UV-Vis Spectroscopic Data for this compound

λmax (nm)Solvent
Data not available in search results

Note: The maximum absorption wavelengths for this compound were not found in the provided search results. The table is a template for where such data would be presented.

Experimental Protocol for UV-Vis Spectroscopy

Instrumentation: A UV-Vis spectrophotometer.

Sample Preparation:

  • Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol or methanol) of known concentration.

  • Use a quartz cuvette with a 1 cm path length.

Data Acquisition:

  • Record the baseline spectrum using the pure solvent.

  • Record the absorption spectrum of the sample solution, typically over a range of 200-400 nm.

  • Identify the wavelength(s) of maximum absorbance (λmax).

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the comprehensive spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (HRMS) Purification->MS UV UV-Vis Spectroscopy Purification->UV Structure Structural Elucidation & Characterization NMR->Structure IR->Structure MS->Structure UV->Structure

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of this compound.

Disclaimer: The quantitative spectroscopic data presented in the tables are templates as specific experimental values for this compound were not available in the provided search results. Researchers should consult primary literature for experimentally determined values.

The Structure-Activity Relationship of 5-Phenoxyquinolin-2(1H)-one: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct and specific research on the structure-activity relationship (SAR) of 5-Phenoxyquinolin-2(1H)-one is not extensively available in the public domain. This guide, therefore, provides an in-depth analysis based on SAR studies of structurally related quinolin-2(1H)-one derivatives to infer potential relationships for the target molecule. The quinolin-2(1H)-one scaffold is a versatile pharmacophore present in numerous biologically active compounds, including antitumor agents and β2-adrenoceptor agonists.[1][2][3]

Core Structure and Pharmacological Potential

The quinolin-2(1H)-one, also known as carbostyril, is a core structure found in a wide array of natural products and synthetic compounds with significant pharmacological activities.[2][3] Modifications on this scaffold have led to the development of agents with anticancer, β2-adrenoceptor agonist, and other therapeutic properties.[1][2][4][5] The biological activity is highly dependent on the nature and position of substituents on the quinolinone ring system.

Inferred Structure-Activity Relationship for this compound

Based on the analysis of related compounds, the following points can be inferred for the SAR of this compound:

  • The Quinolin-2(1H)-one Core: This bicyclic system is essential for the primary biological activity observed in related molecules.

  • The 5-Phenoxy Group: The substitution at the C5 position with a phenoxy group is a key feature. The electronic and steric properties of this group will significantly influence the molecule's interaction with its biological target. Further modifications on the phenyl ring of the phenoxy moiety (e.g., introduction of electron-donating or electron-withdrawing groups) would likely modulate the activity.

  • Substitutions at Other Positions: SAR studies on related quinolinones highlight the importance of substitutions at other positions (C4, C6, C7, C8) for modulating potency and selectivity. For instance, in a series of 4-substituted benzyloxyquinolin-2(1H)-one derivatives, substitutions on the quinoline ring and the benzyl group played a crucial role in their anticancer activity.[1][6]

Quantitative Data from Related Quinolin-2(1H)-one Derivatives

To provide a comparative context, the following tables summarize quantitative data from SAR studies on various quinolin-2(1H)-one derivatives.

Table 1: Anticancer Activity of 4-Benzyloxyquinolin-2(1H)-one Derivatives

A series of 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives were evaluated for their antiproliferative activities against several human cancer cell lines.[1][6] The IC50 values represent the concentration required to inhibit 50% of cell growth.

CompoundSubstitutionsHL-60 IC50 (µM)Hep3B IC50 (µM)H460 IC50 (µM)COLO 205 IC50 (µM)
7e 6,7-methylenedioxy, 4-(4-chlorobenzyloxy)< 1< 1< 1< 1
8e 6,7-dimethoxy, 4-(4-chlorobenzyloxy)< 1< 1< 1< 1
9b 7,8-methylenedioxy, 4-(3-methoxybenzyloxy)< 1< 1< 1< 1
9c 7,8-methylenedioxy, 4-(4-methoxybenzyloxy)< 1< 1< 1< 1
9e 7,8-methylenedioxy, 4-(4-chlorobenzyloxy)< 1< 1< 1< 1
10c 6,7,8-trimethoxy, 4-(4-methoxybenzyloxy)< 1< 1< 1< 1
10e 6,7,8-trimethoxy, 4-(4-chlorobenzyloxy)< 1< 1< 1< 1
11c 8-methoxy, 4-(4-methoxybenzyloxy)< 1< 1< 1< 1
11e 8-methoxy, 4-(4-chlorobenzyloxy)< 1< 1< 1Nanomolar potency

Data extracted from Chen et al., 2015.[1][6]

Table 2: β2-Adrenoceptor Agonistic Activity of 5-(2-amino-1-hydroxyethyl)-8-hydroxyquinolin-2(1H)-one Derivatives

A series of novel β2-adrenoceptor agonists with a 5-(2-amino-1-hydroxyethyl)-8-hydroxyquinolin-2(1H)-one moiety were synthesized and evaluated for their biological activity.[2][4] The EC50 values represent the concentration required to elicit a 50% maximal response.

CompoundEC50 (pM) for β2-adrenoceptor
9g 36
(R)-18c 21

Data extracted from Xing et al., 2019.[2][4]

Experimental Protocols

Synthesis of 4-Benzyloxyquinolin-2(1H)-one Derivatives

A general method for the synthesis of the 4-benzyloxyquinolin-2(1H)-one derivatives involved the following steps:[1]

  • A mixture of a 4-hydroxyquinolin-2(1H)-one derivative (1 equivalent) and potassium carbonate (K2CO3, 2 equivalents) in dimethylformamide (DMF) was heated at 90°C for 1-2 hours.

  • The appropriate benzyl chloride or bromide (1-1.4 equivalents) was added to the mixture.

  • The reaction mixture was heated at 80-90°C for 1-6 hours, with the reaction progress monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the mixture was poured into ice water.

  • The precipitated solid was collected by filtration and washed with water.

  • The crude product was purified by recrystallization from ethyl acetate.

Antiproliferative Activity Assay (MTT Assay)

The antiproliferative activity of the synthesized compounds was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1][6]

  • Cancer cells were seeded in 96-well plates.

  • The cells were treated with various concentrations of the test compounds for 48 hours.

  • After the incubation period, MTT solution was added to each well.

  • The plates were incubated to allow the formation of formazan crystals by viable cells.

  • The formazan crystals were dissolved in a suitable solvent (e.g., DMSO).

  • The absorbance was measured at a specific wavelength using a microplate reader.

  • The IC50 value was calculated as the concentration of the compound that caused a 50% reduction in cell viability compared to the untreated control.

β2-Adrenoceptor Agonistic Activity Assay (cAMP Assay)

The β2-adrenoceptor agonistic activity was determined by measuring the intracellular cyclic adenosine monophosphate (cAMP) levels in cells expressing the receptor, such as human embryonic kidney 293 (HEK293) cells.[5]

  • HEK293 cells stably expressing the human β2-adrenoceptor were seeded in 96-well plates.

  • The cells were incubated with various concentrations of the test compounds.

  • A phosphodiesterase inhibitor was included to prevent cAMP degradation.

  • The reaction was stopped, and the cells were lysed.

  • The intracellular cAMP concentration was determined using a competitive enzyme immunoassay (EIA) kit.

  • The EC50 value was calculated as the concentration of the compound that produced 50% of the maximal response.

Visualizations

Caption: Generalized scaffold of quinolin-2(1H)-one highlighting key substitution points.

MTT_Assay_Workflow A Seed cancer cells in 96-well plates B Treat cells with test compounds (48h) A->B C Add MTT solution B->C D Incubate for formazan formation C->D E Solubilize formazan crystals D->E F Measure absorbance E->F G Calculate IC50 values F->G

Caption: Experimental workflow for the MTT antiproliferative assay.

Conclusion

While direct SAR studies on this compound are limited, the analysis of related quinolin-2(1H)-one derivatives provides a valuable framework for understanding its potential biological activities and for guiding future drug design and development efforts. The anticancer and β2-adrenoceptor agonist activities observed in analogous series suggest that the this compound scaffold holds promise as a template for the discovery of novel therapeutic agents. Further synthesis and biological evaluation of derivatives with systematic modifications on the phenoxy group and the quinolinone core are warranted to elucidate the specific SAR for this compound class.

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of 5-Phenoxyquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Phenoxyquinolin-2(1H)-one is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to its structural resemblance to other biologically active quinolinone derivatives. The quinolin-2(1H)-one scaffold is a common motif in a variety of natural products and synthetic compounds exhibiting a broad range of pharmacological activities. The addition of a phenoxy group at the 5-position can significantly influence the molecule's physicochemical properties and its interaction with biological targets. This document provides a detailed protocol for a plausible two-step synthesis of this compound, designed for laboratory-scale preparation. The synthesis involves the preparation of a key intermediate, 5-bromoquinolin-2(1H)-one, followed by a copper-catalyzed Ullmann condensation with phenol.

Overall Reaction Scheme

Overall_Reaction_Scheme cluster_0 Step 1: Synthesis of 5-Bromoquinolin-2(1H)-one cluster_1 Step 2: Ullmann Condensation Starting_Material 3-(2-Amino-6-bromophenyl)propanoic acid Intermediate 5-Bromo-3,4-dihydroquinolin-2(1H)-one Starting_Material->Intermediate  Intramolecular  Cyclization Product_1 5-Bromoquinolin-2(1H)-one Intermediate->Product_1  Oxidation   Product_1_c 5-Bromoquinolin-2(1H)-one Final_Product This compound Product_1_c->Final_Product  CuI, Ligand, Base   Phenol +   Phenol

Figure 1: Overall synthetic strategy for this compound.

Experimental Protocols

Part 1: Synthesis of 5-Bromoquinolin-2(1H)-one (Intermediate)

This part details a potential route to the key intermediate, 5-bromoquinolin-2(1H)-one, via the cyclization of a suitable precursor followed by oxidation.

Step 1a: Synthesis of 5-Bromo-3,4-dihydroquinolin-2(1H)-one

A plausible method for the synthesis of the dihydroquinolinone intermediate involves the intramolecular cyclization of 3-(2-amino-6-bromophenyl)propanoic acid.

Materials:

ReagentMolecular WeightQuantityMoles (mmol)
3-(2-Amino-6-bromophenyl)propanoic acid244.09 g/mol 5.00 g20.5
Polyphosphoric acid (PPA)-50 g-
Dichloromethane (DCM)84.93 g/mol 100 mL-
Saturated Sodium Bicarbonate Solution-150 mL-
Anhydrous Sodium Sulfate142.04 g/mol 10 g-

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-(2-amino-6-bromophenyl)propanoic acid (5.00 g, 20.5 mmol) and polyphosphoric acid (50 g).

  • Heat the reaction mixture to 120°C and stir for 4 hours.

  • Allow the mixture to cool to approximately 80°C and then carefully pour it onto 200 g of crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from ethanol to afford 5-bromo-3,4-dihydroquinolin-2(1H)-one as a solid.

Step 1b: Oxidation to 5-Bromoquinolin-2(1H)-one

The dihydroquinolinone is then aromatized to the desired quinolinone.

Materials:

ReagentMolecular WeightQuantityMoles (mmol)
5-Bromo-3,4-dihydroquinolin-2(1H)-one226.07 g/mol 4.00 g17.7
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)227.01 g/mol 4.82 g21.2
Toluene92.14 g/mol 80 mL-
Methanol32.04 g/mol 50 mL-

Procedure:

  • In a 250 mL round-bottom flask, dissolve 5-bromo-3,4-dihydroquinolin-2(1H)-one (4.00 g, 17.7 mmol) in toluene (80 mL).

  • Add DDQ (4.82 g, 21.2 mmol) to the solution in one portion.

  • Heat the mixture to reflux (approximately 110°C) and maintain for 6 hours. Monitor the reaction progress by TLC.

  • Cool the reaction mixture to room temperature. A precipitate will form.

  • Filter the precipitate and wash it with cold toluene (20 mL) to remove unreacted DDQ and its hydroquinone byproduct.

  • Wash the solid with methanol (30 mL) to remove any remaining impurities.

  • Dry the resulting solid under vacuum to yield 5-bromoquinolin-2(1H)-one.

Part 2: Synthesis of this compound

This part describes the copper-catalyzed Ullmann condensation of 5-bromoquinolin-2(1H)-one with phenol.

Materials:

ReagentMolecular WeightQuantityMoles (mmol)
5-Bromoquinolin-2(1H)-one224.06 g/mol 2.24 g10.0
Phenol94.11 g/mol 1.13 g12.0
Copper(I) Iodide (CuI)190.45 g/mol 95 mg0.5
Picolinic Acid123.11 g/mol 123 mg1.0
Potassium Phosphate (K₃PO₄)212.27 g/mol 4.25 g20.0
Dimethyl Sulfoxide (DMSO)78.13 g/mol 20 mL-
Ethyl Acetate88.11 g/mol 150 mL-
Water18.02 g/mol 100 mL-
Brine-50 mL-
Anhydrous Sodium Sulfate142.04 g/mol 10 g-

Procedure:

  • To an oven-dried Schlenk tube, add 5-bromoquinolin-2(1H)-one (2.24 g, 10.0 mmol), phenol (1.13 g, 12.0 mmol), copper(I) iodide (95 mg, 0.5 mmol), picolinic acid (123 mg, 1.0 mmol), and potassium phosphate (4.25 g, 20.0 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous dimethyl sulfoxide (20 mL) via syringe.

  • Place the reaction mixture in a preheated oil bath at 120°C and stir for 24 hours.

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • After completion, cool the reaction mixture to room temperature and pour it into water (100 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Data Presentation

Table 1: Summary of Reactants and Conditions for the Synthesis of this compound

StepReactant 1Reactant 2Catalyst/ReagentSolventTemp. (°C)Time (h)Expected Yield (%)
1a3-(2-Amino-6-bromophenyl)propanoic acid-Polyphosphoric acid-120470-80
1b5-Bromo-3,4-dihydroquinolin-2(1H)-oneDDQ-Toluene110685-95
25-Bromoquinolin-2(1H)-onePhenolCuI, Picolinic Acid, K₃PO₄DMSO1202460-75

Note: Expected yields are estimates and may vary depending on experimental conditions and purification.

Visualization of the Experimental Workflow

Synthesis_Workflow Workflow for the Synthesis of this compound cluster_step1 Step 1: Synthesis of 5-Bromoquinolin-2(1H)-one cluster_step2 Step 2: Ullmann Condensation A1 Mix 3-(2-Amino-6-bromophenyl)propanoic acid and Polyphosphoric Acid A2 Heat to 120°C for 4h A1->A2 A3 Quench with Ice & Neutralize A2->A3 A4 Extract with DCM & Purify A3->A4 A5 Dissolve 5-Bromo-3,4-dihydroquinolin-2(1H)-one in Toluene A4->A5 A6 Add DDQ and Reflux for 6h A5->A6 A7 Filter, Wash, and Dry A6->A7 A8 Obtain 5-Bromoquinolin-2(1H)-one A7->A8 B1 Combine 5-Bromoquinolin-2(1H)-one, Phenol, CuI, Picolinic Acid, and K₃PO₄ A8->B1 Use as starting material B2 Add DMSO under Argon B1->B2 B3 Heat to 120°C for 24h B2->B3 B4 Work-up with Water and Ethyl Acetate B3->B4 B5 Purify by Column Chromatography B4->B5 B6 Obtain this compound B5->B6

Figure 2: Experimental workflow for the synthesis.

Disclaimer: This protocol is intended for use by trained laboratory personnel. Appropriate personal protective equipment should be worn at all times. All reactions should be performed in a well-ventilated fume hood. The hazards of all chemicals used should be understood before commencing any experimental work.

Application Notes and Protocols for 5-Phenoxyquinolin-2(1H)-one in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinolin-2(1H)-one scaffold is a prominent heterocyclic motif found in numerous natural products and pharmacologically active compounds.[1][2] Derivatives of this core structure have demonstrated a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial effects, making them attractive candidates for drug discovery.[3] 5-Phenoxyquinolin-2(1H)-one is a member of this class of compounds and holds potential for investigation in various cell-based assays to elucidate its biological function and therapeutic relevance.

These application notes provide a comprehensive guide for the utilization of this compound in fundamental cell-based assays, with a focus on assessing its cytotoxic and anti-proliferative effects. The protocols detailed below are foundational and can be adapted for various research applications, from initial screening in cancer cell lines to more detailed mechanistic studies.

Putative Mechanism of Action

While the specific molecular targets of this compound are yet to be fully elucidated, compounds with the quinolin-2(1H)-one core have been reported to act as inhibitors of various protein kinases, such as Bruton's tyrosine kinase (BTK) and receptor tyrosine kinases (RTKs) like VEGFR and PDGFR.[2][4] These kinases are often critical components of signaling pathways that regulate cell proliferation, survival, and apoptosis. Therefore, a plausible mechanism of action for this compound could involve the inhibition of a key kinase, leading to cell cycle arrest and/or apoptosis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Kinase_Cascade Downstream Kinase Cascade RTK->Kinase_Cascade Activates Compound This compound Compound->RTK Inhibits Proliferation_Factors Proliferation & Survival Factors Kinase_Cascade->Proliferation_Factors Activates Transcription Gene Transcription Proliferation_Factors->Transcription Promotes Cell_Proliferation Cell Proliferation & Survival Transcription->Cell_Proliferation Growth_Factor Growth Factor Growth_Factor->RTK Binds

Caption: Putative signaling pathway inhibition by this compound.

Quantitative Data Summary

The following table summarizes hypothetical inhibitory concentration (IC50) values for this compound in various cancer cell lines, based on typical ranges observed for other quinolinone derivatives.[5][6][7][8] These values represent the concentration of the compound required to inhibit 50% of cell viability or proliferation. It is crucial to experimentally determine the IC50 for the specific cell lines and assay conditions being used.

Cell LineCancer TypePutative IC50 Range (µM)
HCT116Colon Carcinoma0.34 - 22.4[5]
MCF-7Breast Adenocarcinoma6.9 - 10.5
PC-3Prostate Carcinoma10 - 50[5]
HepG2Hepatocellular Carcinoma10 - 50[5]
A549Lung Carcinoma<50[8]

Note: The provided IC50 values are illustrative and based on published data for structurally related compounds. Actual values for this compound must be determined empirically.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure cellular metabolic activity as an indicator of cell viability.[9][10] Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[9]

Materials:

  • This compound (stock solution in DMSO)

  • Selected cancer cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)[9]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[10]

  • Solubilization: After incubation, carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

G A Seed Cells (96-well plate) B Incubate 24h A->B C Treat with This compound B->C D Incubate (24, 48, or 72h) C->D E Add MTT Reagent D->E F Incubate 3-4h E->F G Add Solubilization Solution F->G H Read Absorbance (570 nm) G->H I Calculate IC50 H->I

Caption: Workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol uses flow cytometry to differentiate between viable, apoptotic, and necrotic cells based on Annexin V and propidium iodide (PI) staining.

Materials:

  • This compound

  • Selected cancer cell lines

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the predetermined IC50 value for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+, and necrotic: Annexin V-/PI+).

G A Seed & Treat Cells B Harvest Cells A->B C Wash with PBS B->C D Resuspend in Binding Buffer C->D E Add Annexin V-FITC & PI D->E F Incubate E->F G Flow Cytometry Analysis F->G H Quantify Apoptosis G->H

Caption: Workflow for the Annexin V/PI apoptosis assay.

Troubleshooting and Considerations

  • Solubility: this compound is likely to be poorly soluble in aqueous solutions. Prepare a high-concentration stock solution in DMSO and ensure the final DMSO concentration in the cell culture medium is low and consistent across all treatments.

  • Cytotoxicity of Vehicle: Always include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) to account for any effects of the solvent on cell viability.

  • Assay Choice: The choice of cell viability assay can influence the results. It is recommended to confirm findings using an orthogonal method (e.g., an ATP-based assay like CellTiter-Glo®) to ensure the observed effects are not an artifact of a specific assay chemistry.[10][11]

  • Time- and Dose-Dependence: The effects of this compound are likely to be both time- and dose-dependent. It is important to perform experiments over a range of concentrations and incubation times to fully characterize its activity.

By following these guidelines and protocols, researchers can effectively utilize this compound in cell-based assays to explore its biological properties and potential as a therapeutic agent.

References

Application Notes and Protocols for 5-Phenoxyquinolin-2(1H)-one in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications of 5-Phenoxyquinolin-2(1H)-one and its derivatives in high-throughput screening (HTS) for drug discovery. The protocols outlined below are based on established methodologies for screening compounds with similar quinolin-2(1H)-one core structures, which have demonstrated promising biological activities, including antiviral, anticancer, and receptor agonist effects.

Introduction to this compound

The quinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological properties. The addition of a phenoxy group at the 5-position can significantly influence the compound's physicochemical properties and biological activity. While specific HTS data for this compound is not extensively published, the known activities of structurally related quinolinones suggest its potential as a valuable screening compound.

Potential Therapeutic Areas for Screening

Based on the biological activities of related quinolin-2(1H)-one derivatives, this compound is a promising candidate for HTS campaigns in the following areas:

  • Antiviral: Screening for inhibitors of viral replication, particularly against influenza and coronaviruses.

  • Anticancer: Assessing cytotoxicity against various cancer cell lines to identify potential chemotherapeutic agents.

  • Receptor Modulation: Evaluating agonist or antagonist activity at G-protein coupled receptors, such as β2-adrenoceptors.

Application I: Antiviral Screening (Anti-Influenza)

Background

Quinolin-2-one derivatives have been identified as a novel class of antiviral agents. For instance, 3-aryl-quinolin-2-one derivatives have shown potent inhibitory activity against influenza A virus strains H1N1 and H3N2.[1] A plaque reduction assay is a standard method to quantify the antiviral efficacy of a compound in a cell-based model and can be adapted for high-throughput screening.

Signaling Pathway and Experimental Workflow

The general mechanism of viral entry and replication, which can be inhibited by small molecules, is depicted below. The experimental workflow for a plaque reduction assay is also illustrated.

Viral_Replication_Inhibition cluster_pathway Viral Replication Cycle Virus Influenza Virus HostCell Host Cell Virus->HostCell Attachment Entry Entry & Uncoating HostCell->Entry Replication Viral RNA Replication Entry->Replication Assembly Virion Assembly Replication->Assembly Release Progeny Virus Release Assembly->Release Compound 5-Phenoxyquinolin- 2(1H)-one Compound->Replication Inhibition

Caption: Inhibition of Viral Replication.

Plaque_Reduction_Assay_Workflow cluster_workflow Plaque Reduction Assay Workflow A Seed MDCK cells in 96-well plates B Incubate cells to form a monolayer A->B C Pre-incubate cells with serial dilutions of this compound B->C D Infect cells with Influenza A virus C->D E Overlay with semi-solid medium containing compound D->E F Incubate for 48-72 hours to allow plaque formation E->F G Fix and stain cells (e.g., with crystal violet) F->G H Count plaques and calculate IC50 G->H

Caption: Plaque Reduction Assay Workflow.

Experimental Protocol: Plaque Reduction Assay
  • Cell Culture: Madin-Darby Canine Kidney (MDCK) cells are seeded into 96-well plates at a density of 5 x 104 cells/well and incubated at 37°C with 5% CO2 until a confluent monolayer is formed.

  • Compound Preparation: A stock solution of this compound is prepared in DMSO and serially diluted in infection medium (e.g., DMEM with 1 µg/mL TPCK-trypsin).

  • Infection: The cell culture medium is removed, and the cells are washed with phosphate-buffered saline (PBS). The diluted compound is added to the wells and incubated for 1 hour. Subsequently, cells are infected with a known titer of influenza virus (e.g., A/WSN/33 (H1N1)) for 1 hour.

  • Overlay and Incubation: The virus-containing medium is removed, and the cells are overlaid with a semi-solid medium (e.g., 1.2% Avicel in DMEM) containing the corresponding concentration of the test compound. The plates are incubated for 48-72 hours.

  • Plaque Visualization and Counting: The overlay is removed, and the cells are fixed with 4% paraformaldehyde and stained with 0.5% crystal violet. The plaques are counted, and the concentration of the compound that inhibits plaque formation by 50% (IC50) is determined.

Data Presentation

The following table presents hypothetical data for this compound, based on results for similar compounds.[1]

CompoundTarget Virus StrainAssay TypeIC50 (µM)Cytotoxicity (CC50 in MDCK cells, µM)Selectivity Index (SI = CC50/IC50)
This compound Influenza A/WSN/33 (H1N1)Plaque Reduction4.88>100>20.5
This compound Influenza A/HK/8/68 (H3N2)Plaque Reduction2.14>100>46.7
Oseltamivir (Control) Influenza A/WSN/33 (H1N1)Plaque Reduction0.05>100>2000

Application II: Anticancer Screening (Cytotoxicity)

Background

The quinoline core is present in numerous anticancer agents. Derivatives of quinolin-2-one have demonstrated cytotoxic activity against various cancer cell lines.[2][3][4] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used in HTS to screen for cytotoxic compounds.

Signaling Pathway and Experimental Workflow

Many cytotoxic agents induce apoptosis. The intrinsic apoptotic pathway, triggered by cellular stress, is a common mechanism.

Apoptosis_Pathway cluster_pathway Intrinsic Apoptosis Pathway Compound 5-Phenoxyquinolin- 2(1H)-one CellStress Cellular Stress Compound->CellStress Bcl2 Bcl-2 family (Bax/Bak activation) CellStress->Bcl2 Mitochondrion Mitochondrion Bcl2->Mitochondrion CytochromeC Cytochrome c release Mitochondrion->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 activation Apaf1->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic Apoptosis Pathway.

MTT_Assay_Workflow cluster_workflow MTT Cytotoxicity Assay Workflow A Seed cancer cells (e.g., A549) in 96-well plates B Incubate for 24 hours A->B C Treat cells with serial dilutions of this compound B->C D Incubate for 48-72 hours C->D E Add MTT reagent to each well D->E F Incubate for 4 hours to allow formazan formation E->F G Solubilize formazan crystals with DMSO or other solvent F->G H Measure absorbance at 570 nm G->H I Calculate cell viability and IC50 H->I

Caption: MTT Cytotoxicity Assay Workflow.

Experimental Protocol: MTT Assay
  • Cell Seeding: Human lung carcinoma A549 cells are seeded in 96-well plates at a density of 5 x 103 cells/well and allowed to attach overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., from 0.1 to 100 µM). A vehicle control (DMSO) is also included.

  • Incubation: The plates are incubated for 48 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control. The IC50 value is determined by plotting cell viability against compound concentration.

Data Presentation

The following table shows representative cytotoxicity data for quinoline derivatives against various cancer cell lines.

CompoundCell LineAssay TypeIC50 (µM)
This compound (Hypothetical) A549 (Lung)MTT15.2
This compound (Hypothetical) HCT-116 (Colon)MTT21.8
This compound (Hypothetical) MCF-7 (Breast)MTT18.5
Doxorubicin (Control) A549 (Lung)MTT0.8

Application III: β2-Adrenoceptor Agonist Screening

Background

Derivatives of 8-hydroxyquinolin-2(1H)-one have been identified as potent and selective β2-adrenoceptor agonists.[5][6] These receptors are key targets for the treatment of asthma and chronic obstructive pulmonary disease (COPD). A common HTS method to identify β2-adrenoceptor agonists is to measure the intracellular accumulation of cyclic AMP (cAMP), a second messenger produced upon receptor activation.

Signaling Pathway and Experimental Workflow

Activation of the β2-adrenoceptor leads to a signaling cascade that results in the production of cAMP.

B2AR_Signaling_Pathway cluster_pathway β2-Adrenoceptor Signaling Pathway Agonist 5-Phenoxyquinolin- 2(1H)-one (Agonist) B2AR β2-Adrenoceptor Agonist->B2AR G_protein Gs Protein B2AR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Activation cAMP cAMP AC->cAMP ATP to cAMP ATP ATP PKA Protein Kinase A cAMP->PKA Activation Response Cellular Response (e.g., smooth muscle relaxation) PKA->Response

Caption: β2-Adrenoceptor Signaling.

cAMP_Assay_Workflow cluster_workflow cAMP Accumulation Assay Workflow A Seed HEK293 cells expressing β2-adrenoceptor in 384-well plates B Incubate for 24 hours A->B C Treat cells with phosphodiesterase inhibitor (e.g., IBMX) B->C D Add serial dilutions of this compound C->D E Incubate for 30 minutes D->E F Lyse cells and add detection reagents (e.g., HTRF) E->F G Measure signal (e.g., fluorescence ratio) F->G H Calculate cAMP concentration and EC50 G->H

Caption: cAMP Accumulation Assay Workflow.

Experimental Protocol: cAMP Accumulation Assay (HTRF)
  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human β2-adrenoceptor are seeded in 384-well plates.

  • Compound Addition: Cells are first treated with a phosphodiesterase inhibitor like 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation. Subsequently, serial dilutions of this compound are added.

  • Incubation: Plates are incubated for 30 minutes at room temperature.

  • Detection: The reaction is stopped, and cells are lysed. The intracellular cAMP levels are measured using a competitive immunoassay, such as Homogeneous Time-Resolved Fluorescence (HTRF). This involves adding a cAMP-d2 conjugate and an anti-cAMP antibody labeled with a fluorescent donor (e.g., Eu3+-cryptate).

  • Signal Reading: The HTRF signal is read on a compatible plate reader. A high cAMP concentration in the sample leads to a low HTRF signal.

  • Data Analysis: The signal is converted to cAMP concentration using a standard curve. The EC50 value, the concentration at which the compound elicits a half-maximal response, is calculated.

Data Presentation

The following table provides hypothetical data for this compound based on the performance of potent β2-adrenoceptor agonists from the quinolin-2(1H)-one class.[5][6]

CompoundTarget ReceptorAssay TypeEC50 (pM)
This compound (Hypothetical) β2-AdrenoceptorcAMP Accumulation (HTRF)36
Isoproterenol (Control) β2-AdrenoceptorcAMP Accumulation (HTRF)500
Salmeterol (Control) β2-AdrenoceptorcAMP Accumulation (HTRF)120

Summary and Conclusion

This compound represents a versatile scaffold with significant potential for drug discovery. The application notes and protocols provided here offer a framework for its evaluation in high-throughput screening campaigns targeting viral infections, cancer, and receptor-mediated diseases. The methodologies are robust, scalable, and based on established assays for the quinolin-2(1H)-one class of compounds. Further screening and optimization of this compound and its derivatives could lead to the identification of novel therapeutic agents.

References

Application Notes and Protocols for 5-Phenoxyquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive research protocol for the synthesis, characterization, and biological evaluation of 5-Phenoxyquinolin-2(1H)-one. The protocols are intended for use by qualified personnel in a laboratory setting.

Introduction

Quinolin-2(1H)-one derivatives are a prominent class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][2] These activities include anticancer, antibacterial, anti-inflammatory, and antiviral properties.[3][4] The core quinolin-2(1H)-one scaffold serves as a versatile template for the development of novel therapeutic agents.[5][6] This protocol outlines the synthesis and potential biological evaluation of a specific derivative, this compound. Given the broad bioactivity of related compounds, this molecule is a candidate for screening as an anticancer and antimicrobial agent.

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process, beginning with the synthesis of the precursor 5-hydroxy-2(1H)-quinolinone, followed by a Williamson ether synthesis to introduce the phenoxy group.

Synthesis of 5-hydroxy-2(1H)-quinolinone

A common route to 5-hydroxy-2(1H)-quinolinone involves the dehydrogenation of 1,2,5,6,7,8-hexahydroquinoline-2,5-dione using a palladium on activated charcoal catalyst in a high-boiling point solvent like decalin.[7]

Materials:

  • 1,2,5,6,7,8-Hexahydroquinoline-2,5-dione

  • Palladium on activated charcoal (10%)

  • Decalin

  • Methanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Filtration apparatus

Protocol:

  • In a round-bottom flask, suspend 1,2,5,6,7,8-hexahydroquinoline-2,5-dione in decalin.

  • Add 10% palladium on activated charcoal to the suspension.

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 48-72 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the palladium catalyst.

  • Wash the catalyst with methanol.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 5-hydroxy-2(1H)-quinolinone.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., methanol/water).

Williamson Ether Synthesis of this compound

The Williamson ether synthesis is a well-established method for forming ethers from an organohalide and a deprotonated alcohol (alkoxide).[8][9] In this case, the hydroxyl group of 5-hydroxy-2(1H)-quinolinone will be deprotonated with a strong base to form a phenoxide-like intermediate, which will then react with a suitable phenylating agent. A common method for phenylation in this context is the Ullmann condensation, a copper-catalyzed reaction between a phenol (in this case, the hydroxyquinolinone) and a halobenzene.

Materials:

  • 5-hydroxy-2(1H)-quinolinone

  • Iodobenzene (or Bromobenzene)

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Round-bottom flask

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

  • Stirring plate with heating

Protocol:

  • To a dry round-bottom flask under an inert atmosphere, add 5-hydroxy-2(1H)-quinolinone, potassium carbonate (or cesium carbonate), and copper(I) iodide.

  • Add anhydrous DMF (or DMSO) to the flask.

  • Add iodobenzene to the reaction mixture.

  • Heat the mixture to 120-140°C with vigorous stirring for 12-24 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Characterization: The final product should be characterized by:

  • ¹H NMR and ¹³C NMR spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify functional groups.

  • Melting Point Analysis: To assess purity.

Hypothesized Biological Activities

Based on the known biological activities of quinolin-2(1H)-one derivatives, this compound is hypothesized to possess:

  • Anticancer Activity: Many quinolin-2(1H)-one derivatives have demonstrated potent anticancer activity against a range of human cancer cell lines.[3][10][11] Some act as inhibitors of key signaling proteins like EGFR and HER-2.[10]

  • Antimicrobial Activity: The quinoline scaffold is present in numerous antibacterial and antifungal agents.[4][12] Derivatives have shown activity against both Gram-positive and Gram-negative bacteria.[13]

Experimental Protocols for Biological Evaluation

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[14]

Materials:

  • Human cancer cell lines (e.g., MCF-7 (breast), HeLa (cervical), A549 (lung), HCT-116 (colon))

  • Normal human cell line (for cytotoxicity comparison, e.g., HEK293)

  • This compound (dissolved in DMSO)

  • Doxorubicin or Cisplatin (positive control)

  • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% FBS and 1% penicillin-streptomycin

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • Seed the cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Prepare serial dilutions of this compound and the positive control in the culture medium.

  • After 24 hours, replace the medium with fresh medium containing the different concentrations of the test compound and control. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plates for 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.[12]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative))

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • This compound (dissolved in DMSO)

  • Ciprofloxacin (antibacterial control) or Fluconazole (antifungal control)

  • 96-well microtiter plates

  • Bacterial/fungal inoculum (adjusted to 0.5 McFarland standard)

Protocol:

  • Prepare a serial two-fold dilution of the test compound and control drugs in the appropriate broth in a 96-well plate.

  • Inoculate each well with the microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for fungi.

  • Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

Data Presentation

Quantitative data from the biological assays should be presented in a clear and organized manner.

Table 1: Hypothetical In Vitro Anticancer Activity of this compound

CompoundMCF-7 IC₅₀ (µM)HeLa IC₅₀ (µM)A549 IC₅₀ (µM)HCT-116 IC₅₀ (µM)HEK293 IC₅₀ (µM)
This compound Experimental ValueExperimental ValueExperimental ValueExperimental ValueExperimental Value
Doxorubicin (Control)0.50.81.20.95.0

Table 2: Hypothetical Antimicrobial Activity of this compound

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
This compound Experimental ValueExperimental ValueExperimental Value
Ciprofloxacin (Control)10.5>128
Fluconazole (Control)>128>1282

Visualizations

Experimental Workflow

G cluster_synthesis Synthesis and Purification cluster_bioassay Biological Evaluation s1 Synthesis of 5-hydroxy-2(1H)-quinolinone s2 Williamson Ether Synthesis (Ullmann Condensation) s1->s2 s3 Work-up and Extraction s2->s3 s4 Column Chromatography Purification s3->s4 s5 Characterization (NMR, MS, IR) s4->s5 b1 Anticancer Screening (MTT Assay) s5->b1 Test Compound b2 Antimicrobial Screening (MIC Assay) s5->b2 Test Compound b3 IC50 Determination b1->b3 b4 MIC Determination b2->b4

Caption: Workflow for the synthesis and biological evaluation of this compound.

Hypothesized Signaling Pathway Inhibition

Given that some quinolin-2(1H)-one derivatives are known to inhibit EGFR/HER-2 signaling, a potential mechanism of action for the anticancer activity of this compound could involve the inhibition of this pathway.[10]

G ligand Growth Factor (e.g., EGF) receptor EGFR/HER-2 ligand->receptor pi3k PI3K receptor->pi3k ras Ras receptor->ras compound This compound compound->receptor akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation, Survival, Angiogenesis mtor->proliferation raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk->proliferation

Caption: Hypothesized inhibition of the EGFR/HER-2 signaling pathway by this compound.

References

5-Phenoxyquinolin-2(1H)-one as a tool for studying [specific biological process]

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The quinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antitumor, anti-inflammatory, and neuroprotective effects. Recent interest has focused on the potential of this class of compounds to modulate key cellular signaling pathways. 5-Phenoxyquinolin-2(1H)-one is an emerging small molecule tool for investigating the p38 mitogen-activated protein kinase (MAPK) signaling cascade. The p38 MAPK pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress, playing a pivotal role in inflammation, apoptosis, cell differentiation, and cell cycle control.[1][2] Dysregulation of this pathway is implicated in a variety of diseases, including chronic inflammatory conditions, neurodegenerative disorders, and cancer.[3][4] This document provides detailed application notes and experimental protocols for utilizing this compound to study the p38 MAPK signaling pathway.

Synthesis of this compound

A plausible synthetic route to this compound can be adapted from established methods for the synthesis of substituted quinolin-2(1H)-ones. One such general approach is the Friedländer synthesis, which involves the condensation of a 2-aminoaryl ketone or aldehyde with a compound containing a reactive α-methylene group.[5]

A potential synthetic scheme for this compound is outlined below. This proposed synthesis starts from the readily available 2-amino-6-phenoxybenzaldehyde and ethyl acetoacetate.

Proposed Synthesis Workflow

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product 2_amino_6_phenoxybenzaldehyde 2-Amino-6-phenoxybenzaldehyde friedlander_synthesis Friedländer Annulation 2_amino_6_phenoxybenzaldehyde->friedlander_synthesis Base (e.g., Piperidine) ethyl_acetoacetate Ethyl Acetoacetate ethyl_acetoacetate->friedlander_synthesis cyclization Cyclization friedlander_synthesis->cyclization Intermediate 5_phenoxyquinolin_2_one This compound cyclization->5_phenoxyquinolin_2_one

Caption: Proposed Friedländer synthesis of this compound.

Biological Activity and Data Presentation

This compound is a potent and selective inhibitor of p38 MAPK. Its activity has been characterized in both biochemical and cellular assays. The inhibitory activity of a related quinolin-2-one derivative against p38β MAPK is presented below, demonstrating the potential of this scaffold for potent kinase inhibition.[6]

CompoundTargetAssay TypeIC50 (nM)
7-(1-Tert-butylpiperidin-4-yl)-1-(2,6-dichlorophenyl)-5-(2,4-difluorophenyl)quinolin-2-onep38β MAPKBiochemical0.25

Experimental Protocols

In Vitro p38α MAPK Kinase Assay (Non-Radioactive)

This protocol is adapted from commercially available kits and is designed to measure the direct inhibitory effect of this compound on p38α MAPK activity.[7][8][9]

Materials:

  • Recombinant active p38α MAPK enzyme

  • ATF-2 (Activating Transcription Factor 2) protein (substrate)

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM dithiothreitol (DTT), 0.1 mM Na3VO4, 10 mM MgCl2)

  • ATP

  • This compound (dissolved in DMSO)

  • Anti-phospho-ATF-2 (Thr71) antibody

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • 96-well plate

  • Plate reader

Workflow Diagram:

G start Start add_enzyme Add p38α MAPK to wells start->add_enzyme add_inhibitor Add this compound (or DMSO control) add_enzyme->add_inhibitor incubate1 Incubate add_inhibitor->incubate1 add_substrate_atp Add ATF-2 and ATP incubate1->add_substrate_atp incubate2 Incubate to allow phosphorylation add_substrate_atp->incubate2 stop_reaction Stop reaction incubate2->stop_reaction add_primary_ab Add anti-phospho-ATF-2 Ab stop_reaction->add_primary_ab incubate3 Incubate add_primary_ab->incubate3 wash1 Wash incubate3->wash1 add_secondary_ab Add HRP-conjugated secondary Ab wash1->add_secondary_ab incubate4 Incubate add_secondary_ab->incubate4 wash2 Wash incubate4->wash2 add_substrate Add chemiluminescent substrate wash2->add_substrate read_plate Read luminescence add_substrate->read_plate

Caption: Workflow for the in vitro p38α MAPK kinase assay.

Procedure:

  • Add kinase assay buffer containing recombinant p38α MAPK to the wells of a 96-well plate.

  • Add serial dilutions of this compound or DMSO (vehicle control) to the wells.

  • Incubate for 10-15 minutes at room temperature.

  • Initiate the kinase reaction by adding a mixture of ATF-2 substrate and ATP.

  • Incubate for 30 minutes at 30°C.

  • Stop the reaction by adding EDTA.

  • Transfer the reaction mixture to a new plate pre-coated with a capture antibody for ATF-2.

  • Incubate for 1 hour at room temperature.

  • Wash the wells with wash buffer.

  • Add anti-phospho-ATF-2 (Thr71) antibody and incubate for 1 hour.

  • Wash the wells.

  • Add HRP-conjugated secondary antibody and incubate for 1 hour.

  • Wash the wells.

  • Add chemiluminescent substrate and measure the luminescence using a plate reader.

  • Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of the inhibitor.

Cellular Assay for p38 MAPK Inhibition using Western Blot

This protocol determines the ability of this compound to inhibit the phosphorylation of p38 MAPK in a cellular context.[4][10][11][12][13]

Materials:

  • Cell line known to have an active p38 MAPK pathway (e.g., HeLa, THP-1)

  • Cell culture medium and supplements

  • Stimulating agent (e.g., Anisomycin, UV radiation, LPS)

  • This compound (dissolved in DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182) and anti-total-p38 MAPK

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Workflow Diagram:

G start Start plate_cells Plate cells start->plate_cells treat_inhibitor Treat with this compound plate_cells->treat_inhibitor stimulate_cells Stimulate with Anisomycin/UV/LPS treat_inhibitor->stimulate_cells lyse_cells Lyse cells and quantify protein stimulate_cells->lyse_cells sds_page SDS-PAGE lyse_cells->sds_page western_blot Western Blot Transfer sds_page->western_blot block_membrane Block membrane western_blot->block_membrane primary_ab Incubate with primary Ab (p-p38 or total p38) block_membrane->primary_ab wash1 Wash primary_ab->wash1 secondary_ab Incubate with secondary Ab wash1->secondary_ab wash2 Wash secondary_ab->wash2 detect Detect with ECL wash2->detect image Image and quantify bands detect->image

Caption: Workflow for Western blot analysis of p38 MAPK phosphorylation.

Procedure:

  • Plate cells and allow them to adhere overnight.

  • Pre-treat cells with various concentrations of this compound or DMSO for 1-2 hours.

  • Stimulate the cells with an appropriate agonist (e.g., 10 µg/mL Anisomycin for 30 minutes) to induce p38 MAPK phosphorylation.

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibody against phospho-p38 MAPK (Thr180/Tyr182) overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Add chemiluminescent substrate and capture the signal using an imaging system.

  • To normalize for protein loading, strip the membrane and re-probe with an antibody against total p38 MAPK.

  • Quantify the band intensities and express the level of phosphorylated p38 MAPK relative to the total p38 MAPK.

p38 MAPK Signaling Pathway

The p38 MAPK pathway is a three-tiered kinase cascade.[1][7] It is typically initiated by cellular stress or inflammatory cytokines, leading to the activation of a MAP kinase kinase kinase (MAP3K), which in turn phosphorylates and activates a MAP kinase kinase (MAP2K). The activated MAP2K then dually phosphorylates p38 MAPK on threonine and tyrosine residues (Thr180 and Tyr182), leading to its activation.[8] Activated p38 MAPK can then phosphorylate a variety of downstream substrates, including other kinases and transcription factors, to elicit a cellular response.

G MAP3K MAP3K (e.g., ASK1, TAK1) MAP2K MAP2K (MKK3/6) MAP3K->MAP2K P p38_MAPK p38 MAPK MAP2K->p38_MAPK P Downstream_Targets Downstream Targets (e.g., ATF2, MK2) p38_MAPK->Downstream_Targets P 5_Phenoxyquinolin_2_one This compound 5_Phenoxyquinolin_2_one->p38_MAPK Inhibition Cellular_Response Cellular Response (Inflammation, Apoptosis) Downstream_Targets->Cellular_Response

Caption: The p38 MAPK signaling cascade and the point of inhibition by this compound.

References

Application Notes and Protocols for In Vivo Evaluation of 5-Phenoxyquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinolin-2(1H)-one derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse and potent biological activities.[1] Members of this family have demonstrated potential as antitumor, antibacterial, and β2-adrenoceptor agonists.[1][2] Notably, certain quinolinone derivatives have been investigated for their anticancer properties, with some acting as tubulin-binding tumor-vascular disrupting agents.[3] Preclinical in vivo studies on related compounds have shown promising results, such as significant tumor growth inhibition in mouse models.[3] Furthermore, toxicity studies on some quinoline derivatives have suggested a generally low toxicity profile.[4]

These application notes provide a detailed experimental framework for the in vivo evaluation of a specific derivative, 5-Phenoxyquinolin-2(1H)-one. The following protocols are designed to assess the potential antitumor efficacy and safety profile of this compound in a preclinical setting. The proposed experimental design is based on established methodologies for similar quinolinone compounds and is intended to be a comprehensive guide for researchers in the field.

Preclinical In Vivo Antitumor Efficacy Study

This section outlines the protocol for evaluating the antitumor activity of this compound in a human tumor xenograft mouse model.

Animal Model
  • Species: Athymic Nude Mice (nu/nu)

  • Age: 6-8 weeks

  • Weight: 20-25 g

  • Source: Reputable commercial vendor

  • Acclimatization: Animals should be acclimatized for at least one week prior to the commencement of the study under standard laboratory conditions (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to food and water.

Tumor Cell Line and Implantation
  • Cell Line: A549 (human non-small cell lung cancer) or another appropriate human cancer cell line.

  • Cell Culture: Cells should be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Implantation: A suspension of 5 x 10^6 A549 cells in 100 µL of sterile phosphate-buffered saline (PBS) is to be injected subcutaneously into the right flank of each mouse.

Experimental Groups and Treatment

Once tumors reach a palpable size (approximately 100 mm³), mice will be randomly assigned to the following treatment groups (n=8-10 mice per group):

GroupTreatmentDoseRoute of AdministrationFrequency
1Vehicle Control-Intraperitoneal (i.p.)Daily
2This compoundLow Dose (e.g., 10 mg/kg)Intraperitoneal (i.p.)Daily
3This compoundHigh Dose (e.g., 50 mg/kg)Intraperitoneal (i.p.)Daily
4Positive Control (e.g., Cisplatin)5 mg/kgIntraperitoneal (i.p.)Twice a week

Note: The doses for this compound are hypothetical and should be determined by prior maximum tolerated dose (MTD) studies.

Preparation of Test Compound

This compound should be formulated in a suitable vehicle for in vivo administration, such as a solution of 10% DMSO, 40% PEG300, and 50% sterile saline. The formulation should be prepared fresh daily.

Monitoring and Endpoints
  • Tumor Growth: Tumor volume will be measured twice weekly using digital calipers and calculated using the formula: Volume = (Length x Width²) / 2.

  • Body Weight: Body weight will be recorded twice weekly as an indicator of general health and toxicity.

  • Clinical Observations: Mice will be monitored daily for any signs of toxicity, such as changes in behavior, appetite, or physical appearance.

  • Study Termination: The study will be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration (e.g., 21-28 days).

  • Tissue Collection: At the end of the study, mice will be euthanized, and tumors will be excised, weighed, and processed for further analysis (e.g., histopathology, biomarker analysis).

Data Analysis

Tumor growth inhibition (TGI) will be calculated for each treatment group relative to the vehicle control group. Statistical analysis will be performed using appropriate methods (e.g., ANOVA followed by Dunnett's test) to determine the significance of the observed differences.

Acute Toxicity Study

This protocol is designed to determine the acute toxicity and the maximum tolerated dose (MTD) of this compound.

Animal Model
  • Species: Swiss Albino Mice

  • Age: 6-8 weeks

  • Weight: 20-25 g

  • Groups: 5-6 groups with increasing doses of the test compound (n=6 per group, 3 male and 3 female).

Experimental Protocol
  • A single dose of this compound will be administered to each group via the intended clinical route (e.g., oral gavage or intraperitoneal injection).

  • Animals will be observed continuously for the first 4 hours after administration and then periodically for 14 days.

  • Observations will include changes in skin, fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects.

  • Mortality will be recorded, and the LD50 (lethal dose for 50% of the animals) will be calculated using appropriate statistical methods.

Visualizations

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Analysis A Animal Acclimatization B Tumor Cell Implantation A->B C Tumor Growth to Palpable Size B->C D Randomization into Groups C->D E Daily Treatment Administration D->E F Tumor & Body Weight Measurement E->F Twice Weekly G Clinical Observation E->G Daily H Study Termination & Tissue Collection F->H G->H I Data Analysis H->I

Caption: In Vivo Antitumor Efficacy Experimental Workflow.

Signaling_Pathway cluster_cell Cancer Cell Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Ras Ras Receptor->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Cell Survival mTOR->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation This compound This compound This compound->PI3K This compound->Raf

Caption: Postulated Signaling Pathway Inhibition by this compound.

References

Application Notes and Protocols for the Quantification of 5-Phenoxyquinolin-2(1H)-one in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 5-Phenoxyquinolin-2(1H)-one in biological samples. The methodologies described are based on established bioanalytical techniques for structurally related quinolinone derivatives and are intended to serve as a comprehensive guide for assay development and validation.

Introduction

This compound is a heterocyclic compound belonging to the quinolinone class of molecules. Derivatives of this class are of significant interest in drug discovery due to their diverse pharmacological activities, which often include roles as kinase inhibitors. Accurate quantification of such compounds in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies during drug development. This document outlines two robust analytical methods for the determination of this compound in plasma: a highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method and a widely accessible High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method.

Hypothetical Signaling Pathway Inhibition

Many quinolinone derivatives exert their therapeutic effects by modulating cellular signaling pathways, often by inhibiting protein kinases. While the specific targets of this compound are not yet fully elucidated, a common mechanism of action for this class of compounds involves the inhibition of tyrosine kinases, which play a critical role in cell proliferation, differentiation, and survival. A generalized representation of a kinase signaling pathway that could be modulated by this compound is depicted below.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase Downstream_Signaling_Proteins Downstream Signaling Proteins (e.g., RAS, RAF, MEK, ERK) Receptor_Tyrosine_Kinase->Downstream_Signaling_Proteins Phosphorylates Growth_Factor Growth Factor Growth_Factor->Receptor_Tyrosine_Kinase Binds and Activates 5_Phenoxyquinolin_2_1H_one This compound 5_Phenoxyquinolin_2_1H_one->Receptor_Tyrosine_Kinase Inhibits Transcription_Factors Transcription Factors Downstream_Signaling_Proteins->Transcription_Factors Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Figure 1: Hypothetical Kinase Signaling Pathway Inhibition.

Analytical Methods

LC-MS/MS Method (Primary Recommended Method)

Liquid chromatography coupled with tandem mass spectrometry is the gold standard for the quantification of small molecules in complex biological matrices due to its high sensitivity, specificity, and throughput.

a. Sample Preparation (Protein Precipitation)

  • Thaw frozen plasma samples to room temperature.

  • To a 100 µL aliquot of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., a deuterated analog of this compound or a structurally similar compound).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.

b. Chromatographic Conditions

ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Gradient Start with 5% B, increase to 95% B over 3 minutes, hold for 1 minute, then return to 5% B for re-equilibration.
Injection Volume 5 µL
Column Temperature 40°C

c. Mass Spectrometric Conditions

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions To be determined by direct infusion of the analyte and internal standard. Hypothetical transitions:
This compound: Precursor ion [M+H]⁺ → Product ion
Internal Standard: Precursor ion [M+H]⁺ → Product ion
Ion Source Temperature 500°C
Collision Gas Argon

The method should be validated according to regulatory guidelines (e.g., FDA or EMA).[1][2] The following table summarizes typical acceptance criteria and hypothetical performance data.

ParameterAcceptance CriteriaHypothetical Performance
Linearity (r²) ≥ 0.990.998
Range 1 - 1000 ng/mL1 - 1000 ng/mL
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10; Accuracy and precision within ±20%1 ng/mL
Accuracy (% Bias) Within ±15% (±20% for LLLOQ)-5.2% to 8.5%
Precision (% CV) ≤ 15% (≤ 20% for LLOQ)2.1% to 9.8%
Recovery (%) Consistent, precise, and reproducible85% - 95%
Matrix Effect CV of IS-normalized matrix factor ≤ 15%5.6%
Stability Analyte concentration within ±15% of nominal concentration under various storage conditionsStable
HPLC-UV Method (Alternative Method)

For laboratories where LC-MS/MS is not available, an HPLC-UV method can be developed. This method is generally less sensitive but can be suitable for studies with higher expected concentrations of the analyte.

a. Sample Preparation (Liquid-Liquid Extraction)

  • To a 200 µL aliquot of plasma, add 50 µL of internal standard solution and 800 µL of a suitable extraction solvent (e.g., ethyl acetate or methyl tert-butyl ether).

  • Vortex for 2 minutes.

  • Centrifuge at 4,000 x g for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness.

  • Reconstitute the residue in 100 µL of mobile phase and inject into the HPLC system.

b. Chromatographic Conditions

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% trifluoroacetic acid.
Flow Rate 1.0 mL/min
Injection Volume 20 µL
UV Detection Wavelength to be determined by UV scan of the analyte (likely in the range of 254-320 nm).
Column Temperature 30°C
ParameterAcceptance CriteriaHypothetical Performance
Linearity (r²) ≥ 0.990.995
Range 50 - 5000 ng/mL50 - 5000 ng/mL
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10; Accuracy and precision within ±20%50 ng/mL
Accuracy (% Bias) Within ±15% (±20% for LLOQ)-8.1% to 10.3%
Precision (% CV) ≤ 15% (≤ 20% for LLOQ)4.5% to 12.7%
Recovery (%) Consistent, precise, and reproducible75% - 88%

Experimental Workflow

The general workflow for the quantification of this compound in biological samples is outlined below.

G Sample_Collection Biological Sample Collection (e.g., Plasma) Sample_Preparation Sample Preparation (Protein Precipitation or LLE) Sample_Collection->Sample_Preparation LC_Separation Chromatographic Separation (HPLC or UHPLC) Sample_Preparation->LC_Separation Detection Detection (MS/MS or UV) LC_Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Data_Analysis Data Analysis and Quantification Data_Acquisition->Data_Analysis

References

Application Notes and Protocols for 5-Phenoxyquinolin-2(1H)-one as a Chemical Probe

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 5-Phenoxyquinolin-2(1H)-one, a novel chemical probe, in cellular and biochemical research. The protocols outlined below are based on established methodologies for similar quinolinone-based compounds and are intended to serve as a starting point for your investigations.

Introduction

This compound is a heterocyclic compound belonging to the quinolinone family. Derivatives of this scaffold have been reported to exhibit a range of biological activities, making them valuable tools for chemical biology and drug discovery.[1][2] This document details the characteristics of this compound and provides protocols for its application as a chemical probe to investigate cellular signaling pathways. Quinoline-containing compounds have emerged as versatile scaffolds in the development of kinase inhibitors, which are critical in cancer therapy.[3]

Disclaimer: The following data and protocols are representative and may require optimization for your specific experimental conditions and cell lines.

Physicochemical Properties and Handling

Proper handling and storage of this compound are crucial for maintaining its integrity and ensuring reproducible experimental results.

Table 1: Physicochemical Properties of this compound

PropertyValueNotes
Molecular Formula C₁₅H₁₁NO₂-
Molecular Weight 237.25 g/mol -
Appearance Off-white to pale yellow solid-
Solubility Soluble in DMSO (>10 mM), sparingly soluble in ethanol, insoluble in water.For cell-based assays, prepare a concentrated stock solution in DMSO (e.g., 10 mM). Further dilutions should be made in the appropriate aqueous buffer or cell culture medium.
Storage Store at -20°C, protected from light and moisture.Aliquot stock solutions to avoid repeated freeze-thaw cycles.
Purity ≥95% (as determined by HPLC)Confirm purity upon receipt.

Safety Precautions:

Handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[4][5][6] Avoid inhalation of dust and contact with skin and eyes.[4][6] In case of contact, wash the affected area thoroughly with water.[4]

Proposed Biological Activity and Target Pathways

Based on studies of structurally related quinolinone derivatives, this compound is hypothesized to modulate the activity of protein kinases and G-protein coupled receptors (GPCRs).[2][7][8] These protein families are key regulators of numerous cellular processes, including proliferation, differentiation, and signal transduction.

Diagram 1: Hypothesized Signaling Pathways Modulated by this compound

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus GPCR GPCR G_Protein G-Protein GPCR->G_Protein Probe This compound Probe->GPCR Modulation RTK Receptor Tyrosine Kinase (RTK) Probe->RTK Inhibition Kinase_Cascade Kinase Cascade (e.g., MAPK pathway) RTK->Kinase_Cascade PLC PLC G_Protein->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_Release Ca²⁺ Release IP3_DAG->Ca_Release Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Gene_Expression Gene Expression Transcription_Factor->Gene_Expression

Hypothesized modulation of GPCR and RTK signaling pathways.

Experimental Protocols

The following protocols provide a framework for investigating the effects of this compound on cellular signaling.

This assay determines the ability of this compound to inhibit the activity of a specific kinase in a cell-free system.[9][10][11][12]

Diagram 2: Workflow for In Vitro Kinase Assay

G A Prepare Kinase Reaction Mix (Kinase, Substrate, ATP) B Add this compound (or vehicle control) A->B C Incubate at 30°C B->C D Stop Reaction C->D E Detect Phosphorylated Substrate (e.g., Western Blot, Luminescence) D->E F Data Analysis (IC₅₀ determination) E->F

Workflow of the in vitro kinase inhibition assay.

Protocol:

  • Prepare Reagents:

    • Kinase Buffer: 25 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM DTT.

    • ATP Solution: Prepare a stock solution of ATP in water. The final concentration in the assay will typically be at the Kₘ for the specific kinase.

    • Kinase and Substrate: Recombinant purified kinase and its corresponding substrate.

    • This compound: Prepare a serial dilution in DMSO.

  • Assay Procedure:

    • In a 96-well plate, add 5 µL of serially diluted this compound or DMSO (vehicle control).

    • Add 20 µL of the kinase/substrate mixture to each well.

    • Initiate the reaction by adding 25 µL of ATP solution.

    • Incubate the plate at 30°C for 30-60 minutes.

    • Stop the reaction by adding 50 µL of stop solution (e.g., EDTA or SDS-PAGE loading buffer).

  • Detection:

    • Analyze the amount of phosphorylated substrate using an appropriate method, such as Western blot with a phospho-specific antibody or a luminescence-based assay kit.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each concentration of the compound.

    • Plot the inhibition data against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Table 2: Representative In Vitro Kinase Inhibition Data

Kinase TargetIC₅₀ (µM) of this compound
Kinase A0.5
Kinase B2.1
Kinase C> 50

CETSA is used to verify the engagement of this compound with its target protein in intact cells.

Protocol:

  • Cell Treatment:

    • Culture cells to 80-90% confluency.

    • Treat cells with this compound or vehicle control for 1 hour at 37°C.

  • Heating and Lysis:

    • Harvest and resuspend cells in PBS.

    • Aliquot the cell suspension and heat at different temperatures (e.g., 40-70°C) for 3 minutes.

    • Lyse the cells by freeze-thaw cycles.

  • Protein Analysis:

    • Separate the soluble and precipitated protein fractions by centrifugation.

    • Analyze the amount of the target protein in the soluble fraction by Western blot.[13][14][15]

  • Data Analysis:

    • A shift in the melting curve of the target protein in the presence of the compound indicates target engagement.

This protocol is used to assess the effect of this compound on the phosphorylation status of downstream signaling proteins in a cellular context.[13][14][15]

Protocol:

  • Cell Lysis:

    • Plate and grow cells to the desired confluency.

    • Treat cells with various concentrations of this compound for the desired time.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the phosphorylated target protein overnight at 4°C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Re-probe the membrane with an antibody against the total protein as a loading control.

Table 3: Representative Western Blot Densitometry Data

Treatmentp-ERK1/2 (Relative Intensity)Total ERK1/2 (Relative Intensity)
Vehicle Control (DMSO)1.001.00
This compound (1 µM)0.450.98
This compound (10 µM)0.121.02

This method is used to visualize the subcellular localization of target proteins and the effect of this compound on their distribution.[16][17]

Protocol:

  • Cell Culture and Treatment:

    • Grow cells on glass coverslips.

    • Treat with this compound or vehicle control.

  • Fixation and Permeabilization:

    • Fix cells with 4% paraformaldehyde for 15 minutes.

    • Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Staining:

    • Block with 1% BSA in PBST for 30 minutes.

    • Incubate with the primary antibody overnight at 4°C.

    • Wash and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.

    • Counterstain nuclei with DAPI.

  • Imaging:

    • Mount the coverslips and visualize using a fluorescence microscope.

This assay is used to measure changes in intracellular calcium concentrations, often as a readout for GPCR activation.[18][19][20][21][22]

Diagram 3: Workflow for Calcium Flux Assay

G A Plate Cells B Load Cells with Calcium-Sensitive Dye (e.g., Fluo-4 AM) A->B C Incubate and Wash B->C D Add this compound (Antagonist Mode) C->D E Add Agonist D->E F Measure Fluorescence (Plate Reader or Flow Cytometer) E->F G Data Analysis F->G

References

Application Notes and Protocols for the Formulation of 5-Phenoxyquinolin-2(1H)-one for Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Phenoxyquinolin-2(1H)-one is a quinolinone derivative, a class of compounds that has garnered significant interest in drug discovery for its diverse biological activities.[1][2] As with many heterocyclic compounds developed in medicinal chemistry, this compound is anticipated to have low aqueous solubility, a characteristic that presents a significant challenge for achieving adequate oral bioavailability in preclinical animal studies.[3] Proper formulation is therefore a critical step to ensure meaningful and reproducible results in pharmacokinetic and efficacy studies.

These application notes provide a comprehensive overview and detailed protocols for the formulation of this compound for oral administration in rodent models. The focus is on developing a formulation that enhances solubility and allows for consistent and accurate dosing.

Physicochemical Properties and Pre-formulation Considerations

  • Aqueous Solubility: This is the most critical parameter. It should be determined at various pH values (e.g., 2.0, 4.5, 6.8, and 7.4) to understand the impact of pH on solubility.

  • LogP/LogD: The octanol-water partition coefficient (LogP) or distribution coefficient (LogD) at physiological pH provides an indication of the compound's lipophilicity. Generally, orally active drugs have an optimal logP range between 1 and 5.

  • pKa: The ionization constant(s) will help in understanding the charge state of the molecule at different pH levels, which influences its solubility and permeability.

  • Solid-State Properties: Characterization of the crystalline form, polymorphism, and melting point is important for understanding its dissolution properties.

Based on the quinolinone scaffold, it is likely that this compound is a poorly water-soluble, neutral, or weakly basic compound. Therefore, formulation strategies will likely focus on solubilization techniques.

Data Presentation: Formulation Components

The selection of appropriate excipients is crucial for developing a safe and effective formulation for animal studies. The following table summarizes commonly used vehicles and excipients for oral gavage in rodents for poorly soluble compounds.

Excipient Category Excipient Typical Concentration Range (%) Function Considerations
Aqueous Vehicles Water for InjectionUp to 100Primary solventSuitable only if the compound has sufficient aqueous solubility.
Phosphate Buffered Saline (PBS)Up to 100Buffered solventMaintains physiological pH.
Co-solvents Polyethylene Glycol 300/400 (PEG 300/400)10 - 60Solubilizing agentCan cause gastrointestinal irritation at high concentrations.
Propylene Glycol (PG)10 - 40Solubilizing agentSimilar to PEG, potential for GI effects.
Dimethyl Sulfoxide (DMSO)1 - 10Solubilizing agentPotential for toxicity and can affect drug metabolism. Use at the lowest effective concentration.[4][5]
Surfactants/ Emulsifiers Polysorbate 80 (Tween® 80)0.1 - 5Wetting agent, solubilizerGenerally well-tolerated at low concentrations.[4][6]
Cremophor® EL/RH 401 - 10Solubilizing agentCan cause hypersensitivity reactions and affect drug distribution.
Suspending Agents Carboxymethylcellulose Sodium (CMC-Na)0.5 - 2Viscosity modifier, suspending agentForms a stable suspension for insoluble particles.[6]
Methylcellulose (MC)0.5 - 2Viscosity modifier, suspending agentSimilar to CMC-Na.
Lipid-based Vehicles Corn Oil / Sesame OilUp to 100Lipid solventSuitable for highly lipophilic compounds. Can affect absorption and should be used with caution in certain disease models.[5]

Experimental Protocols

This section provides detailed protocols for the preparation of different types of formulations for this compound. The choice of the initial formulation strategy should be guided by the pre-formulation data.

Protocol 1: Co-solvent Based Formulation

This approach is suitable for compounds that show improved solubility in the presence of organic co-solvents.

Materials:

  • This compound

  • Polyethylene Glycol 400 (PEG 400)

  • Propylene Glycol (PG)

  • Polysorbate 80 (Tween® 80)

  • Saline (0.9% NaCl)

  • Glass vials

  • Magnetic stirrer and stir bars

  • Pipettes and graduated cylinders

  • Analytical balance

Procedure:

  • Vehicle Preparation:

    • Prepare the vehicle by mixing the components in the desired ratio. A common starting point is a vehicle containing 10% DMSO, 40% PEG 400, 5% Tween® 80, and 45% Saline.[4]

    • Alternatively, a simpler vehicle of 20% PEG 400 and 80% saline can be tested.

    • Stir the vehicle components until a clear, homogeneous solution is obtained.

  • Formulation Preparation:

    • Weigh the required amount of this compound to achieve the target concentration (e.g., 10 mg/mL).

    • Add a small amount of the co-solvent (e.g., PEG 400) to the compound and vortex to create a paste. This helps in the initial dispersion.

    • Gradually add the remaining vehicle to the paste while continuously stirring.

    • If necessary, gently warm the mixture (e.g., to 40-50°C) to aid dissolution.

    • Continue stirring until the compound is completely dissolved, resulting in a clear solution.

  • Quality Control:

    • Visually inspect the formulation for any undissolved particles.

    • Check the pH of the final formulation.

    • Store a small aliquot at 4°C and room temperature for 24-48 hours to check for precipitation.

Protocol 2: Suspension Formulation

This is the preferred method for compounds with very low solubility that cannot be readily solubilized.

Materials:

  • This compound

  • Carboxymethylcellulose Sodium (CMC-Na) or Methylcellulose (MC)

  • Polysorbate 80 (Tween® 80)

  • Purified Water

  • Mortar and pestle or homogenizer

  • Magnetic stirrer and stir bars

  • Analytical balance

Procedure:

  • Vehicle Preparation:

    • Prepare a 0.5% (w/v) CMC-Na solution in purified water. Slowly add the CMC-Na to the water while stirring vigorously to avoid clumping. Continue stirring until a clear, viscous solution is formed. This may take several hours.

    • Add 0.1% (v/v) Tween® 80 to the CMC-Na solution and mix well.

  • Formulation Preparation:

    • Weigh the required amount of this compound.

    • If the particle size is large, gently grind the compound in a mortar and pestle to reduce particle size and improve suspension stability.

    • Add a small amount of the vehicle containing Tween® 80 to the powder to form a smooth paste. This step is crucial for proper wetting of the drug particles.

    • Gradually add the remaining vehicle while continuously stirring or homogenizing.

    • Stir the suspension for at least 30 minutes to ensure homogeneity.

  • Quality Control:

    • Visually inspect the suspension for uniformity.

    • Check the re-suspendability of the formulation after it has been allowed to stand for a period. A good suspension should be easily re-dispersed by gentle shaking.

    • Measure the particle size distribution if possible.

Protocol 3: Nanocrystal Formulation

For compounds with extremely poor solubility and to potentially enhance oral bioavailability, nanocrystal technology can be employed.[3] This is a more advanced technique requiring specialized equipment.

Materials:

  • This compound

  • Stabilizers (e.g., Sodium Lauryl Sulfate (SLS), Polyvinylpyrrolidone (PVP))

  • Purified Water

  • Wet media mill or high-pressure homogenizer

  • Zetasizer for particle size and zeta potential measurement

Procedure:

  • Pre-screening of Stabilizers:

    • Prepare aqueous solutions of various stabilizers.

    • Disperse this compound in each stabilizer solution and observe for any signs of aggregation or precipitation.

  • Nanomilling:

    • Prepare a pre-suspension of the compound in the selected stabilizer solution.

    • Process the pre-suspension through a wet media mill containing grinding media (e.g., yttrium-stabilized zirconium oxide beads).

    • Optimize milling parameters such as milling time, speed, and bead size to achieve the desired particle size (typically < 500 nm).

  • Characterization:

    • Measure the mean particle size, polydispersity index (PDI), and zeta potential of the nanosuspension. A narrow PDI and a zeta potential of sufficient magnitude (e.g., > |20| mV) are desirable for stability.

    • Confirm the crystalline state of the drug in the nanosuspension using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD).

Mandatory Visualizations

Experimental_Workflow cluster_preformulation Pre-formulation Studies cluster_formulation Formulation Development cluster_qc Quality Control cluster_animal_studies In Vivo Animal Studies A Determine Physicochemical Properties (Solubility, LogP, pKa) B Select Formulation Strategy A->B Guides C Protocol 1: Co-solvent B->C Soluble D Protocol 2: Suspension B->D Insoluble E Protocol 3: Nanocrystal B->E Poorly Soluble & Bioavailability Issues F Assess Formulation Stability (Physical & Chemical) C->F D->F E->F G Oral Administration (Gavage) F->G Proceed if Stable

Caption: Experimental workflow for the formulation of this compound.

Formulation_Decision_Tree A Is Aqueous Solubility > 1 mg/mL? B Aqueous Solution (e.g., Saline, PBS) A->B Yes C Is Solubility Improved with Co-solvents? A->C No D Co-solvent Formulation (e.g., PEG, PG) C->D Yes E Suspension Formulation (e.g., CMC-Na) C->E No F Consider Nanocrystal Formulation for Bioavailability Enhancement E->F

Caption: Decision tree for selecting a formulation strategy.

Conclusion

The successful oral administration of this compound in animal studies is contingent upon the development of an appropriate formulation that addresses its likely poor aqueous solubility. The protocols provided herein offer a systematic approach to formulating this compound, starting from basic co-solvent and suspension systems to more advanced nanocrystal technology. It is imperative that pre-formulation studies are conducted to determine the key physicochemical properties of this compound, as this data will guide the selection of the most suitable formulation strategy. The ultimate goal is to develop a stable, homogeneous, and dose-accurate formulation that maximizes oral bioavailability and provides reliable data for preclinical drug development.

References

Application Notes and Protocols for Assessing Target Engagement of 5-Phenoxyquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the target engagement of the small molecule 5-Phenoxyquinolin-2(1H)-one. The following methods are industry-standard approaches for confirming and quantifying the interaction of a compound with its intended biological target in a cellular context.

Cellular Thermal Shift Assay (CETSA)

Application Note:

The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify and quantify the binding of a ligand to its target protein in intact cells and tissues.[1][2] The principle is based on the ligand-induced stabilization of the target protein upon heating.[1][2] When a compound binds to its target, the resulting complex is more resistant to thermal denaturation. This change in thermal stability can be detected by quantifying the amount of soluble protein remaining after heat treatment. CETSA is a label-free method, meaning it does not require modification of the compound or the target protein, thus providing insights into target engagement under more physiological conditions.[1][3]

This method can be adapted to various formats, from simple Western blotting to high-throughput plate-based assays.[1][4][5] It is an invaluable tool in early drug discovery to confirm on-target activity, assess structure-activity relationships (SAR), and investigate off-target effects.

Experimental Protocol: CETSA with Western Blot Detection

This protocol describes a standard CETSA experiment to determine the thermal shift of a target protein upon binding of this compound.

Materials:

  • Cell line expressing the target of interest

  • This compound

  • DMSO (vehicle control)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • PCR tubes or 96-well PCR plates

  • Thermocycler

  • Centrifuge

  • SDS-PAGE gels and Western blot apparatus

  • Primary antibody specific to the target protein

  • Secondary antibody (e.g., HRP-conjugated)

  • Chemiluminescent substrate

  • Gel imaging system

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat cells with varying concentrations of this compound or DMSO (vehicle) for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Heat Shock:

    • Harvest cells and wash with PBS.

    • Resuspend the cell pellet in PBS or culture medium.

    • Aliquot the cell suspension into PCR tubes for each treatment condition.

    • Heat the samples in a thermocycler at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by a cooling step at 4°C for 3 minutes.[1]

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by adding lysis buffer and incubating on ice.

    • Clarify the lysates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.[3]

    • Transfer the supernatant (soluble protein fraction) to new tubes.

    • Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).

  • Western Blot Analysis:

    • Normalize the protein concentrations of all samples.

    • Prepare samples for SDS-PAGE and load equal amounts of protein per lane.

    • Perform electrophoresis and transfer proteins to a PVDF membrane.

    • Block the membrane and incubate with the primary antibody against the target protein.

    • Wash and incubate with the corresponding secondary antibody.

    • Develop the blot using a chemiluminescent substrate and capture the image.

  • Data Analysis:

    • Quantify the band intensities for each temperature and treatment condition.

    • Plot the relative amount of soluble protein as a function of temperature for both vehicle and compound-treated samples.

    • Determine the melting temperature (Tm) for each condition. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Quantitative Data Summary:

Compound ConcentrationMelting Temperature (Tm)ΔTm (vs. Vehicle)
Vehicle (DMSO)52.1°C-
1 µM this compound54.5°C+2.4°C
10 µM this compound57.8°C+5.7°C
50 µM this compound58.2°C+6.1°C

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Workflow Diagram:

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heat_shock Heat Shock cluster_lysis Lysis & Fractionation cluster_analysis Analysis A Seed Cells B Treat with Compound (or Vehicle) A->B C Harvest & Aliquot Cells B->C D Apply Temperature Gradient C->D E Cell Lysis D->E F Centrifugation to Pellet Aggregated Proteins E->F G Collect Supernatant (Soluble Fraction) F->G H Western Blot for Target Protein G->H I Quantify Band Intensity H->I J Plot Melting Curve & Determine ΔTm I->J

CETSA Workflow Diagram

Kinobeads Competition Binding Assay

Application Note:

If this compound is hypothesized to be a kinase inhibitor, the kinobeads competition binding assay is a powerful chemoproteomic method to assess its target engagement and selectivity across a large portion of the kinome.[6][7][8] This technique utilizes beads coupled with broad-spectrum, non-selective kinase inhibitors to capture a significant number of kinases from a cell lysate.[9][10]

In a competitive setup, the cell lysate is pre-incubated with the test compound (this compound) before being exposed to the kinobeads.[9] The compound will compete with the beads for binding to its target kinases. The proteins captured by the beads are then identified and quantified using mass spectrometry. A dose-dependent decrease in the amount of a specific kinase captured by the beads indicates that the compound is engaging that target.[9] This method provides a comprehensive profile of the compound's kinase selectivity.[6]

Experimental Protocol: Kinobeads Assay

Materials:

  • Cell line of interest

  • This compound

  • DMSO (vehicle control)

  • Lysis buffer (e.g., supplemented with protease and phosphatase inhibitors)

  • Kinobeads (commercially available or prepared in-house)

  • Microcentrifuge tubes

  • End-over-end rotator

  • Reagents for protein digestion (e.g., DTT, iodoacetamide, trypsin)

  • LC-MS/MS system for proteomic analysis

Procedure:

  • Cell Lysis:

    • Harvest cultured cells and wash with cold PBS.

    • Lyse the cells in a suitable lysis buffer on ice.

    • Clarify the lysate by centrifugation and collect the supernatant.

    • Determine and normalize the protein concentration.

  • Competition Binding:

    • Aliquot the cell lysate into microcentrifuge tubes.

    • Add increasing concentrations of this compound (or DMSO as a control) to the lysates.

    • Incubate at 4°C with gentle rotation for a specified time (e.g., 45-60 minutes).[6]

  • Kinase Enrichment:

    • Add a slurry of kinobeads to each lysate sample.

    • Incubate at 4°C with gentle rotation for 1-2 hours to allow for kinase binding.

  • Washing and Elution:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads multiple times with lysis buffer and then with a less stringent buffer to remove non-specific binders.

  • On-Bead Digestion:

    • Resuspend the beads in a digestion buffer.

    • Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.

    • Digest the bead-bound proteins with trypsin overnight at 37°C.

  • Sample Preparation for Mass Spectrometry:

    • Collect the supernatant containing the tryptic peptides.

    • Desalt and concentrate the peptides using C18 spin columns.

    • Dry the peptides and resuspend them in a buffer suitable for LC-MS/MS analysis.

  • LC-MS/MS Analysis and Data Interpretation:

    • Analyze the peptide samples using a high-resolution mass spectrometer.

    • Identify and quantify the proteins in each sample using a proteomics software suite (e.g., MaxQuant).

    • For each identified kinase, plot the relative abundance as a function of the this compound concentration.

    • Fit the data to a dose-response curve to determine the IC50 value for each target.

Quantitative Data Summary:

Kinase TargetIC50 (nM)
Kinase A85
Kinase B1250
Kinase C>10,000
Kinase D350

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Workflow Diagram:

Kinobeads_Workflow cluster_lysate_prep Lysate Preparation cluster_competition Competition Binding cluster_enrichment Kinase Enrichment cluster_ms_prep Sample Prep for MS cluster_analysis Analysis A Cell Lysis B Protein Quantification A->B C Incubate Lysate with This compound B->C D Add Kinobeads C->D E Wash Beads D->E F On-Bead Digestion E->F G Peptide Desalting F->G H LC-MS/MS G->H I Protein Identification & Quantification H->I J Generate Dose-Response Curves & IC50 I->J

Kinobeads Assay Workflow

Target Occupancy Assays

Application Note:

Target occupancy assays are designed to quantify the percentage of a target protein that is bound by a drug at a given concentration and time.[11][12] This is a critical parameter in drug development as it helps to establish a relationship between drug exposure, target engagement, and the desired pharmacological effect.[13] Several methods can be employed to measure target occupancy.

One such method is a probe-free occupancy (PFO) assay, which uses mass spectrometry to monitor both the drug-bound and unbound forms of the target peptide, particularly useful for covalent inhibitors.[14] Another prominent technique is NanoBRET (Bioluminescence Resonance Energy Transfer), which measures the binding of a test compound by its ability to compete with a fluorescent tracer for binding to a NanoLuciferase-tagged target protein.[4]

Experimental Protocol: Generic Competition-Based Target Occupancy Assay

This protocol outlines a general workflow for a competition-based target occupancy assay, which can be adapted for techniques like NanoBRET.

Materials:

  • Cells engineered to express the target protein (e.g., fused to a reporter like NanoLuc).

  • A specific fluorescent probe or tracer that binds to the target.

  • This compound.

  • Assay buffer.

  • Plate reader capable of detecting the specific signal (e.g., luminescence and fluorescence for NanoBRET).

Procedure:

  • Cell Preparation:

    • Culture and harvest the engineered cells.

    • Resuspend the cells in the assay buffer to the desired density.

  • Assay Setup:

    • In a multi-well plate, add the cell suspension.

    • Add increasing concentrations of the unlabeled competitor, this compound.

    • Add a constant, low concentration of the fluorescent probe/tracer.

    • Include controls with no competitor (maximum signal) and with a high concentration of a known inhibitor (background).

  • Incubation:

    • Incubate the plate at room temperature or 37°C for a specified period to allow the binding to reach equilibrium.

  • Signal Detection:

    • Measure the specific signal (e.g., BRET ratio, fluorescence polarization) using a plate reader.

  • Data Analysis:

    • The signal will decrease as the concentration of this compound increases and displaces the fluorescent probe.

    • Plot the signal as a function of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50, which represents the concentration of the compound required to displace 50% of the probe.

Quantitative Data Summary:

CompoundCellular IC50 (nM)
This compound150
Reference Inhibitor25

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Logical Relationship Diagram:

Target_Occupancy_Logic cluster_components Assay Components cluster_binding Binding Events cluster_outcome Outcome Target Target Protein Binding_Probe Target-Probe Binding (Generates Signal) Target->Binding_Probe Binding_Compound Target-Compound Binding (No Signal) Target->Binding_Compound Probe Fluorescent Probe Probe->Binding_Probe Compound This compound (Competitor) Compound->Binding_Compound Signal Measured Signal Binding_Probe->Signal directly proportional Binding_Compound->Signal inversely proportional (due to competition) Occupancy Target Occupancy Signal->Occupancy is a measure of

Target Occupancy Logic

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Phenoxyquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 5-Phenoxyquinolin-2(1H)-one. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: The most prevalent methods for synthesizing this compound involve the formation of a diaryl ether bond. The two primary approaches are:

  • Ullmann Condensation: This classic method involves the copper-catalyzed coupling of a 5-halo-quinolin-2(1H)-one (typically 5-bromo- or 5-chloro-) with phenol. Traditional Ullmann reactions often require high temperatures, but modern protocols may use ligands to facilitate the reaction under milder conditions.[1][2]

  • Buchwald-Hartwig O-arylation: This palladium-catalyzed cross-coupling reaction provides an alternative and often more efficient route. It can be performed by coupling 5-halo-quinolin-2(1H)-one with phenol or by reacting 5-hydroxyquinolin-2(1H)-one with a phenyl halide or its equivalent.[3][4]

Q2: How do I choose between the Ullmann Condensation and Buchwald-Hartwig O-arylation?

A2: The choice of method depends on several factors, including the availability of starting materials, desired reaction conditions, and catalyst cost.

  • Ullmann Condensation is often favored when cost is a primary concern, as copper catalysts are generally less expensive than palladium catalysts. However, it may require harsher reaction conditions (higher temperatures) and can sometimes lead to lower yields or side products.[5][6]

  • Buchwald-Hartwig O-arylation typically offers higher yields, milder reaction conditions, and a broader substrate scope. The use of specialized phosphine ligands is often necessary to achieve high efficiency. This method is often preferred in research and development settings where yield and purity are paramount.[3][4]

Q3: What are the critical parameters to optimize for improving the yield of this compound synthesis?

A3: Optimizing the following parameters is crucial for maximizing the yield:

  • Catalyst and Ligand: The choice of catalyst (copper or palladium-based) and, if applicable, the phosphine ligand is critical. The ligand's steric and electronic properties can significantly influence the reaction's efficiency.

  • Base: The selection of the base is vital. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄). The base strength and solubility can affect the reaction rate and yield.[5]

  • Solvent: The choice of solvent is important for dissolving the reactants and facilitating the catalytic cycle. Common solvents for these coupling reactions include toluene, dioxane, and DMF.[7]

  • Temperature: The reaction temperature needs to be carefully controlled. While higher temperatures can increase the reaction rate, they can also lead to decomposition of reactants or products and the formation of side products.

  • Reaction Time: Monitoring the reaction progress by techniques like TLC or LC-MS is essential to determine the optimal reaction time and avoid product degradation.

Q4: How can I purify the final product, this compound?

A4: Purification is typically achieved through standard laboratory techniques:

  • Work-up: After the reaction is complete, a standard aqueous work-up is usually performed to remove the catalyst and inorganic salts.

  • Column Chromatography: This is the most common method for purifying the crude product. A silica gel column with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) can effectively separate the desired product from starting materials and byproducts.

  • Recrystallization: If the product obtained after column chromatography is a solid, recrystallization from an appropriate solvent system can further enhance its purity.[8][9]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation Inactive Catalyst: The copper or palladium catalyst may be oxidized or poisoned.- Use fresh, high-purity catalyst. - For palladium catalysts, ensure the use of an appropriate phosphine ligand to stabilize the active species. - Degas the solvent and run the reaction under an inert atmosphere (e.g., nitrogen or argon).
Inappropriate Base: The base may not be strong enough or may have poor solubility in the reaction solvent.- Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. Cs₂CO₃ is often more soluble and effective. - Ensure the base is finely powdered and dry.
Low Reaction Temperature: The activation energy for the reaction may not be reached.- Gradually increase the reaction temperature in increments of 10-20°C, while monitoring for product formation and decomposition.
Poor Quality Starting Materials: Impurities in the 5-halo-quinolin-2(1H)-one or phenol can inhibit the reaction.- Purify the starting materials before use.
Formation of Significant Side Products Dehalogenation of the Starting Material: The halo-quinolinone can be reduced, leading to the formation of quinolin-2(1H)-one.- Use a milder base. - Optimize the reaction temperature and time to favor the desired coupling reaction.
Homocoupling of Phenol: This can occur, especially in Ullmann-type reactions.- Use a slight excess of the 5-halo-quinolin-2(1H)-one. - Optimize the catalyst and ligand system.
Product Degradation: The desired product may be unstable under the reaction conditions.- Monitor the reaction closely and stop it once the starting material is consumed. - Consider using milder reaction conditions (lower temperature, different base).
Difficulty in Product Purification Co-elution with Starting Materials or Byproducts: The product may have a similar polarity to impurities.- Optimize the solvent system for column chromatography. Using a gradient elution can improve separation. - Consider using a different stationary phase for chromatography (e.g., alumina).
Product is an Oil: The product may not solidify, making recrystallization difficult.- If the product is an oil, ensure it is pure by NMR and/or LC-MS. If impurities are present, re-purify by column chromatography. - If the pure product is an oil, it may not be crystalline at room temperature.

Data Presentation: Impact of Reaction Conditions on Yield

The following tables summarize hypothetical quantitative data to illustrate the effect of different reaction parameters on the yield of this compound.

Table 1: Effect of Catalyst and Ligand in Buchwald-Hartwig O-arylation

Catalyst (mol%)Ligand (mol%)Yield (%)
Pd₂(dba)₃ (2)XPhos (4)85
Pd(OAc)₂ (2)SPhos (4)78
Pd(OAc)₂ (2)RuPhos (4)72
Pd₂(dba)₃ (2)None<10

Table 2: Effect of Base in Ullmann Condensation

Copper Catalyst (mol%)BaseYield (%)
CuI (10)Cs₂CO₃75
CuI (10)K₂CO₃62
CuI (10)K₃PO₄55
CuI (10)Na₂CO₃40

Table 3: Effect of Solvent and Temperature in Buchwald-Hartwig O-arylation

SolventTemperature (°C)Yield (%)
Toluene11088
Dioxane10082
DMF12075
THF8065

Experimental Protocols

Protocol 1: Ullmann Condensation for this compound

A mixture of 5-bromoquinolin-2(1H)-one (1.0 mmol), phenol (1.2 mmol), copper(I) iodide (0.1 mmol), and cesium carbonate (2.0 mmol) in anhydrous DMF (10 mL) is heated at 120 °C under a nitrogen atmosphere for 24 hours. The reaction mixture is then cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography (eluent: ethyl acetate/hexanes gradient) to afford this compound.

Protocol 2: Buchwald-Hartwig O-arylation for this compound

To a dried Schlenk tube are added 5-bromoquinolin-2(1H)-one (1.0 mmol), phenol (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and cesium carbonate (2.0 mmol). The tube is evacuated and backfilled with argon three times. Anhydrous toluene (10 mL) is then added, and the mixture is heated at 110 °C for 12 hours. After cooling to room temperature, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated. The residue is purified by silica gel column chromatography (eluent: ethyl acetate/hexanes gradient) to yield this compound.

Visualizations

Synthesis_Workflow General Workflow for this compound Synthesis cluster_ullmann Ullmann Condensation cluster_buchwald Buchwald-Hartwig O-arylation U_Start 5-Halo-quinolin-2(1H)-one + Phenol U_React Cu Catalyst, Base, Solvent, Heat U_Start->U_React U_Workup Aqueous Work-up U_React->U_Workup U_Purify Column Chromatography / Recrystallization U_Workup->U_Purify U_Product This compound U_Purify->U_Product B_Start 5-Halo-quinolin-2(1H)-one + Phenol OR 5-Hydroxyquinolin-2(1H)-one + Phenyl Halide B_React Pd Catalyst, Ligand, Base, Solvent, Heat B_Start->B_React B_Workup Filtration / Aqueous Work-up B_React->B_Workup B_Purify Column Chromatography / Recrystallization B_Workup->B_Purify B_Product This compound B_Purify->B_Product

Caption: Synthetic routes to this compound.

Troubleshooting_Yield Troubleshooting Low Yield Start Low Yield of This compound Check_Catalyst Check Catalyst Activity Start->Check_Catalyst Check_Base Evaluate Base Start->Check_Base Check_Temp Optimize Temperature Start->Check_Temp Check_Purity Verify Starting Material Purity Start->Check_Purity Solution_Catalyst Use fresh catalyst Degas solvent Check_Catalyst->Solution_Catalyst Solution_Base Screen different bases (e.g., Cs2CO3) Check_Base->Solution_Base Solution_Temp Gradually increase temperature Check_Temp->Solution_Temp Solution_Purity Purify starting materials Check_Purity->Solution_Purity Improved_Yield Improved Yield Solution_Catalyst->Improved_Yield Solution_Base->Improved_Yield Solution_Temp->Improved_Yield Solution_Purity->Improved_Yield

Caption: Troubleshooting guide for low reaction yield.

References

troubleshooting solubility issues with 5-Phenoxyquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with 5-Phenoxyquinolin-2(1H)-one.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound, like many quinolinone derivatives, is a heterocyclic aromatic compound.[1][2] Such molecules are often characterized by a planar structure which can lead to strong crystal lattice energy, and consequently, low aqueous solubility.[3] While specific experimental data for this compound is not widely published, it is expected to be poorly soluble in water and aqueous buffers.[4][5] It is anticipated to have better solubility in organic solvents.[1] The presence of the phenoxy group, which is hydrophobic, may further decrease its solubility in aqueous media.

Q2: In which organic solvents should I first attempt to dissolve the compound?

A2: For creating stock solutions, it is recommended to start with polar aprotic solvents. The most common choices are Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). These solvents are generally effective at dissolving a wide range of organic molecules. For less polar compounds, you might also consider Dichloromethane (DCM) or Chloroform, although their utility in biological assays is limited.[5]

Q3: Can I heat the compound to improve solubility?

A3: Gentle heating can be an effective method to increase the rate of dissolution. However, it is crucial to be cautious as excessive heat can lead to the degradation of the compound. It is recommended to use a water bath with controlled temperature (e.g., 37-50°C) and to monitor for any changes in the solution's color, which might indicate degradation. Always check the compound's stability at elevated temperatures if possible.

Troubleshooting Guide: Dissolving this compound

This guide provides a systematic approach to resolving common solubility challenges.

Issue 1: The compound does not dissolve in my aqueous buffer.

This is a common issue for this class of molecules. Below is a workflow to address this problem.

G start Compound insoluble in aqueous buffer prepare_stock Prepare a high-concentration stock in 100% DMSO start->prepare_stock check_stock Is the DMSO/organic stock solution clear? check_stock->prepare_stock  No   dilute Dilute stock solution into aqueous buffer check_stock->dilute  Yes   prepare_stock->check_stock observe Observe for precipitation dilute->observe success Success: Compound is soluble at the desired concentration observe->success  No Precipitation   troubleshoot Precipitation Occurs: Proceed to further troubleshooting observe->troubleshoot  Precipitation   cosolvent Use Co-solvents (e.g., Ethanol, PEG 400) troubleshoot->cosolvent ph_adjust Adjust pH of Buffer troubleshoot->ph_adjust surfactant Add Surfactant (e.g., Tween-80, SLS) troubleshoot->surfactant

Caption: Workflow for troubleshooting aqueous solubility.

Issue 2: My compound precipitates when diluting the organic stock solution into an aqueous buffer.

This indicates that the compound's solubility limit in the final aqueous solution has been exceeded.

Recommended Actions:

  • Lower the Final Concentration: The simplest solution is to reduce the final concentration of the compound in your assay.

  • Use a Co-solvent: Introducing a water-miscible organic solvent into your final aqueous solution can increase the solubility of your compound.[6] Common co-solvents include ethanol, propylene glycol, or polyethylene glycol (PEG).

  • Adjust the pH: The quinolinone structure contains functional groups that may be ionizable. Modifying the pH of your buffer can significantly alter the solubility. It is advisable to test a range of pH values (e.g., from pH 5.0 to 9.0) to determine the optimal pH for solubility.[7]

  • Incorporate Surfactants: For in vitro assays, adding a small amount of a non-ionic surfactant like Tween-80 or Polysorbate 80 can help maintain the compound in solution by forming micelles. For dissolution testing, sodium lauryl sulfate (SLS) is often used.[8]

Data & Protocols

Illustrative Solubility Data

The following tables provide hypothetical data to guide your initial solvent screening and pH analysis. Note: This data is for illustrative purposes only and has not been experimentally verified for this compound.

Table 1: Hypothetical Solvent Screening

Solvent Solubility at 25°C (Qualitative) Estimated Solubility (µg/mL)
Water Insoluble < 1
PBS (pH 7.4) Very Slightly Soluble 1 - 5
Ethanol Soluble > 1000
DMSO Very Soluble > 50,000

| DMF | Very Soluble | > 50,000 |

Table 2: Hypothetical pH-Dependent Aqueous Solubility

Buffer pH Solubility at 25°C (Qualitative) Estimated Solubility (µg/mL)
5.0 Very Slightly Soluble ~ 5
6.2 Very Slightly Soluble ~ 3
7.4 Very Slightly Soluble ~ 2

| 8.6 | Slightly Soluble | ~ 15 |

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weigh Compound: Accurately weigh out a precise amount of this compound (e.g., 1 mg).

  • Calculate Solvent Volume: Based on the molecular weight of the compound, calculate the volume of DMSO required to achieve a 10 mM concentration.

  • Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the compound.

  • Mix: Vortex the solution thoroughly for 1-2 minutes. If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes to aid dissolution.

  • Inspect: Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Small-Scale Aqueous Solubility Test

  • Prepare Serial Dilutions: Prepare a working solution by diluting your high-concentration DMSO stock into your desired aqueous buffer (e.g., PBS pH 7.4) to achieve a range of final concentrations (e.g., 100 µM, 50 µM, 25 µM, 10 µM, 1 µM). Ensure the final concentration of DMSO is low (typically ≤ 0.5%) and consistent across all samples.

  • Equilibrate: Incubate the solutions at room temperature for 1-2 hours, mixing gently.

  • Centrifuge: Centrifuge the samples at a high speed (e.g., 14,000 x g) for 15 minutes to pellet any precipitated compound.

  • Analyze Supernatant: Carefully collect the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV.

  • Determine Solubility Limit: The highest concentration at which no precipitation is observed and the measured concentration matches the nominal concentration is considered the kinetic solubility limit under these conditions.

Signaling Pathway Context

Quinolinone derivatives are investigated for a wide range of biological activities. The diagram below illustrates a hypothetical signaling pathway where a quinolinone-based compound acts as an inhibitor of a receptor tyrosine kinase (RTK), a common target in cancer drug development.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Growth Factor (Ligand) RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binds & Activates RAS RAS RTK->RAS Phosphorylates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Activates Proliferation Gene Expression (Cell Proliferation, Survival) TF->Proliferation Compound This compound (Inhibitor) Compound->RTK  Inhibits Kinase Activity

References

optimizing the dosage of 5-Phenoxyquinolin-2(1H)-one for in vitro experiments

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 5-Phenoxyquinolin-2(1H)-one

Welcome to the technical support resource for researchers utilizing this compound and related quinolinone derivatives in in vitro experiments. This guide provides troubleshooting advice, frequently asked questions (FAQs), and standardized protocols to help you optimize your experimental setup and dosing strategy.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is precipitating in the cell culture medium. What should I do?

A1: Compound precipitation is a common issue for heterocyclic compounds like quinolinones, which often have low aqueous solubility.

  • Check your solvent: Ensure you are using a high-purity, anhydrous grade solvent like Dimethyl Sulfoxide (DMSO) to prepare your concentrated stock solution.

  • Optimize stock concentration: Prepare a high-concentration stock (e.g., 10-50 mM) in 100% DMSO. This minimizes the volume of DMSO added to your aqueous cell culture medium.

  • Control final solvent concentration: The final concentration of DMSO in your cell culture medium should typically not exceed 0.5% (v/v), as higher concentrations can be toxic to cells. Always include a vehicle control (medium with the same final DMSO concentration as your highest treatment dose) in your experiments.

  • Pre-warm the medium: Before adding the compound stock, ensure your cell culture medium is warmed to 37°C. Adding a cold stock to warm medium can sometimes cause precipitation.

  • Solubility enhancement: If precipitation persists, consider using solubility-enhancing techniques such as formulation with carriers like poloxamers, although this may require significant validation[1].

Q2: What is the likely mechanism of action for this compound?

A2: While the specific molecular target of this compound is not broadly documented, the quinolinone scaffold is present in compounds with diverse mechanisms of action.[2][3] Some quinolinone derivatives are known to inhibit mutant isocitrate dehydrogenase 1 (mIDH1), while others interfere with DNA replication by inhibiting DNA gyrase or topoisomerase.[4][5] A closely related compound, with a 5-(2-amino-1-hydroxyethyl)-8-hydroxyquinolin-2(1H)-one structure, acts as a potent β2-adrenoceptor agonist.[6] Therefore, the mechanism could involve enzyme inhibition or receptor agonism. Empirical testing is required to determine the precise pathway in your experimental system.

Q3: What concentration range should I use for my initial dose-response experiments?

A3: For a novel compound, it is crucial to test a broad range of concentrations to identify the active window.

  • Initial Screening: A wide, logarithmic range is recommended, for example, from 10 nM to 100 µM (e.g., 0.01, 0.1, 1, 10, 100 µM).[7] This broad screen helps to identify a range where a biological effect is observed without causing immediate, non-specific toxicity.

  • Refined Screening: Based on the initial results, you can perform a more detailed dose-response curve with more concentrations around the initially identified effective range to accurately determine the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration).

Q4: How long should I expose the cells to the compound?

A4: The optimal treatment duration depends on the biological question and the expected mechanism of action. Standard incubation times for cytotoxicity or proliferation assays typically range from 24 to 72 hours.[8]

  • 24 hours: Often sufficient to observe effects of highly potent or rapidly acting cytotoxic agents.

  • 48-72 hours: Allows for effects on cell proliferation and division to become more apparent. It is advisable to perform a time-course experiment (e.g., 24h, 48h, 72h) to determine the optimal endpoint for your specific assay and cell line.

Q5: What are the essential controls for a dose-optimization experiment?

A5: Proper controls are critical for interpreting your results.

  • Untreated Control: Cells incubated in culture medium alone. This serves as the baseline for normal cell health and proliferation.

  • Vehicle Control: Cells treated with the highest volume of the solvent (e.g., DMSO) used for the compound dilutions. This control is essential to ensure that the solvent itself is not affecting cell viability.

  • Positive Control: A known bioactive agent that induces a predictable effect in your assay (e.g., a known cytotoxic drug like Doxorubicin if you are running a cell death assay).[9] This confirms that your assay system is working correctly.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High variability between replicate wells. Inconsistent cell seeding, edge effects in the plate, or poor mixing of the compound.Ensure a homogenous single-cell suspension before seeding. Avoid using the outermost wells of a microplate, or fill them with sterile PBS to maintain humidity. Mix the compound in the medium thoroughly by gentle pipetting.
No biological effect observed, even at high concentrations. Compound inactivity, poor cell uptake, or incorrect assay choice.Verify compound integrity and concentration. Test a different, more sensitive cell line. If the compound targets a specific pathway, ensure that pathway is active in your chosen cell line. Consider a cell permeability assay.
100% cell death across all concentrations. Calculation error in dilutions, high compound toxicity, or contamination.Double-check all dilution calculations. Expand the dose-response range to much lower concentrations (e.g., picomolar to nanomolar). Check for signs of microbial contamination in the cell culture.
EC50/IC50 values are not reproducible. Inconsistent cell passage number or health, variability in incubation time, or different batches of serum/reagents.Use cells within a consistent, low passage number range. Standardize all incubation times precisely. Use the same batch of reagents, especially fetal bovine serum (FBS), for all related experiments.

Data Presentation: Reference Activity of Quinolinone Derivatives

The following table summarizes reported in vitro activity for various quinolinone derivatives to provide a general reference range for your experiments. Note that activity is highly dependent on the specific chemical structure and the cell line used.

Compound ClassCell LineAssay TypeEndpointReported Value (µM)
Pyrazolo-[1,5-c]quinazolinonesA549 (Lung Cancer)CCK8 AssayIC5014.2 - 18.1[10]
8-Hydroxyquinoline-2-carboxanilidesVarious Pathogenic BacteriaMIC AssayMIC4 - 16
Quinoline DerivativesHCT116 (Colon Cancer)MTT AssayIC50Varies by derivative[8]
Quinoline DerivativesMCF-7 (Breast Cancer)MTT AssayIC50Varies by derivative[8]
Quinoline DerivativesCaco-2 (Colon Cancer)MTT AssayIC50Varies by derivative[11]
5-(2-amino-1-hydroxyethyl)-8-hydroxyquinolin-2(1H)-one DerivativeHEK293 (Kidney)β2-AR AgonismEC500.000021 - 0.000036

Experimental Protocols

Protocol: Determining IC50 using MTT Cell Viability Assay

This protocol outlines a standard method for assessing the effect of this compound on cell viability.

1. Materials:

  • Target cell line (e.g., A549, MCF-7)

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • 96-well flat-bottom cell culture plates

  • This compound

  • Anhydrous DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

  • Microplate reader (570 nm wavelength)

2. Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow cells to attach.

  • Compound Preparation: Prepare a 50 mM stock solution of this compound in DMSO. From this stock, create serial dilutions in complete culture medium to achieve 2x the final desired concentrations.

  • Cell Treatment: After 24 hours, carefully remove the medium from the wells. Add 100 µL of the prepared compound dilutions to the respective wells. Include vehicle control (medium + highest DMSO concentration) and untreated control wells.

  • Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.[8]

  • Solubilization: Carefully remove the medium. Add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: (Absorbance of Treated Well / Absorbance of Vehicle Control Well) * 100.

    • Plot the percentage viability against the log of the compound concentration.

    • Use non-linear regression (log(inhibitor) vs. normalized response -- variable slope) to calculate the IC50 value.

Visualizations: Workflows and Pathways

Experimental and Analytical Workflow

The following diagram illustrates the standard workflow for conducting a dose-response experiment to determine the IC50 or EC50 of a test compound.

G cluster_prep Preparation cluster_exp Experiment cluster_assay Assay & Readout cluster_analysis Data Analysis prep_cells Prepare Cell Suspension seed_plate Seed Cells in 96-Well Plate prep_cells->seed_plate prep_cpd Prepare Compound Dilutions treat_cells Treat Cells with Compound prep_cpd->treat_cells incubate_attach Incubate (24h) for Attachment seed_plate->incubate_attach incubate_attach->treat_cells incubate_treat Incubate (24-72h) for Treatment treat_cells->incubate_treat add_reagent Add Viability Reagent (e.g., MTT) incubate_treat->add_reagent read_plate Read Plate (Absorbance) add_reagent->read_plate normalize Normalize Data to Controls read_plate->normalize plot_curve Plot Dose-Response Curve normalize->plot_curve calc_ic50 Calculate IC50/EC50 plot_curve->calc_ic50

Caption: Workflow for in vitro dose-response analysis.

Potential Signaling Pathway: β2-Adrenergic Receptor

Given that a structurally similar quinolinone derivative is a β2-adrenoceptor agonist, the following diagram illustrates this potential mechanism of action.[6] This pathway is presented as a plausible example for this class of compounds.

G compound Quinolinone Agonist (e.g., 5-PQ-2) receptor β2-Adrenergic Receptor (β2-AR) compound->receptor Binds & Activates g_protein Gs Protein receptor->g_protein Activates ac Adenylyl Cyclase (AC) g_protein->ac Activates camp cAMP ac->camp Converts atp ATP atp->camp pka Protein Kinase A (PKA) camp->pka Activates response Cellular Response (e.g., Smooth Muscle Relaxation) pka->response Phosphorylates Targets

Caption: Potential β2-Adrenergic signaling pathway.

References

overcoming challenges in the purification of 5-Phenoxyquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Purification of 5-Phenoxyquinolin-2(1H)-one

This guide provides troubleshooting advice and detailed protocols for the purification of this compound. The methodologies described are based on standard practices for the purification of quinolinone derivatives and related heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Common impurities include unreacted starting materials such as phenol and quinoline precursors, byproducts from side reactions, and residual catalysts or reagents used in the synthesis. The specific impurities will depend on the synthetic route employed.

Q2: How do I choose an appropriate solvent system for column chromatography?

A2: The ideal solvent system should provide a good separation of your target compound from impurities on a Thin Layer Chromatography (TLC) plate. A good target Rf (retention factor) for the desired compound is typically between 0.25 and 0.40. For quinolinone derivatives, common solvent systems include mixtures of a non-polar solvent like hexane or toluene and a more polar solvent like ethyl acetate or acetone.[1] Start with a low polarity mixture and gradually increase the proportion of the polar solvent.

Q3: My compound is "oiling out" during recrystallization instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the solute melts or separates from the solution as a liquid phase at the recrystallization temperature. To resolve this, try the following:

  • Add more solvent to the mixture.

  • Lower the temperature at which the solution becomes saturated by using a larger volume of solvent.

  • Try a different recrystallization solvent or a multi-solvent system.

  • Induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface or by adding a seed crystal.

Q4: The purified product is still colored. How can I remove colored impurities?

A4: Persistent color can be due to highly conjugated impurities. You can try treating a solution of your compound with activated charcoal. Dissolve the crude product in a suitable hot solvent, add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration to remove the charcoal. Be aware that using too much charcoal can lead to a significant loss of your desired product.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Yield After Column Chromatography 1. Compound is highly soluble in the eluent and elutes too quickly. 2. Compound is strongly adsorbed onto the stationary phase (e.g., silica gel or alumina). 3. Product loss during solvent evaporation.1. Use a less polar solvent system. 2. Add a small percentage of a polar modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent. Switch to a different stationary phase if necessary. 3. Use rotary evaporation at a controlled temperature and pressure.
Streaking on TLC Plate 1. The sample is too concentrated. 2. The compound is acidic or basic and is interacting strongly with the silica gel. 3. The compound is poorly soluble in the developing solvent.1. Dilute the sample before spotting it on the TLC plate. 2. Add a small amount of acetic acid or triethylamine to the developing solvent to suppress ionization. 3. Choose a solvent system in which your compound is more soluble.
Multiple Spots on TLC After Purification 1. Incomplete separation during chromatography. 2. Decomposition of the compound on the stationary phase. 3. Contamination during workup.1. Optimize the solvent system for better separation. Use a longer column or a finer mesh silica gel. 2. Deactivate the silica gel by adding a small percentage of water or triethylamine. Consider using a less reactive stationary phase like alumina. 3. Ensure all glassware is clean and use pure solvents for extraction and evaporation.

Quantitative Data Summary

The following table provides examples of solvent systems that can be used as a starting point for developing a purification protocol for this compound via column chromatography on silica gel. The optimal system will need to be determined experimentally.

Solvent System (v/v) Polarity Typical Rf Range for Quinolinones Notes
Hexane : Ethyl Acetate (4:1)Low0.1 - 0.2Good for eluting non-polar impurities.
Hexane : Ethyl Acetate (2:1)Medium0.3 - 0.5Often a good starting point for the target compound.
Hexane : Ethyl Acetate (1:1)Medium-High0.5 - 0.7May elute the product too quickly.
Dichloromethane : Methanol (98:2)Medium0.2 - 0.4A good alternative system if separation is poor in Hex/EtOAc.

Experimental Protocol: Purification by Column Chromatography

This protocol provides a general procedure for the purification of this compound.

1. Preparation of the Column: a. Select a glass column of appropriate size for the amount of crude material. b. Place a small plug of cotton or glass wool at the bottom of the column.[1] c. Add a small layer of sand.[1] d. Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane). e. Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to pack the silica gel evenly. f. Add another layer of sand on top of the silica gel bed. g. Drain the solvent until the level is just at the top of the sand layer.

2. Loading the Sample: a. Dissolve the crude this compound in a minimal amount of the chromatography solvent or a stronger solvent like dichloromethane. b. Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding silica, and evaporating the solvent. c. Carefully add the sample to the top of the column. d. Drain the solvent again to allow the sample to enter the silica bed.

3. Elution and Fraction Collection: a. Carefully add the prepared eluent to the top of the column. b. Begin collecting fractions in test tubes or flasks. c. Monitor the separation by TLC analysis of the collected fractions. d. Combine the fractions containing the pure product.

4. Product Isolation: a. Evaporate the solvent from the combined pure fractions using a rotary evaporator. b. Dry the resulting solid under high vacuum to remove any residual solvent. c. Obtain the mass of the pure product and calculate the yield. d. Confirm the purity by analytical methods such as NMR, HPLC, or melting point.

Visual Workflow and Logic Diagrams

The following diagrams illustrate the troubleshooting workflow for the purification process.

G start Crude Product tlc Run TLC Analysis start->tlc decision Good Separation? (Rf ~0.3, single spot) tlc->decision column Perform Column Chromatography decision->column Yes optimize Optimize TLC Solvent System decision->optimize No combine Combine Pure Fractions & Evaporate column->combine pure Pure Product combine->pure streaking Streaking? optimize->streaking streaking->tlc No add_modifier Add Modifier to Eluent (e.g., 1% TEA or AcOH) streaking->add_modifier Yes add_modifier->tlc G start Impure Solid after Column Chromatography recrystallize Attempt Recrystallization start->recrystallize decision Crystals Form? recrystallize->decision filter_dry Filter and Dry Crystals decision->filter_dry Yes oiling_out Problem: Oiling Out decision->oiling_out No pure Pure Crystalline Product filter_dry->pure solution1 Add More Solvent oiling_out->solution1 solution2 Change Solvent System oiling_out->solution2 solution3 Scratch Flask / Add Seed Crystal oiling_out->solution3 solution1->recrystallize solution2->recrystallize solution3->recrystallize

References

refining experimental conditions for 5-Phenoxyquinolin-2(1H)-one assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 5-Phenoxyquinolin-2(1H)-one in various experimental assays. The information is tailored for researchers, scientists, and professionals in the field of drug development.

General Information

This compound and its derivatives are of interest in drug discovery, with analogs showing potential as kinase inhibitors. Due to the limited specific data on this compound, this guide leverages information from a closely related analog, 4-phenylquinolin-2(1H)-one , which has been identified as a specific allosteric inhibitor of Akt (also known as Protein Kinase B).[1] This information provides a strong framework for assay development and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is the likely mechanism of action for this compound?

A1: Based on studies of the analog 4-phenylquinolin-2(1H)-one, a likely mechanism of action is the allosteric inhibition of the serine/threonine kinase Akt.[1] This means the compound likely binds to a site on the kinase other than the ATP-binding pocket, inducing a conformational change that prevents its activation and downstream signaling.[1]

Q2: Which types of assays are suitable for screening this compound?

A2: High-throughput screening (HTS) methods are ideal for initial discovery.[1] Specific assays that have been successfully used for analogous quinolinone-based kinase inhibitors include:

  • Fluorescence Resonance Energy Transfer (FRET)-based assays: These are effective for monitoring kinase activity and identifying inhibitors in a high-throughput format.[1][2][3][4][5]

  • Luminescence-based assays (e.g., ADP-Glo™ Kinase Assay): These assays quantify kinase activity by measuring the amount of ADP produced during the kinase reaction and are highly sensitive.[1][6][7][8]

Q3: What are the solubility characteristics of quinolinone derivatives?

A3: Quinolinone compounds can have variable solubility. It is crucial to determine the optimal solvent and concentration for your specific assay conditions to avoid compound precipitation, which can lead to false-positive or false-negative results.

Q4: Can this compound interfere with fluorescence-based assays?

A4: Yes, quinoline-based compounds have the potential to be intrinsically fluorescent or to quench fluorescence, which can interfere with fluorescence-based assays.[9][10][11] It is essential to run appropriate controls to test for compound autofluorescence. Using far-red fluorescent probes can sometimes mitigate this interference.[9][11]

Experimental Protocols

Below are generalized protocols for common assays used to screen for kinase inhibitors like this compound. These should be optimized for your specific experimental conditions.

Protocol 1: ADP-Glo™ Kinase Assay for Inhibitor Screening

This protocol is adapted from standard ADP-Glo™ kinase assay methodologies and is suitable for determining the IC50 of this compound against a target kinase (e.g., Akt).

Materials:

  • Target Kinase (e.g., recombinant Akt)

  • Kinase Substrate

  • ATP

  • Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • This compound (serial dilutions)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • White, opaque 96- or 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO) and then dilute further in kinase reaction buffer.

  • Kinase Reaction:

    • Add 5 µL of the compound dilution to each well.

    • Add 10 µL of a mixture containing the target kinase and its substrate in kinase reaction buffer.

    • Initiate the reaction by adding 10 µL of ATP solution.

    • Incubate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.

Protocol 2: FRET-Based Kinase Assay

This protocol outlines a general procedure for a FRET-based kinase assay.

Materials:

  • Target Kinase

  • FRET-labeled substrate peptide

  • ATP

  • Kinase Reaction Buffer

  • This compound (serial dilutions)

  • Black, low-volume 96- or 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound as described in Protocol 1.

  • Kinase Reaction:

    • Add the compound dilutions to the wells.

    • Add a mixture of the target kinase and the FRET-labeled substrate to the wells.

    • Initiate the reaction by adding ATP.

    • Incubate for the desired time at the optimal temperature.

  • Data Acquisition: Measure the FRET signal (e.g., ratio of acceptor to donor emission) at various time points or at the end of the reaction using a fluorescence plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50.

Data Presentation

Quantitative data for the analogous compound, 4-phenylquinolin-2(1H)-one , is summarized below. These values can serve as a starting point for your experiments with this compound.

ParameterValueAssay TypeTargetReference
IC50 6 µMKinase Activity AssayAkt[1]
IC50 18 µMCell-based pS473-Akt Western BlotAkt[12]
IC50 20 µMpS473-Akt HTRF AssayAkt[12]

Troubleshooting Guides

Troubleshooting Common Issues in Kinase Assays
IssuePotential CauseRecommended Solution
High background signal - Contaminated reagents- High intrinsic ATPase activity in the kinase preparation- Compound autofluorescence/autoluminescence- Use fresh, high-quality reagents.- Titrate the kinase to find the optimal concentration.- Run a control with the compound alone to measure its intrinsic signal and subtract it from the experimental values.
Low signal or no activity - Inactive kinase or substrate- Suboptimal assay conditions (pH, temperature, ATP concentration)- Incorrect buffer components- Test the activity of the kinase and substrate independently.- Optimize assay conditions systematically.- Ensure the buffer does not contain components that inhibit the kinase or the detection reagents.
High well-to-well variability - Pipetting errors- Inconsistent incubation times or temperatures- Edge effects in the plate- Use calibrated pipettes and proper pipetting techniques.- Ensure uniform incubation conditions for all wells.- Avoid using the outer wells of the plate or fill them with buffer.
Inconsistent IC50 values - Compound instability or precipitation- Assay variability- Check the solubility and stability of the compound in the assay buffer.- Repeat the assay multiple times to ensure reproducibility.
Troubleshooting Fluorescence Interference
IssuePotential CauseRecommended Solution
False positives - Compound is fluorescent at the assay wavelengths.- Measure the fluorescence of the compound alone at the excitation and emission wavelengths of the assay.- Use a different fluorescent probe with red-shifted excitation and emission spectra.[9][11]
False negatives (Quenching) - Compound absorbs light at the excitation or emission wavelength of the fluorophore.- Measure the absorbance spectrum of the compound to check for overlap with the fluorophore's spectra.- If there is significant overlap, consider a different assay format (e.g., luminescence-based).

Visualizations

Signaling Pathway

The following diagram illustrates the proposed mechanism of action for a quinolinone-based allosteric Akt inhibitor, based on the activity of 4-phenylquinolin-2(1H)-one.

Akt_Inhibition_Pathway cluster_upstream Upstream Signaling cluster_akt_activation Akt Activation cluster_downstream Downstream Effects Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt PIP3 PDK1 PDK1 PDK1->Akt pT308 mTORC2 mTORC2 mTORC2->Akt pS473 Cell_Survival Cell Survival Akt->Cell_Survival Proliferation Proliferation Akt->Proliferation Metabolism Metabolism Akt->Metabolism Quinolinone This compound (Allosteric Inhibitor) Quinolinone->Akt Inhibition Experimental_Workflow cluster_screening Primary Screening cluster_validation Hit Validation cluster_characterization Mechanism of Action cluster_cellular Cellular Assays HTS High-Throughput Screen (e.g., FRET or ADP-Glo) Dose_Response Dose-Response Curve (IC50 Determination) HTS->Dose_Response Orthogonal_Assay Orthogonal Assay (e.g., Western Blot for pAkt) Dose_Response->Orthogonal_Assay Selectivity Kinase Selectivity Profiling Orthogonal_Assay->Selectivity Allosteric Allosteric vs. ATP-competitive Binding Studies Selectivity->Allosteric Cell_Viability Cell Viability/Proliferation Assay Allosteric->Cell_Viability Troubleshooting_Logic rect_node rect_node Start Unexpected Result? rect_node->Start Check_Controls Are Controls Valid? Start->Check_Controls Check_Reagents Reagents Expired/Contaminated? Check_Controls->Check_Reagents No Check_Compound Compound Interference? Check_Controls->Check_Compound Yes Check_Reagents->rect_node Replace Reagents Optimize_Conditions Optimize Assay Conditions Check_Reagents->Optimize_Conditions No Check_Compound->Optimize_Conditions No rect_node2 rect_node2 Check_Compound->rect_node2 Run Interference Controls Redesign Redesign Experiment Optimize_Conditions->Redesign No Improvement Proceed Proceed with Analysis Optimize_Conditions->Proceed Improvement rect_node2->Start

References

troubleshooting unexpected results in 5-Phenoxyquinolin-2(1H)-one experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers using 5-Phenoxyquinolin-2(1H)-one in experimental settings. Quinoline derivatives are a promising class of compounds, but like many small molecules, they can present challenges in biological assays.[1][2] This resource is designed to help you identify and resolve common issues to ensure the reliability and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for preparing stock solutions of this compound?

A1: Dimethyl sulfoxide (DMSO) is the most common solvent for preparing high-concentration stock solutions of heterocyclic compounds for use in biological assays. However, it is crucial to start with a high-purity, anhydrous grade of DMSO, as residual water or contaminants can affect compound stability and solubility.[3][4] Some compounds may also degrade in DMSO over time or upon exposure to light.[5] We recommend preparing fresh dilutions from a concentrated stock and minimizing freeze-thaw cycles.

Q2: My compound is precipitating when I add it to my aqueous assay buffer. What can I do?

A2: Precipitation is a common issue when diluting a DMSO stock solution into an aqueous medium. This is often due to the compound's low aqueous solubility.[5] Here are several steps to troubleshoot this:

  • Check Final DMSO Concentration: Ensure the final concentration of DMSO in your assay does not exceed 0.5-1%, as higher concentrations can be toxic to cells and may also affect protein function.

  • Use a Surfactant: Consider including a small amount of a non-ionic surfactant, such as Tween-20 or Triton X-100 (typically at 0.01-0.05%), in your assay buffer to help maintain compound solubility.

  • Pre-dilution Series: Instead of a single large dilution, perform a serial dilution of your DMSO stock into the aqueous buffer.

  • Vortexing/Sonication: Ensure thorough mixing by vortexing immediately after dilution. Gentle sonication can also help re-dissolve precipitated material, but be cautious as this can generate heat.

Q3: I'm observing high cytotoxicity across multiple, unrelated cell lines. Is this expected?

A3: While this compound may have genuine cytotoxic effects, broad-spectrum cytotoxicity can also be an indicator of a nonspecific mechanism of action or an assay artifact.[6] Quinoline-based scaffolds have been flagged as potential Pan-Assay Interference Compounds (PAINS).[7][8][9] These are chemical structures known to interfere with assay readouts through various mechanisms like aggregation, redox cycling, or membrane disruption, which can mimic true biological activity.[7][9] It is essential to perform control experiments to rule out these possibilities (see Troubleshooting Guide below).

Q4: Could my compound be a Pan-Assay Interference Compound (PAIN)? How do I check?

A4: Yes, it is a possibility. The quinoline core is found in some PAINS substructures.[7] A compound acting as a PAIN can lead to false-positive results that are not due to specific binding to your target.[8][10] To investigate this:

  • Run an Orthogonal Assay: Test the compound's activity using a different assay technology. For example, if you see activity in a fluorescence-based assay, try a label-free method like surface plasmon resonance (SPR).[10]

  • Detergent Test: Re-run your assay in the presence of a low concentration of non-ionic detergent (e.g., 0.01% Triton X-100). If the compound's activity is significantly reduced, it may be due to the disruption of compound aggregates, a common PAINS behavior.

  • Check for Time-Dependence: True inhibitors usually show activity that is stable over time, whereas some assay artifacts may show increasing signal as the compound degrades or interacts nonspecifically with assay components.[7]

Troubleshooting Unexpected Results

Encountering unexpected results is a common part of experimental research. This guide provides a logical workflow to help diagnose and solve issues related to the use of this compound.

Troubleshooting Workflow

G cluster_start Initial Observation cluster_checks Initial Checks cluster_assay Assay-Specific Troubleshooting cluster_end Resolution start Unexpected Result (e.g., No Activity, High Variability, Unexpected Potency) purity 1. Verify Compound Identity & Purity (LC-MS, NMR) start->purity solubility 2. Confirm Solubility (Visual Inspection, DLS) purity->solubility storage 3. Check Storage & Handling (Age of stock, Freeze-thaws) solubility->storage controls 4. Review Assay Controls (Positive/Negative Controls OK?) storage->controls pains 5. Investigate PAINS Potential (Detergent Test, Orthogonal Assay) controls->pains mechanism 6. Consider Off-Target Effects (Literature Search, Target Profiling) pains->mechanism resolve Problem Identified & Resolved mechanism->resolve

Caption: A step-by-step workflow for troubleshooting unexpected experimental results.

Physicochemical & Biological Data (Representative)

The following tables provide example data characteristic of compounds in the quinolinone class. This data is for illustrative purposes and should not be considered as experimentally verified for this compound.

Table 1: Representative Physicochemical Properties
PropertyValueMethodReference
Molecular Weight251.26 g/mol CalculatedN/A
CLogP2.8 - 3.5Calculated[11][12]
H-Bond Donors1Calculated[13]
H-Bond Acceptors3Calculated[13]
DMSO Solubility>50 mMExperimental[3][4]
Aqueous Solubility<10 µMExperimental[5]
Table 2: Representative Biological Activity
Assay TypeCell LineExample IC₅₀Notes
Cell Viability (MTT)MCF-7 (Breast Cancer)2.5 µMQuinolinone derivatives often show cytotoxic potential.[2]
Kinase InhibitionPC-3 (Prostate Cancer)3.6 µMMany quinoline compounds inhibit protein kinases.[13][14]
Cell Viability (MTT)HCT116 (Colon Cancer)23.5 µg/mLActivity can vary significantly based on substitutions.[1]

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol provides a general method for assessing the effect of this compound on the viability of adherent cancer cell lines.

Materials:

  • Adherent cancer cells (e.g., MCF-7, A549)

  • Complete growth medium (e.g., DMEM + 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 96-well flat-bottom plates

  • This compound stock solution (e.g., 20 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

Workflow Diagram:

G cluster_prep Day 1: Cell Seeding cluster_treat Day 2: Compound Treatment cluster_readout Day 4/5: Assay Readout harvest Harvest & Count Cells seed Seed Cells in 96-well Plate (e.g., 5,000 cells/well) harvest->seed incubate1 Incubate Overnight (37°C, 5% CO₂) seed->incubate1 prepare_dilutions Prepare Serial Dilutions of Compound add_compound Add Compound to Wells (Final DMSO < 0.5%) prepare_dilutions->add_compound incubate2 Incubate for 48-72 hours add_compound->incubate2 add_mtt Add MTT Solution (10 µL/well) incubate3 Incubate for 2-4 hours add_mtt->incubate3 solubilize Add Solubilization Buffer (100 µL/well) incubate3->solubilize read Read Absorbance at 570 nm solubilize->read

Caption: Workflow for a typical cell viability (MTT) assay.

Procedure:

  • Cell Seeding: Harvest logarithmically growing cells using trypsin. Count and dilute cells in complete medium to the desired density. Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate overnight.

  • Compound Preparation: Prepare a serial dilution of the this compound stock solution in complete medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Also prepare a vehicle control (medium with the same final DMSO concentration).

  • Cell Treatment: Carefully remove the old medium from the wells and replace it with 100 µL of the medium containing the compound dilutions or the vehicle control.

  • Incubation: Return the plate to the incubator for the desired exposure time (typically 48 or 72 hours).

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Pipette up and down to ensure complete solubilization.

  • Data Acquisition: Read the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells and plot a dose-response curve to determine the IC₅₀ value.

Hypothetical Signaling Pathway

Many quinoline and quinolinone derivatives have been investigated as inhibitors of protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.[13][14][15] A common target is the MAPK/ERK pathway, which controls cell proliferation, differentiation, and survival. An inhibitor might block this pathway at various points, such as at the level of a receptor tyrosine kinase (RTK) or a downstream kinase like MEK or ERK.

G ligand Growth Factor rtk Receptor Tyrosine Kinase (RTK) ligand->rtk ras Ras rtk->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk nucleus Nucleus erk->nucleus tf Transcription Factors response Cell Proliferation, Survival, etc. tf->response inhibitor This compound (Hypothetical Target) inhibitor->mek

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by this compound.

References

addressing batch-to-batch variability of synthesized 5-Phenoxyquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to address batch-to-batch variability in the synthesis of 5-Phenoxyquinolin-2(1H)-one. It is intended for researchers, chemists, and drug development professionals aiming to achieve consistent, high-quality results.

Section 1: Frequently Asked Questions (FAQs)

Q1: My final product yield is consistently low or highly variable. What are the likely causes?

A: Low and variable yields can stem from several factors throughout the synthetic process. The most common issues include:

  • Incomplete Cyclization: The intramolecular cyclization to form the quinolinone ring may be inefficient. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure full conversion of the intermediate.

  • Side Reactions: Competing side reactions, such as intermolecular condensation or decomposition of starting materials under the reaction conditions, can significantly reduce the yield of the desired product.

  • Sub-optimal Reaction Conditions: Temperature, reaction time, and catalyst concentration are critical. Even minor deviations can impact yield. Ensure these parameters are precisely controlled and recorded for each batch.

  • Purification Losses: Significant material loss can occur during workup and purification steps like extraction, filtration, and column chromatography. Optimize your purification protocol to minimize these losses.

Q2: The color of my purified this compound varies between batches, from white to yellow or tan. What does this indicate?

A: Color variation is typically a sign of impurities. Potential sources include:

  • Oxidation Products: Quinolinone scaffolds can be susceptible to oxidation, leading to colored byproducts. Storing the final compound under an inert atmosphere (e.g., nitrogen or argon) and in the dark can mitigate this.

  • Residual Metals: If a metal catalyst is used in the synthesis, trace amounts may remain in the final product, causing discoloration. Consider using a metal scavenger or performing an additional purification step.

  • Starting Material Impurities: Impurities present in the initial reactants can carry through the synthesis and affect the final product's color. Always verify the purity of starting materials before beginning the synthesis.

Q3: My NMR and/or Mass Spectrometry data show unexpected peaks that differ from batch to batch. What are the common structural impurities?

A: Besides unreacted starting materials, several impurities can arise during the synthesis of quinolinones:

  • Isomers: Depending on the synthetic route, regioisomers such as 7-Phenoxyquinolin-2(1H)-one can form.[1] The formation of these isomers can be highly sensitive to reaction conditions.

  • Partially Cyclized Intermediates: Incomplete cyclization can leave linear amide or ester intermediates in the crude product.

  • Over-alkylation/acylation Products: If alkylating or acylating agents are used, reaction at the quinolinone nitrogen or oxygen can lead to N- or O-substituted byproducts.

Q4: How can I improve the regioselectivity of my reaction to avoid isomer formation?

A: Achieving high regioselectivity is a common challenge in heterocyclic synthesis.[1] Consider the following strategies:

  • Choice of Catalyst: Lewis acids or transition metal catalysts can influence the regiochemical outcome of the cyclization.[2] Experiment with different catalysts to find one that favors the desired 5-phenoxy isomer.

  • Solvent Effects: The polarity and coordinating ability of the solvent can alter the transition state energies for the formation of different isomers. A solvent screen may be beneficial.

  • Temperature Control: Reaction temperature can be a critical factor. Lowering the temperature may increase the kinetic selectivity towards one isomer over the other.

Section 2: Troubleshooting Variability in Product Quality

Batch-to-batch inconsistencies in purity, physical appearance, and analytical data require a systematic approach to identify and resolve the root cause.

Problem 1: Inconsistent Purity Profile by HPLC
Potential CauseRecommended Action
Variable Starting Material Quality Source starting materials from a single, reliable vendor. Perform identity and purity checks (e.g., NMR, melting point) on each new lot of starting materials before use.
Inconsistent Reaction Time/Temperature Use automated reactor systems for precise temperature control. Define a strict reaction endpoint using in-process controls like TLC or LC-MS rather than a fixed time.
Atmospheric Contamination (O₂, H₂O) Ensure all glassware is oven-dried. Run reactions under a dry, inert atmosphere (e.g., nitrogen or argon), especially if using moisture-sensitive reagents or catalysts.
Ineffective Purification Standardize the purification protocol. If using column chromatography, use the same silica gel supplier, column dimensions, and solvent gradient for each batch. For recrystallization, define the solvent system, volume, and cooling profile.
Problem 2: Variable Melting Point and Physical Appearance
Potential CauseRecommended Action
Polymorphism Different crystalline forms (polymorphs) of the same compound can have different melting points. Characterize the solid form using techniques like X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC). Standardize the final crystallization or precipitation step to isolate a consistent polymorph.
Residual Solvents High levels of residual solvent can depress the melting point and alter the crystal habit. Use Gas Chromatography (GC) to quantify residual solvents and implement a more rigorous drying protocol (e.g., high vacuum at elevated temperature).
Trace Impurities Even small amounts of impurities can impact the crystal lattice and lower the melting point. Re-purify the material if it does not meet the specification.

Section 3: Visualization of Workflows

General Synthetic Workflow

A typical synthesis involves a multi-step process where control at each stage is crucial for reproducibility.

cluster_synthesis Synthesis Stage cluster_purification Purification & QC Stage Start Starting Materials (e.g., 3-Phenoxyaniline) Intermediate Intermediate Formation (e.g., Acrylate Adduct) Start->Intermediate Step 1 Cyclization Intramolecular Cyclization Intermediate->Cyclization Step 2 Crude Crude Product Cyclization->Crude Step 3 Purify Purification (Chromatography/Recrystallization) Crude->Purify Analysis Analytical QC (HPLC, NMR, MS) Purify->Analysis Final Final Product Analysis->Final

Caption: High-level workflow for the synthesis and purification of this compound.

Troubleshooting Logic for Low Purity Batches

When a batch fails to meet the required purity specifications, a logical diagnostic workflow can help pinpoint the issue efficiently.

start Batch Fails Purity Spec (HPLC Analysis) check_impurities Are major impurities known from previous batches? start->check_impurities characterize Characterize Impurities (LC-MS, Prep-HPLC, NMR) check_impurities->characterize No optimize_purification Action: Optimize Purification (e.g., change solvent system, recrystallization conditions) check_impurities->optimize_purification Yes impurity_id Impurity Identity? characterize->impurity_id review_sm Action: Review Starting Material Purity & Reaction Conditions (Time, Temp) impurity_id->review_sm Starting Material or Isomer review_cyclization Action: Review Cyclization Step (Catalyst, Temp) impurity_id->review_cyclization Intermediate review_workup Action: Review Workup (pH, extraction solvent) impurity_id->review_workup Side Product

Caption: Decision tree for troubleshooting batches with unacceptable purity levels.

Section 4: Key Experimental Protocols

Protocol 1: HPLC-UV Method for Purity Assessment

This protocol provides a general method for determining the purity of this compound.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 10 mL of Acetonitrile/Water (1:1) to make a 0.1 mg/mL solution.

  • Analysis: Inject 10 µL and integrate all peaks. Calculate purity as the percentage of the main peak area relative to the total area of all peaks.

Protocol 2: ¹H NMR for Structural Confirmation

This protocol is for verifying the chemical structure and identifying major impurities.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

  • Analysis:

    • Confirm the presence of characteristic peaks for the this compound structure.

    • Integrate all peaks. The presence of unexpected signals or incorrect integration values may indicate impurities.

    • If isomeric impurities are suspected, 2D NMR experiments (e.g., NOESY) may be required for unambiguous assignment.

Section 5: Example Batch Comparison Data

The table below presents hypothetical data from three different synthesis batches to illustrate typical variability.

ParameterBatch ABatch BBatch CTarget Specification
Yield (%) 755281> 70%
Appearance White Crystalline SolidOff-white PowderWhite Crystalline SolidWhite Crystalline Solid
Melting Point (°C) 225-227219-223226-228225-230 °C
HPLC Purity (%) 99.296.599.5≥ 99.0%
Major Impurity (%) 0.3 (Unknown)2.1 (Isomer)0.2 (Starting Material)< 0.5%

Analysis:

  • Batch A: Meets all specifications, representing a successful run.

  • Batch B: Fails on yield, melting point, and purity due to a significant isomeric impurity, suggesting a problem with reaction selectivity.

  • Batch C: Shows excellent purity and yield but contains a small amount of unreacted starting material, indicating the reaction may have been stopped prematurely.

References

Validation & Comparative

Validating the In Vitro Efficacy of 5-Phenoxyquinolin-2(1H)-one In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a framework for validating the preclinical in vivo efficacy of 5-Phenoxyquinolin-2(1H)-one, a novel compound with putative anticancer properties, based on its in vitro performance. By comparing its activity with established alternatives and detailing the necessary experimental protocols, this document serves as a resource for researchers, scientists, and drug development professionals.

In Vitro Efficacy and Comparison with Alternatives

Quinolinone derivatives have emerged as a promising class of compounds with a broad spectrum of pharmacological activities, including potent anticancer effects.[1] Many derivatives have been shown to induce apoptosis and cell cycle arrest in various cancer cell lines.[1][2] The initial validation of a novel compound like this compound begins with a thorough in vitro assessment of its cytotoxic activity against a panel of cancer cell lines.

For the purpose of this guide, we will use representative in vitro data from a closely related 4-phenyl quinolin-2(1H)-one analog (compound 11e from a cited study) to illustrate the expected performance of a potent quinolinone derivative.[2] This data is compared with Doxorubicin, a standard chemotherapeutic agent, and a hypothetical targeted therapy (Kinase Inhibitor) to provide a comprehensive overview.

CompoundCancer Cell LineIC50 (nM)Mechanism of Action
This compound (Representative Data) COLO 205 (Colon)8.7Microtubule depolymerization, G2/M cell cycle arrest, Apoptosis induction[2]
A549 (Lung)12.3Not specified
MCF-7 (Breast)15.1Not specified
Doxorubicin (Standard Chemotherapy) COLO 205 (Colon)50-100DNA intercalation, Topoisomerase II inhibition
A549 (Lung)80-150DNA intercalation, Topoisomerase II inhibition
MCF-7 (Breast)40-90DNA intercalation, Topoisomerase II inhibition
Targeted Therapy (e.g., PI3K Inhibitor) VariesVariesInhibition of a specific signaling pathway (e.g., PI3K/Akt/mTOR)[3]

Note: The data for this compound is representative of a potent quinolinone derivative from a published study and should be experimentally determined for the specific compound.[2]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines.

Methodology:

  • Cell Culture: Cancer cell lines (e.g., COLO 205, A549, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, cells are treated with serial dilutions of this compound (typically from 0.01 nM to 100 µM) for 48-72 hours. Control wells are treated with vehicle (DMSO).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control. The IC50 value is determined by plotting the percentage of cell viability against the log concentration of the compound and fitting the data to a sigmoidal dose-response curve.

In Vivo Xenograft Tumor Model

Objective: To evaluate the in vivo antitumor efficacy of this compound in a mouse model.

Methodology:

  • Animal Model: Female athymic nude mice (4-6 weeks old) are used. All animal procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Tumor Cell Implantation: Human cancer cells (e.g., 5 x 10^6 COLO 205 cells) are suspended in Matrigel and injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor volume is monitored every 2-3 days using calipers (Volume = 0.5 x length x width^2).

  • Treatment Initiation: When tumors reach a volume of approximately 100-150 mm³, the mice are randomized into treatment and control groups (n=8-10 mice per group).

  • Drug Administration:

    • Vehicle Control Group: Administered with the vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline) intraperitoneally (i.p.) or orally (p.o.) daily.

    • This compound Group: Administered with the test compound at various doses (e.g., 10, 25, 50 mg/kg) via the same route as the control group.

    • Positive Control Group: Administered with a standard chemotherapeutic agent (e.g., Doxorubicin at 2 mg/kg, i.p., once a week).

  • Data Collection: Tumor volume and body weight are measured throughout the study. At the end of the study (typically 21-28 days), mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histopathology, biomarker analysis).

  • Efficacy Evaluation: The primary endpoint is the inhibition of tumor growth, often expressed as Tumor Growth Inhibition (TGI). TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

Visualizing Workflows and Pathways

Experimental Workflow for In Vivo Validation

G cluster_0 In Vitro Assessment cluster_1 In Vivo Model Preparation cluster_2 In Vivo Efficacy Study cluster_3 Data Analysis & Outcome in_vitro In Vitro Cytotoxicity (IC50 Determination) animal_model Athymic Nude Mice in_vitro->animal_model Proceed if potent cell_implantation Subcutaneous Tumor Cell Implantation animal_model->cell_implantation tumor_monitoring Tumor Growth Monitoring cell_implantation->tumor_monitoring randomization Randomization of Mice tumor_monitoring->randomization treatment Drug Administration (Vehicle, Test Compound, Positive Control) randomization->treatment data_collection Tumor Volume & Body Weight Measurement treatment->data_collection endpoint Tumor Excision & Weight data_collection->endpoint analysis Tumor Growth Inhibition (TGI) Calculation endpoint->analysis conclusion Efficacy Validation analysis->conclusion G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Quinolinone This compound PI3K PI3K Quinolinone->PI3K Inhibits RTK Receptor Tyrosine Kinase (RTK) RTK->PI3K Activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation G Compound This compound Specificity: High (putative) Cytotoxicity: High Side Effects: Unknown Chemo Standard Chemotherapy (Doxorubicin) Specificity: Low Cytotoxicity: High Side Effects: High Compound->Chemo Broader therapeutic window? Targeted Targeted Therapy (Kinase Inhibitor) Specificity: Very High Cytotoxicity: Moderate Side Effects: Moderate Compound->Targeted Novel mechanism? Chemo->Targeted Less specific

References

Comparative Analysis of the Antibacterial Activity of a Quinolin-2(1H)-one Derivative and Daptomycin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antibacterial activity of a novel quinolin-2(1H)-one derivative, designated as Compound 6c, and the established cyclic lipopeptide antibiotic, Daptomycin. The analysis is based on experimental data against multidrug-resistant Gram-positive bacterial strains, offering insights into their potential as therapeutic agents.

Introduction

The rise of antibiotic resistance necessitates the discovery and development of new antibacterial agents with novel mechanisms of action. Quinolin-2(1H)-one derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including antibacterial effects. This guide focuses on Compound 6c, a specific derivative that has demonstrated significant activity against clinically relevant pathogens. Its performance is benchmarked against Daptomycin, a potent, last-resort antibiotic used for treating serious infections caused by Gram-positive bacteria.

Quantitative Data Summary

The antibacterial efficacy of Compound 6c and Daptomycin was evaluated by determining their Minimum Inhibitory Concentrations (MIC) against a panel of multidrug-resistant bacteria. Further investigations into their antibiofilm capabilities and enzymatic inhibition provide a comprehensive overview of their mechanisms of action.

Table 1: Minimum Inhibitory Concentration (MIC) Data
CompoundMRSA (μg/mL)MRSE (μg/mL)VRE (μg/mL)
Compound 6c 0.75[1][2]2.50[1][2]0.75[1][2]
Daptomycin 0.50[1]1.0[1]0.50[1]
  • MRSA: Methicillin-resistant Staphylococcus aureus

  • MRSE: Methicillin-resistant Staphylococcus epidermidis

  • VRE: Vancomycin-resistant Enterococci

Table 2: Antibiofilm Activity
CompoundConcentrationBiofilm Reduction (%)
Compound 6c 0.5 x MIC79[1][2]
0.25 x MIC55[1][2]
0.12 x MIC38[1][2]
Vancomycin (Reference) 0.5 x MIC20[1][2]
0.25 x MIC12[1][2]
0.12 x MIC9[1][2]
Table 3: Dihydrofolate Reductase (DHFR) Inhibition
CompoundTarget EnzymeActivity
Compound 6c Dihydrofolate Reductase (DHFR)Inhibitory activity reported[1][2]
Daptomycin Cell Membrane DepolarizationNot applicable

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The MIC values were determined using the broth microdilution method following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Inoculum Preparation: Bacterial strains were cultured overnight and then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution: The test compounds were serially diluted in Mueller-Hinton broth in 96-well microtiter plates.

  • Inoculation: Each well was inoculated with the prepared bacterial suspension.

  • Incubation: The plates were incubated at 37°C for 18-24 hours.

  • MIC Reading: The MIC was recorded as the lowest concentration of the compound that completely inhibited visible bacterial growth.

Antibiofilm Activity Assay

The crystal violet assay was employed to assess the antibiofilm activity of the compounds.

  • Biofilm Formation: Bacteria were grown in 96-well plates to allow for biofilm formation.

  • Compound Treatment: The established biofilms were treated with different concentrations of the test compounds and incubated.

  • Staining: The wells were washed, and the remaining biofilms were stained with a 0.1% crystal violet solution.

  • Quantification: The bound crystal violet was solubilized with 33% acetic acid, and the absorbance was measured at 570 nm to quantify the biofilm biomass.

Dihydrofolate Reductase (DHFR) Enzyme Assay

The inhibitory effect on DHFR was measured spectrophotometrically.

  • Reaction Mixture: A reaction mixture containing the DHFR enzyme, NADPH, and the test compound was prepared.

  • Initiation: The reaction was initiated by adding the substrate, dihydrofolic acid.

  • Measurement: The rate of NADPH oxidation was monitored by the decrease in absorbance at 340 nm over time.

Visualizations

experimental_workflow Experimental Workflow for Antibacterial Activity Assessment cluster_mic MIC Determination cluster_biofilm Antibiofilm Assay cluster_dhfr DHFR Inhibition Assay mic_prep Bacterial Culture Preparation mic_dilute Compound Serial Dilution mic_prep->mic_dilute mic_inoculate Inoculation mic_dilute->mic_inoculate mic_incubate Incubation (24h) mic_inoculate->mic_incubate mic_read Read MIC mic_incubate->mic_read bio_form Biofilm Formation bio_treat Compound Treatment bio_form->bio_treat bio_stain Crystal Violet Staining bio_treat->bio_stain bio_quant Quantification (OD570) bio_stain->bio_quant dhfr_mix Prepare Reaction Mixture dhfr_init Initiate with Substrate dhfr_mix->dhfr_init dhfr_measure Measure Absorbance (340nm) dhfr_init->dhfr_measure

Caption: Workflow for antibacterial testing.

signaling_pathway Proposed Mechanism of Action cluster_compound6c Compound 6c cluster_daptomycin Daptomycin c6c Compound 6c dhfr Dihydrofolate Reductase (DHFR) c6c->dhfr Inhibits folate Folate Metabolism Disruption dhfr->folate dna DNA Synthesis Inhibition folate->dna death1 Bacterial Cell Death dna->death1 dapto Daptomycin membrane Bacterial Cell Membrane dapto->membrane Binds to depolarization Membrane Depolarization membrane->depolarization Causes ion Ion Efflux depolarization->ion death2 Bacterial Cell Death ion->death2

Caption: Mechanisms of action for each compound.

References

Comparative Analysis of Quinolinone-Based Kinase Inhibitors: A Cross-Validation of Lenvatinib's Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Lenvatinib, a multi-kinase inhibitor with a quinolin-2(1H)-one core structure, against other prominent tyrosine kinase inhibitors, Sorafenib and Sunitinib. The objective is to offer a clear, data-driven cross-validation of its mechanism of action through the examination of its inhibitory activity, the signaling pathways it modulates, and the experimental methodologies used for its characterization.

Data Presentation: Comparative Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentrations (IC50) of Lenvatinib, Sorafenib, and Sunitinib against key oncogenic tyrosine kinases. This quantitative data provides a direct comparison of their potency and selectivity.

CompoundVEGFR2 (KDR) IC50 (nM)VEGFR3 (FLT4) IC50 (nM)FGFR1 IC50 (nM)PDGFRβ IC50 (nM)KIT IC50 (nM)RET IC50 (nM)
Lenvatinib 4546517115
Sorafenib 902069050684
Sunitinib 913>100021307

Signaling Pathway Analysis

Lenvatinib and its comparators primarily exert their anti-cancer effects by inhibiting key signaling pathways involved in tumor angiogenesis and proliferation. The diagram below illustrates the vascular endothelial growth factor (VEGF) and fibroblast growth factor (FGF) signaling pathways, highlighting the points of inhibition by these drugs.

G cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PLCg PLCγ VEGFR->PLCg Activates RAS RAS VEGFR->RAS Activates FGFR FGFR FGFR->PLCg Activates FGFR->RAS Activates VEGF VEGF VEGF->VEGFR Binds FGF FGF FGF->FGFR Binds PKC PKC PLCg->PKC Activates Gene Gene Expression (Proliferation, Angiogenesis) PKC->Gene Promotes RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates ERK->Gene Promotes Lenvatinib Lenvatinib Lenvatinib->VEGFR Lenvatinib->FGFR Sorafenib Sorafenib Sorafenib->VEGFR Sorafenib->RAF Sunitinib Sunitinib Sunitinib->VEGFR

VEGF and FGF Signaling Pathway Inhibition

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the inhibitory activities of the compared compounds.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay quantifies the binding of the test compound to the kinase of interest.

  • Reagents and Materials:

    • Kinase (e.g., VEGFR2, FGFR1)

    • Eu-labeled anti-tag antibody

    • Alexa Fluor™ 647-labeled kinase inhibitor ("tracer")

    • Test compounds (Lenvatinib, Sorafenib, Sunitinib)

    • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

    • 384-well microplate

  • Procedure:

    • Prepare serial dilutions of the test compounds in the assay buffer.

    • Add 2.5 µL of each compound dilution to the wells of the microplate.

    • Add 2.5 µL of the kinase-antibody mixture to each well.

    • Add 5 µL of the tracer to each well.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

    • Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). The emission is measured at 615 nm and 665 nm with excitation at 340 nm.

    • The TR-FRET ratio (665 nm emission / 615 nm emission) is calculated.

    • IC50 values are determined by plotting the TR-FRET ratio against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

G cluster_workflow LanthaScreen™ Eu Kinase Binding Assay Workflow A Prepare serial dilutions of test compounds B Add compounds to 384-well plate A->B C Add kinase-antibody mixture B->C D Add fluorescent tracer C->D E Incubate for 60 minutes D->E F Read TR-FRET signal E->F G Calculate IC50 values F->G

Kinase Inhibition Assay Workflow

Cell-Based Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay measures the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

  • Reagents and Materials:

    • Human umbilical vein endothelial cells (HUVECs)

    • Cell culture medium (e.g., EGM-2)

    • Test compounds (Lenvatinib, Sorafenib, Sunitinib)

    • CellTiter-Glo® Reagent

    • 96-well opaque-walled microplate

  • Procedure:

    • Seed HUVECs into a 96-well plate at a density of 5,000 cells/well and incubate overnight.

    • Treat the cells with serial dilutions of the test compounds and incubate for 72 hours.

    • Equilibrate the plate and its contents to room temperature for 30 minutes.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium present in each well.

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate-reading luminometer.

    • IC50 values are determined by plotting the luminescent signal against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

The cross-validation of Lenvatinib's mechanism of action through comparative analysis with Sorafenib and Sunitinib confirms its role as a potent multi-kinase inhibitor. While all three compounds target the VEGFR pathway, Lenvatinib exhibits a distinct inhibitory profile, with notable potency against FGFR1, a key differentiator. The provided experimental protocols offer a standardized framework for the continued investigation and comparison of quinolinone-based kinase inhibitors and other novel anti-cancer agents. The consistency of findings across both biochemical and cell-based assays strengthens the understanding of Lenvatinib's therapeutic potential and its mechanism of action in a clinical context.

Comparative Study: 5-Phenoxyquinolin-2(1H)-one and its Analogs as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the synthesis, biological activity, and mechanisms of action of 5-Phenoxyquinolin-2(1H)-one analogs.

Comparative Analysis of Biological Activity

The anticancer and kinase inhibitory activities of various quinolin-2(1H)-one analogs are summarized below. These compounds have been evaluated against different cancer cell lines and protein kinases, demonstrating a range of potencies.

Compound IDStructureTarget(s)AssayCell Line(s)IC50/GI50Reference
Analog 1 4-phenyl-2-quinoloneTubulin polymerizationCytotoxicity (MTT)COLO205, H4600.32 µM, 0.89 µM[1]
Analog 2 2-phenyl-4-quinolone (CHM-1)Tubulin polymerizationCytotoxicity (NCI-60)VariouslogGI50 < -7.0[1]
Analog 3 (E)-3-((2-(2,4-dinitrophenyl)hydrazono)methyl)-4-hydroxyquinolin-2(1H)-oneEGFR, HER-2Kinase Inhibition-87 nM (EGFR), 33 nM (HER-2)
Analog 4 4-phenylquinolin-2(1H)-one derivative (11e)Microtubule assemblyCytotoxicity (MTT)COLO 205Nanomolar range[2]
Analog 5 4-phenylquinolin-2(1H)-one derivative (12e)Apoptosis inductionCytotoxicity (MTT)HL-60, H460Not specified[2]

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparative analysis are provided below.

Synthesis of Quinolone Analogs

A general method for the synthesis of 4-phenyl-2-quinolone derivatives involves the Knorr quinoline cyclization.[1]

Procedure:

  • A mixture of the appropriately substituted aniline and diethyl malonate is heated under reflux.

  • The resulting intermediate is cyclized in the presence of a suitable acid catalyst, such as polyphosphoric acid, at elevated temperatures.

  • The crude product is purified by recrystallization or column chromatography to yield the desired 4-phenyl-2-quinolone analog.

Anticancer Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Procedure:

  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • Following incubation, MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours.

  • The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader.

  • The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Kinase Inhibition Assay

The inhibitory activity of the compounds against specific kinases can be determined using various commercially available kinase assay kits.

Procedure (General):

  • The kinase, substrate, and ATP are prepared in a suitable kinase buffer.

  • The test compound at various concentrations is pre-incubated with the kinase.

  • The kinase reaction is initiated by the addition of the substrate and ATP mixture.

  • The reaction is allowed to proceed for a defined period at a specific temperature.

  • The reaction is stopped, and the amount of product formed (or ATP consumed) is quantified using a detection reagent, often involving a luminescent or fluorescent signal.

  • The IC50 value is determined by plotting the percentage of kinase inhibition against the compound concentration.

Signaling Pathways and Mechanisms of Action

The analogs of this compound exert their anticancer effects through various mechanisms, primarily by targeting key signaling pathways involved in cell proliferation and survival.

signaling_pathways cluster_0 EGFR/HER-2 Signaling Pathway cluster_1 Microtubule Dynamics EGFR EGFR/HER-2 RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Analog3 Analog 3 Analog3->EGFR Tubulin Tubulin Microtubules Microtubules Tubulin->Microtubules Polymerization Mitosis Mitosis Microtubules->Mitosis Apoptosis Apoptosis Microtubules->Apoptosis Analog1 Analog 1, 2, 4 Analog1->Tubulin Inhibition

Figure 1: Key signaling pathways targeted by quinolin-2(1H)-one analogs.

Experimental Workflow

The general workflow for the synthesis and biological evaluation of this compound analogs is depicted below.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation start Starting Materials (Aniline, Diethyl Malonate) reaction Knorr Cyclization start->reaction purification Purification (Recrystallization/Chromatography) reaction->purification characterization Characterization (NMR, MS, etc.) purification->characterization cytotoxicity Cytotoxicity Screening (MTT Assay) characterization->cytotoxicity kinase_assay Kinase Inhibition Assay cytotoxicity->kinase_assay mechanism Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle) kinase_assay->mechanism data_analysis Data Analysis (IC50 Determination) mechanism->data_analysis

Figure 2: General workflow for synthesis and evaluation.

References

Confirming the Target of Novel Kinase Inhibitors: A Comparison Guide Using Genetic Approaches

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for confirming the cellular target of novel kinase inhibitors, using a potent 5-Phenoxyquinolin-2(1H)-one derivative that targets the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) as a primary example. While direct genetic validation for the specific compound this compound is not extensively available in published literature, this guide utilizes data from a closely related series of quinolin-2(1H)-one derivatives designed as dual EGFR/HER-2 inhibitors to illustrate the target validation workflow.[1] We will compare its performance with established, clinically approved EGFR inhibitors and provide detailed experimental protocols for genetic target validation.

Introduction to the Quinolin-2(1H)-one Scaffold

The quinolin-2(1H)-one core structure is a recognized privileged scaffold in medicinal chemistry, forming the basis for numerous compounds with a wide range of biological activities. Recently, a novel series of quinolin-2(1H)-one derivatives has been designed and synthesized as potent dual inhibitors of EGFR and HER-2, two receptor tyrosine kinases frequently implicated in cancer progression.[1] Compound 5a , a representative molecule from this series, has demonstrated significant antiproliferative activity against cancer cell lines and will be the focus of our target validation guide.[1]

Genetic Approaches for Target Validation

Genetic methods are the gold standard for unequivocally linking a small molecule's activity to a specific protein target. By manipulating the expression of the putative target gene, researchers can observe a corresponding change in cellular sensitivity to the compound. The two primary genetic approaches are:

  • Gene Knockout (CRISPR/Cas9): This technique allows for the complete and permanent removal of the target gene from the cell's genome. If the compound's efficacy is dependent on the target, the knockout cells should exhibit significant resistance to the compound.

  • Gene Knockdown (siRNA/shRNA): This method uses small interfering RNAs (siRNA) or short hairpin RNAs (shRNA) to temporarily reduce the expression of the target protein by degrading its corresponding mRNA. A successful knockdown of the target protein should also confer resistance to the compound.

Comparative Efficacy of Kinase Inhibitors

The following table summarizes the in vitro efficacy of our lead quinolin-2(1H)-one derivative, Compound 5a , in comparison to established EGFR inhibitors.

CompoundTarget(s)MCF-7 IC50 (nM)EGFR IC50 (nM)HER-2 IC50 (nM)
Compound 5a EGFR, HER-2348733
ErlotinibEGFR40--
LapatinibEGFR, HER-2---

Data for Compound 5a and Erlotinib from a 2025 study on quinolin-2(1H)-one derivatives.[1] Lapatinib is an FDA-approved dual inhibitor of EGFR and HER-2.[1]

Experimental Protocols

CRISPR/Cas9-Mediated EGFR Knockout for Target Validation

This protocol describes the generation of EGFR knockout cells to validate that the cytotoxic effects of Compound 5a are EGFR-dependent.

Workflow Diagram:

G cluster_0 Preparation cluster_1 Execution cluster_2 Validation cluster_3 Phenotypic Assay Design gRNA Design gRNA Clone into Cas9 vector Clone into Cas9 vector Design gRNA->Clone into Cas9 vector Lentivirus Production Lentivirus Production Clone into Cas9 vector->Lentivirus Production Transduce Cells Transduce Cells Lentivirus Production->Transduce Cells Puromycin Selection Puromycin Selection Transduce Cells->Puromycin Selection Single Cell Cloning Single Cell Cloning Puromycin Selection->Single Cell Cloning Western Blot Western Blot Single Cell Cloning->Western Blot Sanger Sequencing Sanger Sequencing Western Blot->Sanger Sequencing Treat with Compound 5a Treat with Compound 5a Sanger Sequencing->Treat with Compound 5a Cell Viability Assay Cell Viability Assay Treat with Compound 5a->Cell Viability Assay

Caption: Workflow for CRISPR/Cas9-mediated target validation.

Methodology:

  • gRNA Design and Cloning: Design two to three single guide RNAs (sgRNAs) targeting an early exon of the EGFR gene. These are cloned into a lentiviral vector co-expressing Cas9 and a selection marker (e.g., puromycin resistance).

  • Lentivirus Production and Transduction: Produce lentiviral particles in a packaging cell line (e.g., HEK293T). Transduce the target cancer cell line (e.g., A549, which overexpresses EGFR) with the lentivirus.[2][3]

  • Selection and Clonal Isolation: Select for transduced cells using puromycin. Isolate single-cell clones to establish a pure knockout population.

  • Knockout Validation:

    • Western Blot: Confirm the absence of EGFR protein expression in the knockout clones compared to wild-type cells.[3]

    • Sanger Sequencing: Sequence the genomic region targeted by the gRNAs to confirm the presence of frameshift-inducing insertions or deletions (indels).[3]

  • Phenotypic Analysis: Treat both wild-type and validated EGFR knockout cells with a dose-response of Compound 5a. Measure cell viability after 72 hours using a standard assay (e.g., MTT or CellTiter-Glo). A significant increase in the IC50 value for the knockout cells compared to wild-type cells confirms that EGFR is the target.[4]

siRNA-Mediated HER-2 Knockdown for Target Validation

This protocol uses transient gene silencing to confirm the role of HER-2 in mediating the effects of Compound 5a.

Workflow Diagram:

G siRNA Design siRNA Design Transfection Transfection siRNA Design->Transfection Incubation Incubation Transfection->Incubation Validation (qRT-PCR/Western) Validation (qRT-PCR/Western) Incubation->Validation (qRT-PCR/Western) Compound Treatment Compound Treatment Validation (qRT-PCR/Western)->Compound Treatment Viability Assay Viability Assay Compound Treatment->Viability Assay

Caption: Workflow for siRNA-mediated target validation.

Methodology:

  • siRNA Transfection: Transfect HER2-overexpressing breast cancer cells (e.g., SK-BR-3) with a validated siRNA specific to HER2 (also known as ERBB2) or a non-targeting control siRNA using a lipid-based transfection reagent like Oligofectamine.[5]

  • Incubation: Incubate the cells for 48-72 hours to allow for the knockdown of the HER2 protein.

  • Knockdown Validation:

    • qRT-PCR: Measure HER2 mRNA levels to confirm transcriptional silencing.[6]

    • Western Blot: Confirm a significant reduction in HER2 protein levels.[5]

  • Phenotypic Analysis: Following confirmation of knockdown, treat the cells with a dose-response of Compound 5a and the control siRNA-treated cells. A shift in the dose-response curve and an increased IC50 in the HER2-knockdown cells would validate HER2 as a target.[7]

Signaling Pathway Context

The diagram below illustrates the signaling pathway of EGFR and HER-2, the intended targets of the quinolin-2(1H)-one derivatives. Genetic validation by knocking out or knocking down these receptors is expected to abrogate the downstream signaling and subsequent cellular responses, leading to resistance to the inhibitor.

G Compound_5a Compound 5a EGFR EGFR Compound_5a->EGFR inhibits HER2 HER2 Compound_5a->HER2 inhibits Downstream_Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK) EGFR->Downstream_Signaling HER2->Downstream_Signaling Cellular_Response Cellular Response (Proliferation, Survival) Downstream_Signaling->Cellular_Response

Caption: Simplified EGFR/HER-2 signaling pathway.

Conclusion

This guide outlines a robust and systematic approach to confirming the target of novel kinase inhibitors using genetic methodologies. By employing techniques such as CRISPR/Cas9-mediated knockout and siRNA-mediated knockdown, researchers can generate definitive evidence of a compound's on-target activity. The use of a potent quinolin-2(1H)-one derivative targeting EGFR/HER-2 as a case study provides a practical framework for these validation experiments. Comparing the efficacy of new compounds to established drugs, alongside rigorous genetic validation, is a critical step in the drug discovery pipeline, ensuring that only the most promising candidates advance towards clinical development.

References

Comparative Efficacy of Novel Quinolin-2(1H)-one Derivatives as β2-Adrenoceptor Agonists

Author: BenchChem Technical Support Team. Date: November 2025

A Comparison Guide for Researchers and Drug Development Professionals

In the landscape of respiratory therapeutics, the development of potent and selective β2-adrenoceptor agonists remains a cornerstone for managing bronchoconstrictive diseases such as asthma and chronic obstructive pulmonary disease (COPD). This guide provides a comparative analysis of novel 5-Phenoxyquinolin-2(1H)-one derivatives, specifically focusing on a series of 5-(2-amino-1-hydroxyethyl)-8-hydroxyquinolin-2(1H)-one compounds, against established β2-agonist therapies. The data presented is synthesized from preclinical studies to offer an objective performance comparison, supported by detailed experimental methodologies.

Performance Comparison of β2-Adrenoceptor Agonists

The primary measure of efficacy for a β2-adrenoceptor agonist is its ability to stimulate the receptor, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and subsequent smooth muscle relaxation. This is quantified by the half-maximal effective concentration (EC50), where a lower value indicates higher potency.

The following table summarizes the in vitro potency of novel quinolin-2(1H)-one derivatives compared to commercially available β2-agonists. The data for the novel compounds and their immediate comparators were obtained from studies on HEK293 cells expressing the β2-adrenoceptor.

CompoundClassEC50 (pM) in HEK293 Cells
(R)-18c Quinolin-2(1H)-one Derivative21
9g Quinolin-2(1H)-one Derivative36
Indacaterol Quinolin-2(1H)-one Derivative (Marketed)~8700 (pEC50 = 8.06)
Salbutamol Short-Acting β2-Agonist (SABA)Varies (nM range)
Formoterol Long-Acting β2-Agonist (LABA)Varies (nM range)
Salmeterol Long-Acting β2-Agonist (LABA)Varies (nM range)
Isoprenaline Non-selective β-AgonistVaries (nM range)

Note: Direct comparison of EC50 values across different studies should be done with caution due to potential variations in experimental conditions. The pEC50 value for Indacaterol was converted to an approximate pM value for comparative purposes.

The novel compounds, (R)-18c and 9g, demonstrate exceptionally high potency with picomolar EC50 values, suggesting a strong potential for high efficacy at low concentrations.[1][2][3]

Functional Bioassays: Tracheal Relaxation

Beyond cellular assays, the functional effect of these compounds on airway smooth muscle is a critical indicator of their therapeutic potential. The following table presents data from isolated guinea pig trachea relaxation assays, which measure the ability of a compound to reverse induced muscle contraction.

CompoundOnset of ActionDuration of Action
(R)-18c RapidLong
9g RapidLong
Isoprenaline RapidShort
Salmeterol SlowLong

In these ex vivo studies, both (R)-18c and 9g exhibited a rapid onset of action, comparable to the non-selective agonist isoprenaline, and a long duration of action, similar to the established long-acting β2-agonist (LABA) salmeterol.[1][2][3]

Signaling Pathway and Experimental Workflow

To understand the mechanism of action and the methods used to evaluate these compounds, the following diagrams illustrate the β2-adrenoceptor signaling pathway and a general workflow for screening potential β2-agonists.

G β2-Adrenoceptor Signaling Pathway Agonist β2-Agonist (e.g., Quinolin-2(1H)-one derivative) Receptor β2-Adrenoceptor Agonist->Receptor Binds to G_Protein Gs Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Bronchodilation (Smooth Muscle Relaxation) PKA->Relaxation Leads to

Caption: β2-Adrenoceptor Signaling Cascade

G Experimental Workflow for β2-Agonist Evaluation cluster_0 In Vitro Screening cluster_1 Ex Vivo Functional Assay cluster_2 Lead Optimization Compound_Synthesis Compound Synthesis (Quinolin-2(1H)-one derivatives) HEK293_Assay cAMP Assay (HEK293 cells) Compound_Synthesis->HEK293_Assay Data_Analysis_1 Determine EC50 (Potency) HEK293_Assay->Data_Analysis_1 Trachea_Assay Isolated Trachea Relaxation Assay (Guinea Pig) Data_Analysis_1->Trachea_Assay Promising compounds Data_Analysis_2 Assess Onset and Duration of Action Trachea_Assay->Data_Analysis_2 Lead_Selection Select Lead Compounds (e.g., (R)-18c, 9g) Data_Analysis_2->Lead_Selection

Caption: β2-Agonist Evaluation Workflow

Experimental Protocols

Intracellular cAMP Assay in HEK293 Cells

This protocol is a generalized procedure based on commercially available bioluminescent cAMP assays, such as the cAMP-Glo™ Assay.

Objective: To quantify the intracellular cAMP concentration in HEK293 cells expressing the β2-adrenoceptor upon stimulation with test compounds.

Materials:

  • HEK293 cells stably or transiently expressing the human β2-adrenoceptor.

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS).

  • HEPES Buffered Saline Solution (HBSS).

  • cAMP-Glo™ Reagent (or similar).

  • Test compounds (quinolin-2(1H)-one derivatives and reference agonists) at various concentrations.

  • White, opaque 96-well plates suitable for luminescence measurements.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed HEK293 cells into white, opaque 96-well plates at a predetermined optimal density and incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[4]

  • Reagent Equilibration: On the day of the assay, aspirate the cell culture medium from the wells.

  • Incubation with GloSensor™ Reagent: Add HBSS containing the cAMP GloSensor™ reagent to each well and incubate the plate for 2 hours at 37°C and 5% CO2.[5]

  • Compound Addition: Add the test compounds (agonists) at 2x the final desired concentration in HBSS to the appropriate wells. Include a vehicle control (HBSS alone).[5]

  • Luminescence Measurement: Immediately after adding the agonist, measure the luminescence continuously for a defined period (e.g., 60 minutes) using a plate reader.[5]

  • Data Analysis: Determine the peak luminescence response for each agonist concentration. Plot the response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to calculate the EC50 value.

Isolated Guinea Pig Trachea Relaxation Assay

This protocol outlines the procedure for assessing the relaxant effects of test compounds on pre-contracted guinea pig tracheal smooth muscle.[3][6][7][8]

Objective: To evaluate the potency, efficacy, and duration of action of β2-agonists in a functional ex vivo model of airway smooth muscle.

Materials:

  • Male Dunkin-Hartley guinea pigs.

  • Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, Glucose 11.1).

  • Histamine or Methacholine (contractile agents).

  • Test compounds and reference agonists.

  • Organ bath system with isometric force transducers.

  • Carbogen gas (95% O2, 5% CO2).

Procedure:

  • Tissue Preparation: Humanely euthanize a guinea pig and dissect the trachea. Clean the trachea of connective tissue and cut it into rings of 2-3 mm in width.

  • Mounting: Suspend the tracheal rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.[6][7][8]

  • Equilibration: Allow the tissues to equilibrate for at least 60 minutes under a resting tension of approximately 1g, with periodic washing of the buffer.

  • Contraction: Induce a sustained contraction of the tracheal rings by adding a submaximal concentration of histamine (e.g., 1 µM) or methacholine.[3]

  • Cumulative Concentration-Response Curve: Once the contraction has stabilized, add the test compound in a cumulative manner, increasing the concentration stepwise. Record the relaxation at each concentration until a maximal response is achieved.

  • Data Analysis: Express the relaxation at each concentration as a percentage of the maximal possible relaxation. Plot the percentage of relaxation against the logarithm of the agonist concentration to determine the EC50. The time to onset of relaxation and the duration of the effect can also be measured in separate experiments.

References

Benchmarking 5-Phenoxyquinolin-2(1H)-one: A Comparative Analysis Against Established β2-Adrenoceptor Agonists

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative benchmark of the novel compound 5-Phenoxyquinolin-2(1H)-one against the well-established β2-adrenoceptor agonist, Salbutamol. This analysis is based on a hypothetical scenario where this compound is investigated as a potential bronchodilator for respiratory diseases such as asthma and COPD.

The quinolin-2(1H)-one scaffold is a versatile pharmacophore present in a variety of biologically active compounds.[1] Notably, derivatives of 5-(2-amino-1-hydroxyethyl)-8-hydroxyquinolin-2(1H)-one have been identified as potent β2-adrenoceptor agonists, demonstrating significant potential for the treatment of obstructive airway diseases.[2][3] This has led to the hypothesis that other substitutions at the 5-position of the quinolin-2(1H)-one core, such as a phenoxy group, may also yield compounds with therapeutic activity at the β2-adrenoceptor. This guide presents a framework for evaluating such a compound against a current standard of care.

Comparative Efficacy and Potency

The following table summarizes the hypothetical in vitro performance of this compound in comparison to Salbutamol, a widely used short-acting β2-adrenoceptor agonist. The data is presented for two standard assays: a cell-based cAMP accumulation assay and an organ bath study using isolated guinea pig tracheal rings.

CompoundAssay TypeCell Line/TissueParameterValue
This compound cAMP AccumulationCHO-K1 (hβ2-AR)EC5015 nM
Emax95% (relative to Isoproterenol)
Guinea Pig Tracheal RingIsolated TissueEC5050 nM
Emax92% (relaxation of pre-contracted tissue)
Salbutamol cAMP AccumulationCHO-K1 (hβ2-AR)EC5025 nM
Emax100% (relative to Isoproterenol)
Guinea Pig Tracheal RingIsolated TissueEC5080 nM[2]
Emax100% (relaxation of pre-contracted tissue)

Detailed Experimental Protocols

In Vitro cAMP Accumulation Assay

Objective: To determine the potency (EC50) and efficacy (Emax) of test compounds in stimulating intracellular cyclic AMP (cAMP) production via the human β2-adrenoceptor.

Materials:

  • CHO-K1 cells stably expressing the human β2-adrenoceptor (hβ2-AR).

  • Cell culture medium (e.g., DMEM/F12) with appropriate supplements.

  • Assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA).

  • Phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX).

  • Isoproterenol (as a reference full agonist).

  • Test compounds (this compound, Salbutamol).

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure:

  • Cell Culture: Culture the CHO-K1 hβ2-AR cells to 80-90% confluency.

  • Cell Plating: Harvest the cells and seed them into 384-well assay plates at a density of 5,000-10,000 cells per well. Incubate overnight.

  • Compound Preparation: Prepare serial dilutions of the test compounds and reference agonist in assay buffer containing the PDE inhibitor.

  • Cell Stimulation: Remove the culture medium from the cells and add the compound dilutions. Incubate for 30 minutes at 37°C.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP detection kit.[4][5]

  • Data Analysis: Plot the cAMP concentration against the log of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Isolated Guinea Pig Tracheal Ring Assay

Objective: To assess the functional bronchodilator activity of test compounds on airway smooth muscle.

Materials:

  • Male Dunkin-Hartley guinea pigs (250-350 g).

  • Krebs-Henseleit solution.

  • Carbachol or Methacholine (contractile agents).

  • Test compounds (this compound, Salbutamol).

  • Organ bath system with isometric force transducers.

Procedure:

  • Tissue Preparation: Humanely euthanize the guinea pig and dissect the trachea.[6] Place the trachea in cold Krebs-Henseleit solution.

  • Tracheal Ring Mounting: Cut the trachea into 2-3 mm wide rings and mount them in the organ baths containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.[2][6]

  • Equilibration and Contraction: Allow the tissues to equilibrate under a resting tension of 1 g for at least 60 minutes. Induce a sustained contraction with a submaximal concentration of carbachol or methacholine (e.g., 1 µM).

  • Cumulative Concentration-Response: Once the contraction has stabilized, add the test compounds in a cumulative manner, allowing the tissue to reach a steady-state relaxation at each concentration.

  • Data Analysis: Record the relaxation at each compound concentration as a percentage of the initial induced contraction. Plot the percentage of relaxation against the log of the compound concentration and fit to a sigmoidal dose-response curve to determine the EC50 and Emax.

Visualizing the Mechanisms and Workflows

G cluster_0 β2-Adrenoceptor Signaling Pathway Agonist β2-Agonist (e.g., this compound) Receptor β2-Adrenoceptor Agonist->Receptor Binds to G_Protein Gs Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation PKA->Relaxation Leads to

Caption: β2-Adrenoceptor signaling cascade leading to smooth muscle relaxation.

G cluster_1 In Vitro Assay Workflow start Start cell_culture Cell Culture (CHO-K1 hβ2-AR) start->cell_culture trachea_prep Trachea Dissection and Mounting start->trachea_prep compound_prep Prepare Compound Dilutions cell_culture->compound_prep trachea_contract Induce Tracheal Contraction trachea_prep->trachea_contract cell_stim Cell Stimulation compound_prep->cell_stim trachea_relax Measure Relaxation compound_prep->trachea_relax cAMP_measure Measure cAMP cell_stim->cAMP_measure trachea_contract->compound_prep Add Compounds data_analysis Data Analysis (EC50, Emax) cAMP_measure->data_analysis trachea_relax->data_analysis end End data_analysis->end

Caption: Workflow for the in vitro characterization of β2-adrenoceptor agonists.

References

Hypothetical Validation of 5-Phenoxyquinolin-2(1H)-one as a c-Met Inhibitor in a Non-Small Cell Lung Cancer (NSCLC) Model

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis Against Established c-Met Inhibitors

This guide provides a comparative analysis of the hypothetical efficacy of 5-Phenoxyquinolin-2(1H)-one as a selective inhibitor of the c-Met receptor tyrosine kinase. For the purpose of this validation, we will compare its performance against two well-characterized c-Met inhibitors, Crizotinib and Capmatinib, in a preclinical model of non-small cell lung cancer (NSCLC) with MET exon 14 skipping mutations, a patient population where c-Met inhibitors have demonstrated clinical benefit.

Data Presentation: Comparative Efficacy and Kinase Selectivity

The following tables summarize the in vitro and in vivo efficacy of this compound in comparison to Crizotinib and Capmatinib.

Compoundc-Met IC50 (nM)KDR (VEGFR2) IC50 (nM)Ron IC50 (nM)Axl IC50 (nM)
This compound (Hypothetical) 1.5 >1000 150 >1000
Crizotinib582012
Capmatinib0.83204.57

Table 1: In Vitro Kinase Inhibitory Activity. Data represents the half-maximal inhibitory concentration (IC50) against recombinant human kinases.

CompoundDosingTumor Growth Inhibition (%)Change in Body Weight (%)
This compound (Hypothetical) 25 mg/kg, oral, daily 85 -2
Crizotinib50 mg/kg, oral, daily78-8
Capmatinib10 mg/kg, oral, daily92-5

Table 2: In Vivo Efficacy in NSCLC Xenograft Model (H596). Data represents the percentage of tumor growth inhibition and the mean change in body weight at the end of the 21-day study.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and the experimental workflow for evaluating the in vivo efficacy of the compounds.

cMet_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF c-Met c-Met HGF->c-Met Binds PI3K PI3K c-Met->PI3K Activates RAS RAS c-Met->RAS AKT AKT PI3K->AKT Survival Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Metastasis Metastasis ERK->Metastasis This compound 5-Phenoxyquinolin- 2(1H)-one This compound->c-Met Inhibits

Caption: Simplified c-Met signaling pathway and the inhibitory action of this compound.

In_Vivo_Efficacy_Workflow Start Start Implant_H596 Implant H596 NSCLC cells into nude mice Start->Implant_H596 Tumor_Growth Allow tumors to reach ~150 mm³ Implant_H596->Tumor_Growth Randomize Randomize mice into treatment groups (n=8) Tumor_Growth->Randomize Treatment Daily oral administration of: - Vehicle - this compound - Crizotinib - Capmatinib Randomize->Treatment Monitor Monitor tumor volume and body weight twice weekly Treatment->Monitor Endpoint Euthanize mice at day 21 or when tumors reach 2000 mm³ Monitor->Endpoint Analysis Calculate Tumor Growth Inhibition (TGI) Endpoint->Analysis End End Analysis->End

Caption: Experimental workflow for the in vivo efficacy study in an NSCLC xenograft model.

Experimental Protocols

In Vitro Kinase Inhibition Assay

The inhibitory activity of the test compounds against c-Met, KDR, Ron, and Axl was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. Recombinant human kinase domains were incubated with the test compounds at varying concentrations in the presence of a biotinylated peptide substrate and ATP in a kinase reaction buffer. The reaction was allowed to proceed for 60 minutes at room temperature. Following the incubation, a europium-labeled anti-phospho-peptide antibody and streptavidin-allophycocyanin (SA-APC) were added. The TR-FRET signal was measured after a 2-hour incubation. The IC50 values were calculated from the dose-response curves using a four-parameter logistic fit.

In Vivo NSCLC Xenograft Model

All animal experiments were conducted in accordance with the institutional guidelines for the care and use of laboratory animals. Female athymic nude mice (6-8 weeks old) were subcutaneously inoculated with 5 x 10^6 H596 human non-small cell lung cancer cells. When the tumors reached an average volume of approximately 150 mm³, the mice were randomized into four treatment groups (n=8 per group):

  • Vehicle control (0.5% methylcellulose in sterile water)

  • This compound (25 mg/kg)

  • Crizotinib (50 mg/kg)

  • Capmatinib (10 mg/kg)

The compounds were administered orally once daily for 21 consecutive days. Tumor volume and body weight were measured twice weekly. Tumor volume was calculated using the formula: (length x width²) / 2. At the end of the study, the percentage of tumor growth inhibition (TGI) was calculated for each treatment group relative to the vehicle control group.

A Comparative Guide to the Pharmacokinetic Properties of Quinolino​ne Derivatives: 5-Phenoxyquinolin-2(1H)-one and Ciprofloxacin

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Quinolone and its derivatives represent a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The therapeutic efficacy of these compounds is intrinsically linked to their pharmacokinetic profiles, which encompass absorption, distribution, metabolism, and excretion (ADME). This guide provides a comparative overview of the pharmacokinetic properties of the novel compound 5-Phenoxyquinolin-2(1H)-one and the well-established fluoroquinolone antibiotic, Ciprofloxacin.

While specific experimental pharmacokinetic data for this compound is not extensively available in the public domain, this comparison is based on the general characteristics of the quinolinone class and publicly available data for Ciprofloxacin. This guide is intended for researchers, scientists, and professionals in drug development to provide a framework for evaluating novel quinolinone derivatives.

General Pharmacokinetic Profile of Quinolino​ne Derivatives

Quinolone derivatives are generally characterized by favorable pharmacokinetic properties, which contribute to their clinical success.[3][4] Key features often include:

  • Good Oral Bioavailability: Many quinolones are well-absorbed after oral administration.[3][4]

  • High Volume of Distribution: They tend to distribute extensively into various tissues and body fluids.[3][4]

  • Long Biological Half-life: This allows for less frequent dosing regimens.[3][4]

  • Low Serum Protein Binding: A lower degree of protein binding results in a higher concentration of the free, active drug.[3]

  • Diverse Elimination Pathways: Elimination occurs through both renal and non-renal routes.[3]

Comparative Pharmacokinetic Parameters

The following table summarizes the expected pharmacokinetic properties of a novel quinolinone derivative like this compound against the established data for Ciprofloxacin.

Pharmacokinetic ParameterThis compound (Expected Profile)Ciprofloxacin (Known Data)
Oral Bioavailability Moderate to Excellent52% to 84%[3]
Volume of Distribution HighHigh[3]
Serum Protein Binding Low to Moderate20% to 35%[3]
Elimination Half-life LongVaries with formulation and patient factors
Primary Route of Elimination Renal and/or HepaticPrimarily Renal[3]
Metabolism Limited to ModerateLimited Biotransformation[3]

Experimental Protocols for Pharmacokinetic Studies

The determination of the pharmacokinetic parameters listed above involves a series of standardized in vitro and in vivo experiments.

1. In Vitro ADME Assays:

  • Metabolic Stability: Compounds are incubated with liver microsomes or hepatocytes to determine the rate of metabolism.

  • Plasma Protein Binding: Equilibrium dialysis or ultracentrifugation methods are used to quantify the extent of binding to plasma proteins.

  • Cell Permeability: Caco-2 cell monolayers are commonly used to predict intestinal absorption.

2. In Vivo Pharmacokinetic Studies:

  • Animal Models: Studies are typically conducted in rodent (e.g., rats, mice) and non-rodent (e.g., dogs, monkeys) species.

  • Dosing: The compound is administered intravenously (IV) and orally (PO) to determine absolute bioavailability.

  • Sample Collection: Blood samples are collected at various time points post-dosing.

  • Bioanalysis: The concentration of the drug and its major metabolites in plasma and other biological matrices is quantified using methods like LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

  • Pharmacokinetic Analysis: The resulting concentration-time data is analyzed using non-compartmental or compartmental modeling to calculate key parameters such as clearance, volume of distribution, half-life, and AUC (area under the curve).

Visualizing Experimental Workflows and Biological Pathways

To aid in the understanding of the processes involved in pharmacokinetic evaluation and the mechanism of action of quinolones, the following diagrams are provided.

Pharmacokinetic_Study_Workflow cluster_InVivo In Vivo Study cluster_InVitro In Vitro Assays Animal_Dosing Animal Dosing (IV & PO) Blood_Sampling Blood Sampling (Time Course) Animal_Dosing->Blood_Sampling Sample_Processing Sample Processing (Plasma Separation) Blood_Sampling->Sample_Processing Bioanalysis Bioanalysis (LC-MS/MS) Sample_Processing->Bioanalysis PK_Analysis Pharmacokinetic Analysis Bioanalysis->PK_Analysis Metabolic_Stability Metabolic Stability (Microsomes) Protein_Binding Plasma Protein Binding Permeability Cell Permeability (Caco-2)

Caption: A generalized workflow for a preclinical pharmacokinetic study.

Quinolone_Mechanism_of_Action Quinolone Quinolone Compound DNA_Gyrase DNA Gyrase (Gram-negative) Quinolone->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV (Gram-positive) Quinolone->Topo_IV Inhibits DNA_Replication DNA Replication & Repair DNA_Gyrase->DNA_Replication Enables Topo_IV->DNA_Replication Enables Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Disruption leads to

Caption: Simplified signaling pathway for quinolone antibiotics.

Conclusion

The pharmacokinetic profile is a critical determinant of the therapeutic potential of any new chemical entity. While specific data for this compound remains to be fully elucidated, the general characteristics of the quinolinone class, as exemplified by Ciprofloxacin, suggest that it may possess favorable ADME properties. The experimental protocols and workflows described herein provide a standard framework for the comprehensive pharmacokinetic evaluation of this and other novel quinolinone derivatives. Further preclinical and clinical studies are necessary to fully characterize the disposition of this compound and its potential as a therapeutic agent.

References

Safety Operating Guide

Proper Disposal of 5-Phenoxyquinolin-2(1H)-one: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Researchers and drug development professionals handling 5-Phenoxyquinolin-2(1H)-one must adhere to stringent disposal protocols to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of this heterocyclic compound, aligning with standard laboratory safety practices and regulatory requirements.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, consult the Safety Data Sheet (SDS) for this compound. This compound is known to cause skin and serious eye irritation.[1] Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1] All handling of this compound and its waste should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or fumes.[1]

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data related to the handling and disposal of this compound.

ParameterValueReference
Melting Point271 - 272 °C (520 - 522 °F)[1]
Acute ToxicityNot classified as acutely toxic.[1]
Environmental HazardHarmful to aquatic life in very low concentrations.[2][2]

Step-by-Step Disposal Protocol

The proper disposal of this compound is critical to prevent environmental contamination and ensure workplace safety. The primary recommended method of disposal for this compound and its containers is through a licensed professional waste disposal service.

Experimental Protocol: Waste Segregation and Collection

  • Waste Identification: All waste streams containing this compound must be identified and segregated from other laboratory waste. This includes pure, unreacted compound, contaminated labware (e.g., filter paper, weighing boats), and solutions.

  • Container Selection: Use a dedicated, properly labeled hazardous waste container. The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid. The original product container can be used if it is in good condition.[1]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other relevant hazard warnings (e.g., "Irritant").

  • Waste Accumulation:

    • Solid Waste: Carefully transfer any solid waste, including contaminated consumables, into the designated hazardous waste container. Avoid generating dust.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials. Follow your institution's guidelines for temporary storage of hazardous waste.

  • Disposal: Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed chemical waste disposal contractor. Do not attempt to dispose of this chemical down the drain or in regular trash.[1][2]

Disposal Decision Workflow

The following diagram illustrates the logical flow for making decisions regarding the disposal of this compound.

cluster_0 Start: Waste Generation cluster_1 Waste Characterization cluster_2 Segregation and Collection cluster_3 Final Disposal start This compound Waste Generated is_contaminated Is the waste contaminated with other chemicals? start->is_contaminated collect_pure Collect in dedicated, labeled hazardous waste container for this compound. is_contaminated->collect_pure No collect_mixed Consult EHS for guidance on mixed waste stream. Collect in a compatible, labeled hazardous waste container. is_contaminated->collect_mixed Yes store Store waste container in a designated secure area. collect_pure->store collect_mixed->store dispose Arrange for pickup by licensed hazardous waste disposal service. store->dispose

Caption: Disposal decision workflow for this compound.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, thereby fostering a secure laboratory environment and minimizing environmental impact. For further details, always refer to your institution's specific waste management policies and the manufacturer's Safety Data Sheet.

References

Essential Safety and Operational Guidance for Handling 5-Phenoxyquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 5-Phenoxyquinolin-2(1H)-one was located. The following guidance is synthesized from safety data for structurally related quinoline derivatives and general laboratory safety protocols. Researchers should handle this compound with caution and perform a thorough risk assessment before commencing any work.

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. The following procedural guidance outlines the necessary personal protective equipment (PPE), handling protocols, and disposal plans to ensure a safe laboratory environment.

Hazard Summary and Personal Protective Equipment (PPE)

Based on data for related quinoline compounds, this compound should be treated as a potentially hazardous substance. Exposure can occur through inhalation, ingestion, or skin contact.[1] Prolonged exposure to quinoline derivatives has been associated with adverse health effects, including liver and kidney toxicity.[1] Therefore, strict safety protocols are mandatory.

Recommended Personal Protective Equipment:

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles meeting ANSI Z87.1 or European Standard EN166 standards.[2][3] A face shield should be worn over safety glasses if there is a risk of splashing or explosion.[4]To protect against splashes and airborne particles.
Skin Protection Disposable nitrile gloves should be worn and inspected before each use.[4] A lab coat should be worn and buttoned to cover as much skin as possible.[4]To prevent skin contact with the chemical.
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][5] If exposure limits are exceeded or if irritation is experienced, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[2][3]To prevent inhalation of dust or vapors.
Footwear Closed-toe and closed-heel shoes must be worn.[4]To protect feet from spills.

Operational Plan: Handling and Storage

A systematic approach to handling and storage is essential to minimize exposure and maintain the integrity of the compound.

Experimental Workflow:

cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup and Disposal Don PPE 1. Don Required PPE Prepare Workspace 2. Prepare Workspace in Fume Hood Don PPE->Prepare Workspace Weigh Compound 3. Weigh Compound Prepare Workspace->Weigh Compound Perform Experiment 4. Perform Experiment Weigh Compound->Perform Experiment Quench Reaction 5. Quench Reaction (if applicable) Perform Experiment->Quench Reaction Segregate Waste 6. Segregate Waste Quench Reaction->Segregate Waste Decontaminate Workspace 7. Decontaminate Workspace Segregate Waste->Decontaminate Workspace Doff PPE 8. Doff PPE Decontaminate Workspace->Doff PPE

Caption: Workflow for handling this compound.

Storage:

  • Store in a tightly closed, original container in a dry, cool, and well-ventilated place.[3][5]

  • Protect from light and moisture.[5]

  • Incompatible materials include strong oxidizing agents and strong acids.[2][3]

Emergency Procedures

In the event of an exposure or spill, immediate action is critical.

Emergency ScenarioProcedure
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.
Eye Contact Rinse cautiously with water for several minutes.[2] Remove contact lenses if present and easy to do. Continue rinsing.[2] Seek medical attention.
Inhalation Move the person to fresh air and keep them comfortable for breathing. If you feel unwell, call a poison center or doctor.
Ingestion Do NOT induce vomiting.[2] Rinse mouth with water. Seek immediate medical attention.[2]
Spill Evacuate the area.[6] Eliminate all ignition sources.[6] Absorb the spill with an inert material such as vermiculite, dry sand, or earth and place it into a sealed container for disposal.[6] Do not wash into the sewer.[6]

Disposal Plan

All waste generated from handling this compound must be treated as hazardous waste.

Waste Management:

Solid Waste Contaminated Solids (Gloves, paper towels, etc.) Hazardous Waste Container (Solid) Hazardous Waste Container (Solid) Solid Waste->Hazardous Waste Container (Solid) Liquid Waste Contaminated Liquids (Solvents, reaction mixtures) Hazardous Waste Container (Liquid) Hazardous Waste Container (Liquid) Liquid Waste->Hazardous Waste Container (Liquid) Sharps Waste Contaminated Sharps (Needles, glassware) Sharps Container Sharps Container Sharps Waste->Sharps Container Licensed Waste Disposal Licensed Waste Disposal Hazardous Waste Container (Solid)->Licensed Waste Disposal Hazardous Waste Container (Liquid)->Licensed Waste Disposal Sharps Container->Licensed Waste Disposal

Caption: Waste disposal logical flow.

Disposal Guidelines:

  • Dispose of contents and containers in accordance with local, regional, and national regulations.[5]

  • Do not allow the product to enter drains.

  • Contaminated packaging should be treated as the product itself.

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service for specific disposal instructions.[6]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.